2-(thiophen-2-yl)-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQPGLJCBOZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383803 | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55968-16-6 | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Thiophen-2-yl)-1H-indole: Synthesis, Properties, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-(thiophen-2-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By merging the privileged structures of indole and thiophene, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details the physicochemical properties, established synthesis strategies, and analytical characterization of the core molecule. Furthermore, it delves into the burgeoning field of its application, with a particular focus on the anticancer potential of its derivatives, elucidating the mechanism of action involving cell cycle arrest and microRNA modulation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of the this compound framework.
Introduction: The Strategic Fusion of Two Pharmacologically Privileged Heterocycles
In the landscape of drug discovery, the indole and thiophene ring systems are cornerstones of molecular design. The indole nucleus is a ubiquitous feature in a vast array of natural products and synthetic drugs, renowned for its ability to interact with numerous biological targets. Similarly, thiophene, an aromatic five-membered heterocycle containing sulfur, is recognized as a critical pharmacophore, contributing to a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory effects.[1][2]
The strategic combination of these two scaffolds into the single molecular entity, this compound, creates a compound with a unique electronic and steric profile. This fusion is not merely an academic curiosity; it represents a deliberate design strategy to unlock novel pharmacological properties. The indole moiety provides a hydrogen bond donor (N-H) and a rich π-electron system, while the thiophene ring acts as a bioisostere of a phenyl ring but with distinct electronic properties, potentially enhancing target binding, modulating metabolic stability, and improving pharmacokinetic profiles. Recent research has validated this approach, demonstrating that derivatives of this core structure exhibit potent and selective anticancer activity, marking it as a promising platform for next-generation therapeutics.[1][3]
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of the physical properties of this compound are fundamental for its application in research and development. The compound is registered under CAS Number 55968-16-6.[4][5][6][7] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55968-16-6 | [4][5][7] |
| Molecular Formula | C₁₂H₉NS | [4][6] |
| Molecular Weight | 199.27 g/mol | [4][6] |
| Appearance | Light yellow to light brown powder | [8] |
| Melting Point | 159-161 °C | [8][9] |
| Boiling Point (Predicted) | 393.8 ± 17.0 °C | [8] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [8] |
| LogP (Predicted) | 3.8964 | [4] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CS3)N2 | [4] |
| InChIKey | YKSQPGLJCBOZNG-UHFFFAOYSA-N | [10] |
These data indicate a relatively non-polar, stable, solid compound at room temperature. The storage recommendation is at 4°C, protected from light, and under a nitrogen atmosphere to ensure long-term stability.[4]
Synthesis Methodologies and Chemical Logic
The synthesis of 2-arylindoles like this compound can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups. While a specific synthesis was reported in 1989, modern cross-coupling reactions provide a robust and versatile approach.[8]
Plausible Synthesis via Suzuki Cross-Coupling
A highly effective and common method for forming the C-C bond between the indole and thiophene rings is the Suzuki cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions and high functional group tolerance.
Experimental Protocol (General Procedure):
-
Reactant Preparation: To an oven-dried reaction vessel is added 2-bromo-1H-indole (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: A degassed solvent system, typically a mixture of toluene and water or dioxane, is added, followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction Execution: The vessel is sealed and the mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Causality and Experimental Choice:
-
Palladium Catalyst: The palladium catalyst is central to the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that ultimately forms the desired C-C bond.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the thiophene group to the palladium center.
-
Inert Atmosphere: An inert atmosphere is required to prevent the oxidation and degradation of the palladium catalyst, ensuring its catalytic activity is maintained throughout the reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. chemscene.com [chemscene.com]
- 8. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]
- 9. iosrjournals.org [iosrjournals.org]
- 10. scirp.org [scirp.org]
A Technical Guide to the Molecular Structure and Weight of 2-(thiophen-2-yl)-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds often yields molecules with novel and potent properties. 2-(thiophen-2-yl)-1H-indole is a prime example of such a molecular hybrid, integrating the biologically significant indole nucleus with the versatile thiophene ring. This molecule serves as a crucial building block for the synthesis of more complex structures, including compounds investigated for their anticancer and anti-inflammatory activities.[1] Its structural rigidity and electronic characteristics, derived from the confluence of these two aromatic systems, make it a subject of significant interest.
This technical guide provides an in-depth analysis of the molecular structure and weight of this compound. It moves beyond simple data presentation to explain the causality behind the analytical techniques used for its characterization, offering a robust framework for researchers working with this compound and its derivatives.
Section 1: Core Molecular Properties and Identifiers
A precise understanding of a molecule begins with its fundamental physicochemical properties. These data points are critical for experimental design, from determining appropriate solvent systems to predicting behavior in biological assays.
Physicochemical Data
The essential properties of this compound are summarized below. The molecular weight is a cornerstone for all stoichiometric calculations, while properties like melting point are critical indicators of purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NS | [2][3] |
| Molecular Weight | 199.27 g/mol | [2][4] |
| Monoisotopic Mass | 199.04557046 Da | [4] |
| CAS Number | 55968-16-6 | [2][5] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 159-161 °C | [3] |
| Boiling Point | 393.8 °C at 760 mmHg | [5] |
| Density | 1.272 g/cm³ | [5] |
Computed Chemical Descriptors
Computational descriptors provide valuable insights into the molecule's potential pharmacokinetic properties, such as membrane permeability and solubility, which are crucial in drug development.
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 3.8964 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Section 2: Elucidation of the Molecular Structure
Determining the precise molecular structure is a multi-step process that combines several analytical techniques. Each method provides a unique piece of the puzzle, culminating in an unambiguous structural assignment.
Covalent Connectivity and Representation
The name this compound describes a covalent linkage between the C2 position of the 1H-indole ring and the C2 position of the thiophene ring. This connectivity is the foundational element of its chemical identity.
For computational and database purposes, this structure is often represented by its Simplified Molecular-Input Line-Entry System (SMILES) string: C1=CC=C2C(=C1)C=C(C3=CC=CS3)N2.[2][6]
Caption: 2D representation of this compound connectivity.
Spectroscopic Characterization: The Rationale
While computational methods provide a hypothesis, experimental validation is paramount. Spectroscopic techniques are the primary non-destructive methods for confirming molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.
-
¹H NMR: This technique would be used to identify all non-exchangeable protons. One would expect to see distinct signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the indole and thiophene rings. A characteristic broad singlet at a higher chemical shift (>10 ppm) would confirm the presence of the indole N-H proton. The specific coupling patterns (splitting) between adjacent protons would definitively establish their relative positions.
-
¹³C NMR: This analysis reveals the number of unique carbon environments. For this molecule, 12 distinct signals would be expected, corresponding to each carbon atom in the structure. The chemical shifts would differentiate between the carbons of the electron-rich thiophene ring and those of the indole system. The use of NMR to confirm the structures of derivatives of this compound is a standard practice in the literature.[7]
-
-
Mass Spectrometry (MS): This technique provides a direct measurement of the molecule's mass, serving as the definitive method for confirming its molecular weight.
-
Causality: High-Resolution Mass Spectrometry (HRMS) is superior to standard MS because it can measure mass to within a few parts per million. This level of precision allows for the unambiguous determination of the elemental formula (C₁₂H₉NS), effectively ruling out other potential formulas that might have the same nominal mass. The monoisotopic mass of 199.04557 Da is the target value for this analysis.[4]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. For this compound, the most telling absorption would be a sharp peak in the range of 3300-3500 cm⁻¹, which is characteristic of the N-H bond stretch in the indole ring, confirming its presence.[1]
Definitive 3D Structure: X-ray Crystallography
To determine the exact three-dimensional arrangement of atoms, including bond lengths, bond angles, and the planarity of the rings in the solid state, single-crystal X-ray crystallography is the gold standard.
-
Methodology: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a 3D electron density map, from which the precise atomic positions can be resolved.
-
Expected Insights: A key structural parameter that would be determined is the dihedral angle between the plane of the indole ring and the plane of the thiophene ring. This angle dictates the overall conformation of the molecule and is critical for understanding its potential interactions with biological targets. While the specific crystal structure for the parent compound is not publicly detailed, analyses of its more complex derivatives demonstrate the power of this technique to resolve intricate structural features.[8][9]
Section 3: Experimental Workflows
The following protocols represent self-validating systems for the characterization of this compound, ensuring accuracy and reproducibility.
Protocol: Molecular Weight and Formula Confirmation by HRMS
-
Sample Preparation: Accurately weigh ~1 mg of the compound. Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Analysis (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (200.0528).
-
The instrument must be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.
-
-
Data Validation:
-
The primary validation is the detection of an ion with a measured m/z that matches the theoretical m/z of C₁₂H₁₀NS⁺ (the protonated species) within a 5 ppm error margin.
-
The isotopic pattern of the observed ion must also match the theoretical pattern calculated for C₁₂H₁₀NS⁺, which will show a characteristic [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope. This confirms the presence of a single sulfur atom.
-
Workflow: Integrated Structural Elucidation
The logical flow for confirming the structure of a newly synthesized or procured batch of this compound is a multi-pronged approach where each step validates the next.
Caption: Workflow for the complete structural validation of this compound.
Section 4: Significance in Research and Development
The precise molecular structure and weight of this compound are not merely academic data points; they are the foundation upon which its application in drug discovery is built. This molecule has been utilized as a starting material for the synthesis of novel derivatives with significant biological activity. For instance, it is a key reactant in the one-pot synthesis of (methylene)bis(this compound) derivatives, which have been evaluated as potent anticancer agents against colon cancer cell lines.[10] The structural features detailed in this guide—specifically the orientation of the thiophene ring relative to the indole and the presence of the N-H donor group—are critical for its reactivity and the biological interactions of its derivatives. A thorough characterization is therefore the mandatory first step in any research and development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 6-thiophen-2-yl-1H-indole | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 7. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 2-(thiophen-2-yl)-1H-indole in cancer cells
An In-Depth Technical Guide on the Anticancer Mechanisms of 2-(Thiophen-2-yl)-1H-indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of distinct heterocyclic scaffolds into single molecular entities represents a promising strategy in modern medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and multi-target capabilities.[1][2] The this compound core, which combines the biologically significant indole and thiophene moieties, has emerged as a foundational structure for a new class of potent anticancer compounds. While the parent molecule serves as a critical building block, recent and compelling research has focused on its synthetic derivatives, revealing a sophisticated mechanism of action against cancer cells. This guide provides an in-depth analysis of the cytotoxic mechanisms employed by these derivatives, focusing on their demonstrated ability to induce cell cycle arrest and modulate key oncogenic and tumor-suppressive pathways. We will dissect the experimental evidence, present detailed protocols for mechanism elucidation, and explore the future trajectory for this promising class of compounds.
Part 1: Elucidating the Molecular Mechanism of Action
The anticancer activity of this compound derivatives, particularly the (methylene)bis(this compound) series, has been most prominently characterized in human colorectal carcinoma (HCT-116) cells.[3][4] The mechanism is not one of broad, non-specific cytotoxicity but a targeted disruption of fundamental cellular processes that govern cancer cell proliferation and survival.
Induction of Cell Cycle Arrest at S and G2/M Phases
A primary mechanism through which these indole derivatives exert their anticancer effect is the disruption of the cell division cycle.[5] Treatment of HCT-116 cells with active derivatives, such as compounds 4a, 4c, and 4g from the study by Abdelazeem et al., leads to a significant accumulation of cells in the S (synthesis) and G2/M (Gap 2/Mitosis) phases.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
An In-Depth Technical Guide to the Photophysical Properties of Thiophene-Indole Compounds
Introduction: Bridging Two Heterocyclic Worlds
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene and indole stand out as "privileged scaffolds" due to their prevalence in FDA-approved drugs and high-performance organic materials.[1][2][3] Thiophene, an electron-rich five-membered ring containing sulfur, is a versatile building block known for its stability and electronic properties.[4][5] Indole, the bicyclic structure at the core of the amino acid tryptophan, offers a unique electronic architecture that is fundamental to biological processes.
When these two moieties are covalently linked, the resulting thiophene-indole hybrids exhibit a fascinating array of photophysical properties. The electronic interplay between the electron-donating thiophene and the versatile indole core gives rise to molecules with tunable absorption and emission characteristics, environmental sensitivity, and unique solid-state behaviors. This guide provides a comprehensive exploration of these properties, offering researchers and drug development professionals the foundational knowledge and practical protocols necessary to harness the potential of this powerful molecular framework.
The Electronic Synergy of the Thiophene-Indole Scaffold
The photophysical behavior of a molecule is dictated by its electronic structure—specifically, the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In thiophene-indole systems, the combination of these two aromatic rings creates an extended π-conjugated system.
-
Thiophene as an Electron Donor: The sulfur atom in the thiophene ring provides lone pair electrons to the aromatic system, making it inherently electron-rich and a potent electron donor.
-
Indole's Dual Nature: The indole nucleus, while also electron-rich, can be functionalized to modulate its electron-donating or -accepting character, providing a powerful tool for tuning the molecule's overall electronic properties.
This arrangement often leads to the formation of intramolecular charge transfer (ICT) systems. Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the electron-rich thiophene moiety, to the LUMO, which may be distributed across the indole and other acceptor groups. This charge separation in the excited state is the origin of many of the unique photophysical phenomena discussed below.
Fundamental Photophysical Characteristics
The interaction of thiophene-indole compounds with light is primarily characterized by absorption and emission spectroscopy.
UV-Visible Absorption
Absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For thiophene-indole derivatives, the absorption spectra typically feature intense bands corresponding to π-π* transitions within the conjugated backbone. The position of the maximum absorption wavelength (λmax) is highly sensitive to:
-
Extent of π-conjugation: Extending the conjugation by adding more aromatic rings or unsaturated linkers generally results in a bathochromic (red) shift to longer wavelengths.[6]
-
Substituent Effects: Electron-donating groups (EDGs) on the thiophene and electron-withdrawing groups (EWGs) on the indole enhance the ICT character, lowering the HOMO-LUMO gap and causing a red shift.
Fluorescence Emission
Following excitation, the molecule relaxes to the ground state, with some compounds doing so by emitting a photon—a process known as fluorescence. Key parameters include:
-
Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states, a common feature of ICT compounds.
-
Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. It is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, vibrational relaxation). Molecular rigidity is crucial; structures that are conformationally locked tend to have higher quantum yields.[7]
Advanced Photophysical Phenomena
The true potential of thiophene-indole compounds is revealed in their response to their environment and their behavior in the aggregated state.
Solvatochromism: Probing the Molecular Environment
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[8] For thiophene-indole compounds with significant ICT character, the excited state is more polar than the ground state.
-
In polar solvents , the solvent dipoles organize around the molecule, stabilizing the polar excited state more than the less polar ground state. This reduces the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum.
-
In non-polar solvents , this stabilization is minimal, and the emission occurs at higher energy (shorter wavelength), resulting in a hypsochromic (blue) shift .
This sensitivity makes these compounds excellent candidates for fluorescent probes, capable of reporting on the polarity of their microenvironment, such as the interior of a cell membrane or a protein binding pocket.[9]
Aggregation-Induced Emission (AIE): Emitting Light in the Solid State
Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but dims or disappears in concentrated solutions or the solid state. Thiophene-indole compounds, particularly when functionalized with bulky, rotatable groups like tetraphenylethylene (TPE), can exhibit the opposite effect: Aggregation-Induced Emission (AIE).[10][11][12]
The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) .[13][14]
-
In Dilute Solution: The aromatic rings (rotors) are free to rotate and vibrate. Upon excitation, this intramolecular motion provides an efficient non-radiative pathway for the molecule to return to the ground state, resulting in weak or no fluorescence.
-
In an Aggregated State (or solid film): Physical constraints from neighboring molecules hinder these rotational and vibrational motions. With the non-radiative decay pathways blocked, the excited state energy is released radiatively, leading to a dramatic increase in fluorescence quantum yield.[13][14]
This "turn-on" fluorescence makes AIE-active thiophene-indole compounds highly valuable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing.[11][12]
Experimental Characterization: Protocols and Workflows
Accurate characterization of photophysical properties is paramount. The following section provides standardized protocols for key spectroscopic measurements.
General Experimental Workflow
A typical investigation into the photophysical properties of a new thiophene-indole compound follows a logical progression.
Caption: General workflow for photophysical characterization.
Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a thiophene-indole compound.
Materials:
-
Calibrated dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., Dichloromethane, THF, Acetonitrile).
-
Thiophene-indole compound of interest.
-
Volumetric flasks and micropipettes.
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (typically 1 mM). Causality: A stock solution allows for precise serial dilutions and ensures accuracy.
-
Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) from the stock solution. The final absorbance maximum should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Blanking: Fill one cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250-700 nm).
-
Sample Measurement: Replace the solvent in the sample cuvette with your working solution. Record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
Protocol: Fluorescence Spectroscopy & Quantum Yield Determination
Objective: To measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield (ΦF).
Materials:
-
Calibrated spectrofluorometer.
-
Quartz cuvettes (4-sided polished for 90° detection).
-
Spectroscopic grade solvents.
-
Thiophene-indole compound (Sample).
-
A well-characterized fluorescence standard with emission in a similar range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
UV-Vis spectrophotometer.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions for both the sample and the standard. The absorbance of each solution at the excitation wavelength must be kept below 0.1 to minimize inner filter effects. Causality: High concentrations can lead to re-absorption of emitted light, causing an artificially low measured intensity and a distorted spectrum.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.
-
Fluorescence Measurement:
-
Set the excitation wavelength (λex) for the standard (e.g., 350 nm for Quinine Sulfate) and record its emission spectrum.
-
Set the excitation wavelength for the sample (typically its λmax from the UV-Vis spectrum) and record its emission spectrum using identical instrument settings (e.g., slit widths).
-
-
Data Integration: Integrate the area under the emission curves for both the sample and the standard.
-
Quantum Yield Calculation: Calculate the relative quantum yield using the following equation:
ΦSample = ΦStd × (ISample / IStd) × (AStd / ASample) × (η2Sample / η2Std)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
| Parameter | Description | Importance |
| λabs (nm) | Wavelength of maximum absorption | Indicates the energy of the S₀ → S₁ transition. |
| λem (nm) | Wavelength of maximum emission | Indicates the energy of the S₁ → S₀ transition. |
| Stokes Shift (nm) | λem - λabs | Reflects the energy loss and structural relaxation in the excited state. |
| ΦF | Fluorescence Quantum Yield | Measures the efficiency of light emission. |
| ε (M-1cm-1) | Molar Extinction Coefficient | Measures the probability of a photon being absorbed. |
Table 1: Key photophysical parameters and their significance.
The Role of Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and photophysical properties of thiophene-indole compounds.[15][16] These methods can:
-
Predict Geometries: Optimize the ground state and excited state geometries.
-
Calculate Molecular Orbitals: Visualize the HOMO and LUMO to confirm ICT character.
-
Simulate Spectra: Predict UV-Vis absorption and emission wavelengths, which can be compared with experimental data.[17]
-
Elucidate Mechanisms: Investigate the energy landscape to understand non-radiative decay pathways or the potential for intersystem crossing to the triplet state, which is relevant for applications in photodynamic therapy.[15]
Caption: Role of computational chemistry in photophysics.
Applications in Drug Development and Beyond
The unique photophysical properties of thiophene-indole compounds make them highly attractive for a range of advanced applications:
-
Bioimaging: Their bright fluorescence and potential for solvatochromism allow them to be used as probes to visualize specific cellular organelles or report on changes in the cellular environment. AIE-active probes are particularly useful as they only "turn on" upon binding to a target or aggregating in a specific locale, significantly improving the signal-to-noise ratio.
-
Photodynamic Therapy (PDT): If the molecule can undergo efficient intersystem crossing to a long-lived triplet state, it can act as a photosensitizer. Upon irradiation, it can transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) that can be used to destroy cancer cells.[15] Thiophene's sulfur atom can facilitate this process.
-
Theranostics: Combining the imaging capabilities (diagnosis) with PDT (therapy) in a single molecule creates a powerful "theranostic" agent.
-
Organic Electronics: The tunable HOMO-LUMO gaps and high solid-state emission efficiencies of AIE-active compounds make them suitable for use as emitters in OLEDs or as active components in organic field-effect transistors (OFETs).
Conclusion
Thiophene-indole compounds represent a rich and versatile class of molecules whose photophysical properties are a direct consequence of the synergistic electronic interplay between their constituent heterocyclic rings. From fundamental absorption and emission to complex phenomena like solvatochromism and aggregation-induced emission, these molecules offer a tunable platform for scientists. By combining rigorous experimental characterization with the predictive power of theoretical calculations, researchers can rationally design and synthesize novel thiophene-indole derivatives tailored for specific, high-impact applications in drug discovery, diagnostics, and materials science.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing PushâPull Cationic Dyes as a Case Study - figshare - Figshare [figshare.com]
- 10. Aggregation-Induced Emission and Aggregation-Promoted Photo-oxidation in Thiophene-Substituted Tetraphenylethylene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The “Simple” Photochemistry of Thiophene [arxiv.org]
Introduction: The Significance of the 2-(Thiophen-2-yl)-1H-indole Scaffold
An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The fusion of indole and thiophene rings into the this compound scaffold creates a molecule of significant interest in medicinal chemistry and materials science. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan.[1] Thiophene, a sulfur-containing aromatic heterocycle, is a common bioisostere for phenyl rings, often introduced to modulate physicochemical properties and enhance biological activity. The combination of these two moieties has led to the development of novel compounds with potential therapeutic applications, including anticancer agents.[2][3][4]
This guide provides a comprehensive review of the primary synthetic strategies for constructing the this compound core. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency and versatility of modern catalytic approaches, and discuss the practical considerations for each pathway. The aim is to equip researchers with the necessary knowledge to select and optimize the most suitable synthetic route for their specific research and development goals.
Classical Approaches: Foundational but Challenging
Traditional methods for indole synthesis, while historically significant, often require harsh conditions that can limit their applicability for complex or sensitive substrates.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most well-known methods for preparing indoles.[5] The synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[5][6][7]
Mechanistic Rationale: The reaction proceeds through a cascade of well-studied steps.[5][6]
-
Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, 2-acetylthiophene) to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[8][8]-sigmatropic rearrangement, which is the key bond-forming step that disrupts the aromaticity of the benzene ring.
-
Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the cyclic aminal to furnish the stable, aromatic indole ring.
Workflow: Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Considerations: The primary challenge of the Fischer synthesis is the need for strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can lead to side reactions and decomposition, particularly with sensitive functional groups.[5][9] The choice of acid catalyst is critical; Lewis acids like ZnCl₂ or BF₃ can also be employed.[5] While versatile, yields can be variable, and the synthesis of certain substituted indoles may be problematic. Modern variations, such as the Buchwald modification using palladium catalysis to form the hydrazone intermediate, have expanded the reaction's scope.[5][7]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that produces 2-aryl-indoles.[10][11] The reaction involves heating an α-haloacetophenone (or in this case, an α-haloketone derived from thiophene) with an excess of aniline.[10][12]
Mechanistic Rationale: The mechanism, while seemingly straightforward, can be complex and lead to regioisomeric products.[13][14]
-
Initial Alkylation: Aniline displaces the bromide from 2-bromo-1-(thiophen-2-yl)ethan-1-one to form an α-arylaminoketone intermediate.
-
Second Aniline Condensation: A second molecule of aniline condenses with the ketone to form an imine intermediate. This step is favored when an excess of aniline is used.[13]
-
Cyclization and Elimination: Intramolecular electrophilic cyclization occurs, with the first aniline molecule being displaced.
-
Tautomerization: The intermediate quickly aromatizes and tautomerizes to yield the final 2-substituted indole product.[10][11]
Experimental Considerations: Historically, the Bischler-Möhlau synthesis has been hampered by the harsh conditions (high temperatures) and often poor yields it requires.[10][11] A significant drawback is the potential for unpredictable regiochemistry, which can result in mixtures of 2-aryl and 3-aryl indoles depending on the reaction pathway.[13] However, recent advancements have introduced milder methods, including the use of lithium bromide as a catalyst or the application of microwave irradiation, which can improve yields and shorten reaction times.[10][11]
Modern Palladium-Catalyzed Strategies: The Larock Indole Synthesis
Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder conditions, higher functional group tolerance, and greater control over regioselectivity. The Larock indole synthesis is a premier example of this advancement.
The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[15][16] This method is exceptionally well-suited for preparing 2,3-disubstituted indoles. To synthesize the target molecule, this compound, a variation using a terminal alkyne (2-ethynylthiophene) would be employed.
Mechanistic Rationale (Catalytic Cycle): The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[16]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of o-iodoaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne (2-ethynylthiophene) coordinates to the palladium center. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond. For terminal alkynes, the aryl group typically adds to the substituted carbon of the alkyne.
-
Cyclization: The nitrogen atom of the aniline moiety displaces the halide on the palladium intermediate, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle concludes with reductive elimination from the Pd(II) center, which forms the indole's five-membered ring and regenerates the active Pd(0) catalyst.[16]
Workflow: Larock Indole Synthesis
Caption: The Pd(0)/Pd(II) catalytic cycle for the Larock indole synthesis.
Experimental Considerations: The Larock synthesis is highly versatile, tolerating a wide range of functional groups on both the aniline and alkyne partners.[17] A key advantage is that it does not require a protecting group on the aniline nitrogen.[17] Reaction conditions are typically milder than classical methods, though they still require an inert atmosphere to protect the palladium catalyst.
| Parameter | Typical Condition | Rationale / Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, P(t-Bu)₃ | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Bulky ligands can improve efficiency. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Essential for the reductive elimination step and to neutralize the acid formed during the reaction. |
| Solvent | DMF, Dioxane, Toluene | Anhydrous, polar aprotic solvents are typically used to ensure solubility of reagents and stability of the catalyst. |
| Additive | LiCl, n-Bu₄NCl | Chloride salts can accelerate the reductive elimination step, but stoichiometry is crucial as excess can inhibit the reaction.[16] |
Alternative and Green Synthetic Approaches
The principles of green chemistry have spurred the development of more sustainable and efficient synthetic methods.[8][18]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including indole synthesis.[19][20] It can be applied to classical methods like the Fischer and Bischler-Möhlau syntheses to dramatically reduce reaction times from hours to minutes and often improve yields.[10][11][21] The rapid, uniform heating provided by microwaves can minimize the formation of degradation byproducts that often result from prolonged heating in conventional methods.[19][20]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step.[22] While a specific MCR for this compound is not prominently reported, innovative MCRs are being developed for various indole cores. These methods align with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification procedures.[22]
Application in Further Synthesis
Once synthesized, this compound serves as a valuable building block. For instance, it can undergo electrophilic substitution at the C3 position. A reported one-pot reaction involves the condensation of two equivalents of this compound with various aldehydes in the presence of a catalyst to yield 3,3'-(arylmethylene)bis(this compound) derivatives, which have been investigated for their anticancer properties.[2][23]
Detailed Experimental Protocol: Larock Synthesis (Generalized)
This protocol is a representative procedure for the synthesis of 2-heteroaryl indoles via Larock heteroannulation, adapted for the specific target molecule. Researchers should optimize conditions for their specific setup.
Materials:
-
o-Iodoaniline
-
2-Ethynylthiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add K₂CO₃ (2.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).
-
Reagent Addition: Add anhydrous DMF, followed by o-iodoaniline (1.0 equivalent) and 2-ethynylthiophene (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Summary and Outlook
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations.
| Synthetic Method | Starting Materials | Key Features | Primary Drawbacks |
| Fischer Synthesis | Phenylhydrazine, 2-Acetylthiophene | Well-established, widely known. | Harsh acidic conditions, high temperatures, potential for low yields. |
| Bischler-Möhlau | 2-Bromo-1-(thiophen-2-yl)ethanone, Aniline | Direct route to 2-aryl indoles. | Harsh conditions, excess aniline needed, unpredictable regiochemistry. |
| Larock Synthesis | o-Iodoaniline, 2-Ethynylthiophene | Mild conditions, high functional group tolerance, good regioselectivity. | Requires expensive palladium catalyst, inert atmosphere, potential sensitivity to air/moisture. |
| Microwave-Assisted | Varies (can be applied to classical methods) | Drastic reduction in reaction time, often improved yields. | Requires specialized microwave reactor equipment. |
For modern drug discovery and development, palladium-catalyzed methods like the Larock synthesis represent the most versatile and reliable approach due to their mild conditions and broad substrate scope. However, the application of green chemistry principles, such as the use of microwave assistance, to classical syntheses is a promising strategy for improving efficiency and sustainability. Future research will likely focus on developing novel catalytic systems that use more abundant and less expensive metals (e.g., copper, nickel) and designing innovative multicomponent reactions to further streamline the synthesis of this important heterocyclic scaffold.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Characterization of 2-(Thiophen-2-yl)-1H-indole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The fusion of indole and thiophene rings has given rise to a plethora of heterocyclic compounds with significant pharmacological potential. Among these, the 2-(thiophen-2-yl)-1H-indole core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the foundational chemistry of this important molecule, focusing on its initial discovery, seminal synthetic routes, and comprehensive physicochemical characterization. By elucidating the fundamental principles underpinning its synthesis and properties, this document aims to equip researchers with the knowledge necessary to further exploit this versatile scaffold in the design and development of novel therapeutic agents.
Introduction: The Strategic Union of Indole and Thiophene
The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, renowned for its ability to interact with a wide range of biological targets. Similarly, the thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and metabolic profiles that are highly advantageous in drug design. The strategic combination of these two heterocycles in this compound creates a molecule with a distinct three-dimensional structure and electronic distribution, predisposing it to interact with various enzymatic pockets and receptors.
Initial investigations into this scaffold were driven by the pursuit of novel agents with applications in oncology and infectious diseases. Derivatives of this compound have demonstrated potent activity as anticancer agents by inducing cell cycle arrest and as inhibitors of HIV-1 reverse transcriptase.[1][2] These findings underscore the therapeutic potential embedded within this chemical framework and highlight the importance of understanding its fundamental chemistry.
The Genesis of a Scaffold: Synthetic Approaches to this compound
The construction of the 2-arylindole skeleton can be achieved through various synthetic strategies. The most prominent and historically significant method for the synthesis of this compound is the Fischer indole synthesis .[3][4] This robust and versatile reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[3]
The Fischer Indole Synthesis: A Mechanistic Overview
The causality behind the Fischer indole synthesis lies in a cascade of acid-catalyzed rearrangements. The process is initiated by the condensation of phenylhydrazine with a suitable ketone, in this case, 2-acetylthiophene, to form a phenylhydrazone. This intermediate then undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.
Experimental Protocol: A Representative Synthesis
The following protocol describes a generalized procedure for the synthesis of this compound via the Fischer indole synthesis. This protocol is a self-validating system, where the successful formation of the product can be monitored by thin-layer chromatography and confirmed by the characterization methods outlined in the subsequent section.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add 2-acetylthiophene (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The resulting phenylhydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step without isolation.
Step 2: Acid-Catalyzed Cyclization
-
To the phenylhydrazone (or the reaction mixture from Step 1), add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) in a high-boiling solvent.[3]
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the catalyst and solvent used. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
The crude product will precipitate and can be collected by filtration.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, or by column chromatography on silica gel.
Physicochemical Characterization of the Core Scaffold
The unambiguous identification and characterization of this compound are paramount for its use in further research and development. The following section details the key analytical data for this compound.
Physical Properties
A summary of the key physical and computational properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS | [6] |
| Molecular Weight | 199.27 g/mol | [6] |
| CAS Number | 55968-16-6 | [6] |
| Appearance | Reported as a solid | N/A |
| Melting Point | Not explicitly reported for the parent compound | N/A |
| Purity | Commercially available at ≥98% | [6] |
| Storage | 4°C, protect from light, stored under nitrogen | [6] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [6] |
| logP | 3.8964 | [6] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and thiophene protons. The indole NH proton typically appears as a broad singlet downfield (δ > 8.0 ppm). The aromatic protons of the indole and thiophene rings will resonate in the aromatic region (δ 6.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom within the heterocyclic framework. For derivatives, characteristic signals have been reported, for instance, in 3,3′-(phenyl methylene) bis(this compound), signals for the methine proton and the NH protons are observed at 6.23 ppm and 11.43 ppm, respectively, in the ¹H NMR spectrum, with the methine carbon appearing at 41.23 ppm in the ¹³C NMR spectrum.[2]
3.2.2. Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted mass-to-charge ratios for various adducts are available.[7]
Conclusion and Future Directions
The this compound scaffold represents a cornerstone in the development of novel heterocyclic compounds with significant therapeutic potential. Its synthesis, primarily achieved through the venerable Fischer indole synthesis, is both reliable and amenable to the generation of diverse libraries of derivatives. The foundational characterization data provides the necessary benchmark for quality control and the interpretation of structure-activity relationships in future drug discovery endeavors. As our understanding of the biological targets modulated by this scaffold deepens, the principles outlined in this guide will continue to serve as a critical resource for chemists and pharmacologists alike, paving the way for the next generation of indole-based therapeutics.
References
- 1. This compound-3-carbaldehyde | C13H9NOS | CID 12207875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note & Protocol: One-Pot Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) for Drug Discovery Scaffolds
Introduction: The Strategic Value of Indole-Thiophene Hybrid Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in thousands of natural products and pharmaceutical agents.[1] Bis(indolyl)methanes (BIMs), characterized by two indole units linked by a methylene bridge, are a particularly potent class of compounds. They are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties, making them highly attractive scaffolds in drug discovery.[2][3][4]
Recent advancements in medicinal chemistry have highlighted the strategic value of creating hybrid molecules, where distinct bioactive pharmacophores are combined to develop multifunctional drug candidates with potentially enhanced selectivity and reduced toxicity.[5] This protocol details the synthesis of a novel hybrid BIM, (methylene)bis(2-(thiophen-2-yl)-1H-indole), which integrates the robust biological profile of the BIM core with a thiophene moiety. Thiophene-based hybrids are increasingly recognized for their ability to modulate and enhance pharmacological activity.[5]
This application note provides a detailed, one-pot protocol for the efficient synthesis of this target compound. The one-pot approach is championed for its operational simplicity, cost-effectiveness, and alignment with the principles of green chemistry by reducing waste and energy consumption.[3][6]
Reaction Principle and Mechanism
The synthesis of bis(indolyl)methanes proceeds via a classic acid-catalyzed electrophilic aromatic substitution reaction.[7][8] The C-3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic attack.[9][10] The reaction mechanism can be delineated into the following key steps:
-
Activation of the Electrophile: The catalyst, typically a Lewis or Brønsted acid, activates the formaldehyde (the methylene source) by protonating the carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: An electron-rich this compound molecule attacks the activated formaldehyde at its C-3 position. This forms a transient indolylcarbinol intermediate.
-
Formation of the Key Intermediate: The hydroxyl group of the indolylcarbinol is protonated by the acid catalyst, forming a good leaving group (H₂O). Subsequent elimination of water generates a highly reactive and resonance-stabilized azafulvenium ion. This cation is a potent electrophile.
-
Second Nucleophilic Attack: A second molecule of this compound attacks the azafulvenium ion at its electrophilic carbon, again at the nucleophilic C-3 position.
-
Deprotonation and Product Formation: The final step involves the loss of a proton from the newly formed C-C bond, regenerating the aromaticity of the indole ring and yielding the final (methylene)bis(this compound) product.
Caption: Reaction mechanism for the acid-catalyzed synthesis of the target BIM.
Experimental Protocol
This protocol provides a robust and reproducible method for the synthesis of (methylene)bis(this compound). Iodine is selected as the catalyst due to its mildness, low cost, and effectiveness in promoting this transformation under aqueous conditions, which aligns with green chemistry principles.[11]
Materials & Equipment
-
Reagents:
-
This compound (≥97% purity)
-
Formaldehyde (37 wt. % solution in H₂O)
-
Iodine (I₂) (≥99.8% purity)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.99 g, 10.0 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add 20 mL of deionized water to the flask. While stirring, add formaldehyde solution (0.41 mL, 5.0 mmol, 1.0 equiv., assuming 37 wt.% and density ~1.09 g/mL).
-
Catalyst Addition: Add iodine (0.127 g, 0.5 mmol, 5 mol%) to the suspension.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (eluent: 30% ethyl acetate in hexane). The starting indole spot (higher Rf) should diminish and a new, lower Rf product spot should appear. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (30 mL) to the mixture. Quench the excess iodine by adding 10% aqueous sodium thiosulfate solution dropwise until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 10:90) to afford the pure product as a solid.
Process Workflow Visualization
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Expected Results & Characterization
The described protocol is expected to provide the target compound in good to excellent yields. The final product should be characterized thoroughly to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Expected Outcome | Notes |
| Yield | 85-95% | Based on similar iodine-catalyzed syntheses of BIMs.[11] |
| Physical Appearance | Off-white to pale yellow solid | |
| Melting Point | >200 °C (Decomposition may occur) | To be determined experimentally. |
| TLC Rf Value | ~0.4 | In 30% Ethyl Acetate / Hexane (value is indicative). |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene bridge protons (-CH₂-) around δ 5.9-6.2 ppm, aromatic protons from the indole and thiophene rings in the δ 6.8-7.8 ppm region, and a characteristic broad singlet for the indole N-H protons around δ 10.8-11.2 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): A characteristic signal for the methylene carbon (-CH₂-) is expected around δ 30-35 ppm. Aromatic carbons would appear in the δ 100-140 ppm range.
-
FT-IR (KBr, cm⁻¹): A sharp peak around 3400-3420 cm⁻¹ corresponding to the N-H stretching of the indole ring. Multiple peaks in the 1450-1600 cm⁻¹ region for C=C aromatic stretching.
-
Mass Spectrometry (ESI-MS): Calculated for C₂₂H₁₆N₂S₂ [M+H]⁺: 385.0782; Found: (To be determined experimentally).
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Degradation of starting material. | 1. Use fresh, high-purity iodine. 2. Ensure the reaction temperature is maintained at 80 °C and extend the reaction time, monitoring by TLC. 3. Check the purity of the starting this compound. |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Poor stirring leading to a heterogeneous mixture. | 1. Increase catalyst loading to 10 mol%. 2. Use a more powerful magnetic stirrer to ensure the suspension is well-mixed. |
| Multiple Spots on TLC | 1. Formation of side products (e.g., tri-indolic compounds). 2. Degradation of the product. | 1. Ensure the stoichiometry (2:1 indole to aldehyde) is accurate. 2. Avoid excessive heating or prolonged reaction times after completion. Careful column chromatography should separate the desired product. |
| Difficulty in Purification | 1. Product co-eluting with impurities. | 1. Adjust the solvent polarity for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of (methylene)bis(this compound). The method is robust, high-yielding, and utilizes a mild and cost-effective catalyst, making it highly suitable for academic research and industrial drug development settings. The resulting hybrid molecule serves as a valuable scaffold for building libraries of novel compounds aimed at discovering next-generation therapeutic agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Electrophilic substitution at the indole [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Anticancer Drug Screening of 2-(thiophen-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole-Thiophene Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2][3] The fusion of an indole ring with other heterocyclic systems, such as thiophene, has emerged as a promising strategy for developing novel therapeutic agents with enhanced efficacy and selectivity.[4] The hybrid molecule, 2-(thiophen-2-yl)-1H-indole, combines the structural features of both moieties and has been identified as a promising candidate for anticancer drug development. Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers.[5][6][7]
This comprehensive guide provides a detailed framework for the in vitro screening of this compound and its analogs to evaluate their anticancer potential. As a senior application scientist, this document aims to provide not just a set of protocols, but a strategic workflow grounded in scientific principles, enabling researchers to generate robust and reproducible data for informed decision-making in the early stages of drug discovery.
Rationale for Screening: Targeting the Hallmarks of Cancer
The anticancer activity of indole derivatives often stems from their ability to modulate multiple cellular pathways critical for cancer cell survival and proliferation.[1][2][8] For this compound, preliminary evidence suggests that its derivatives can induce cell cycle arrest at the S and G2/M phases and may interact directly with tumor cell DNA.[5][6] This guide will therefore focus on a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.
Our experimental design will address the following key questions:
-
Does this compound exhibit cytotoxic and anti-proliferative effects against cancer cells?
-
What is the primary mode of cell death induced by the compound (apoptosis vs. necrosis)?
-
How does the compound affect the cell cycle progression of cancer cells?
-
What are the potential molecular targets of this compound?
To answer these questions, we will employ a series of well-established in vitro assays, including the MTT and Sulforhodamine B (SRB) assays for cytotoxicity, Annexin V/PI staining and caspase-3 activity assays for apoptosis, and propidium iodide staining with flow cytometry for cell cycle analysis. Furthermore, we will explore potential mechanisms of action through in vitro tubulin polymerization and VEGFR-2 kinase assays, as these are known targets of indole-based anticancer agents.[1][3]
Experimental Workflow for Anticancer Screening
The following diagram illustrates the proposed workflow for the comprehensive in vitro evaluation of this compound.
Caption: A tiered approach for the in-vitro anticancer screening of this compound.
Phase 1: Cytotoxicity and Anti-Proliferative Screening
The initial phase of screening aims to determine the concentration-dependent cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines. The MTT and SRB assays are robust, high-throughput colorimetric methods suitable for this purpose.[9][10][11][12][13]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT labeling reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[12][13] Sulforhodamine B, an anionic aminoxanthene dye, binds to basic amino acid residues of proteins under mildly acidic conditions.[12][14] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.057% w/v in 1% acetic acid)[8]
-
Tris base solution (10 mM, pH 10.5)[8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[8]
-
Washing: Carefully wash the plates four times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry at room temperature.[8]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well.[8]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8]
Data Analysis for Cytotoxicity Assays: The percentage of cell viability is calculated using the following formula: % Viability = (Mean OD of treated wells / Mean OD of control wells) x 100
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Assay | Principle | Endpoint | Advantages |
| MTT | Measures mitochondrial reductase activity | Colorimetric (Formazan product) | Well-established, reflects metabolic activity |
| SRB | Measures total cellular protein | Colorimetric (Protein-bound dye) | Less interference from compounds, stable endpoint |
Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Once the IC₅₀ value is determined, the next step is to investigate whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[15][16]
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[2]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 4: Caspase-3 Colorimetric Assay
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[6] Caspase-3 is a key executioner caspase. This assay utilizes a synthetic tetrapeptide substrate, DEVD, labeled with a colorimetric molecule, p-nitroanilide (pNA).[6][17][18][19][20] Active caspase-3 in apoptotic cell lysates cleaves the substrate, releasing pNA, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer with DTT, and DEVD-pNA substrate)[17][18][20]
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10 minutes.[17][20]
-
Lysate Preparation: Centrifuge the lysate to pellet the cell debris. The supernatant contains the cytosolic proteins.
-
Assay Reaction: In a 96-well plate, add the cell lysate, 2X reaction buffer with DTT, and the DEVD-pNA substrate.[17][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17][20]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Phase 3: Investigating Effects on Cell Cycle Progression
Evidence suggests that indole derivatives can induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.[1] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[5][21]
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[5][21] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)[1]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at sub-IC₅₀ and IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[22] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.[1][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The PI fluorescence is typically measured on a linear scale.
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Phase 4: Probing the Molecular Mechanism of Action
The final phase of the screening cascade involves investigating the potential molecular targets of this compound. Based on the known activities of indole derivatives, we will focus on two key mechanisms: inhibition of tubulin polymerization and VEGFR-2 kinase activity.
Protocol 6: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Principle: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division.[15] Disruption of microtubule dynamics is a clinically validated anticancer strategy. This assay monitors the assembly of purified tubulin into microtubules in vitro.[15] A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity over time corresponds to the rate and extent of tubulin polymerization.[15]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, glycerol, and a fluorescent reporter)[7][23]
-
This compound
-
Positive controls: Nocodazole (inhibitor) and Paclitaxel (enhancer)[15]
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions.
-
Compound Addition: In a pre-warmed 96-well plate, add the test compound, positive controls, or vehicle control.[15]
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.[15]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at 37°C.
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be quantified by analyzing parameters such as the Vmax and the plateau of the curves.
Protocol 7: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
Principle: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[24][25] This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A luminescent signal is generated that is inversely proportional to the kinase activity.[24]
Materials:
-
VEGFR-2 kinase assay kit (containing recombinant human VEGFR-2, kinase buffer, ATP, and substrate)[12]
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)[25]
-
This compound
-
Luminescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.[25]
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).[25]
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[25]
-
Luminescence Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.[25]
-
Signal Measurement: Measure the luminescence using a microplate reader.
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Inhibition of VEGFR-2 autophosphorylation by this compound blocks downstream signaling.
Conclusion and Future Directions
This application guide provides a robust and comprehensive framework for the in vitro anticancer screening of this compound. By systematically evaluating its cytotoxicity, mode of cell death, effects on the cell cycle, and potential molecular targets, researchers can generate high-quality data to support the advancement of this promising compound in the drug discovery pipeline. Positive results from this screening cascade would warrant further investigation, including in vivo efficacy studies in animal models and detailed structure-activity relationship (SAR) studies to optimize the lead compound.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. universalbiologicals.com [universalbiologicals.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 2-(thiophen-2-yl)-1H-indole as an HIV-1 Reverse Transcriptase Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(thiophen-2-yl)-1H-indole and its derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1). We delve into the fundamental mechanism of action, provide detailed, field-proven protocols for evaluating enzymatic inhibition and cell-based antiviral efficacy, and discuss the critical importance of cytotoxicity assessment. The guide is structured to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Introduction: The Pursuit of Novel HIV-1 NNRTIs
The Human Immunodeficiency Virus Type 1 (HIV-1) pandemic remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] Consequently, RT is a primary target for antiretroviral therapy.[2]
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[3][4] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric, hydrophobic pocket on the RT enzyme, located approximately 10 Å from the catalytic active site.[2][5] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA polymerization.[1][5] The emergence of drug-resistant viral strains necessitates a continuous pipeline of new compounds with improved potency and resistance profiles.[3][6]
Indole-based scaffolds have emerged as a promising class of NNRTIs.[6][7][8] Specifically, derivatives of this compound have demonstrated exceptional potency against wild-type HIV-1 RT, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range, rivaling or even surpassing the efficacy of approved drugs like Efavirenz.[9] This guide focuses on the practical application and evaluation of this chemical series.
Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase
The inhibitory action of this compound derivatives is characteristic of the NNRTI class. These molecules do not compete with the incoming deoxynucleoside triphosphates (dNTPs). Instead, they bind to the NNRTI binding pocket (NNIBP), a flexible pocket within the p66 subunit of the RT heterodimer. This binding event locks the "thumb" and "finger" subdomains of the enzyme in a hyperextended, inactive conformation, which severely restricts the conformational changes required for catalysis. Molecular modeling and crystallography studies confirm that these compounds establish key interactions, such as hydrogen bonds and ring-stacking, within the NNIBP.[9]
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylaniline Derivatives as a Distinct Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel indole based NNRTIs with improved potency against wild type and resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, molecular modeling, synthesis, and anti-HIV-1 activity of new indolyl aryl sulfones. Novel derivatives of the indole-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Thiophen-2-yl)-1H-indole Derivatives as High-Efficacy Corrosion Inhibitors for Steel in Acidic Media
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(thiophen-2-yl)-1H-indole derivatives as corrosion inhibitors for steel is provided below. This guide offers detailed application notes and protocols, ensuring scientific integrity and practical usability.
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of this compound derivatives as potent corrosion inhibitors for mild steel, particularly in harsh acidic environments. This document is intended for researchers in materials science, corrosion engineering, and organic chemistry, providing both the theoretical framework and practical protocols for successful experimentation.
Introduction: The Challenge of Steel Corrosion and the Promise of Indole Derivatives
Corrosion of steel is a pervasive and costly problem across numerous industries, including infrastructure, oil and gas, and chemical processing. Acidic environments, commonly encountered during industrial cleaning, pickling, and oil well acidizing, significantly accelerate the rate of steel degradation. Organic corrosion inhibitors are a practical and effective means of mitigating this damage.
Among the various classes of organic inhibitors, those containing nitrogen and sulfur heteroatoms, along with aromatic systems, have demonstrated exceptional performance. The this compound scaffold is a particularly promising molecular framework. The indole moiety provides a rich source of π-electrons and a nitrogen heteroatom, while the thiophene ring contributes sulfur, another excellent coordinating atom, and additional π-electrons. This combination facilitates strong adsorption onto the steel surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition
The high inhibition efficiency of this compound derivatives stems from their ability to adsorb onto the steel surface through a mixed mechanism involving both physisorption and chemisorption.
-
Physisorption: In acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic interactions with the negatively charged steel surface (due to the adsorption of anions like Cl⁻).
-
Chemisorption: This is the dominant and more robust form of interaction. It involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of iron atoms on the steel surface. Additionally, the π-electrons of the indole and thiophene rings can interact with the iron atoms, further strengthening the bond.
This adsorbed layer acts as a physical barrier, isolating the steel from the corrosive medium and blocking the active sites for both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of corrosion.
Synthesis and Characterization of Inhibitor Candidates
A common and effective route for synthesizing these derivatives is the Fischer indole synthesis.
General Synthesis Protocol: Fischer Indole Synthesis
This protocol outlines the synthesis of a representative inhibitor, this compound.
Materials:
-
Phenylhydrazine
-
2-Acetylthiophene
-
Glacial acetic acid
-
Ethanol
-
Zinc chloride (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) dropwise while stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylhydrazone.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
-
Indolization (Cyclization):
-
In a separate flask, place the dried phenylhydrazone (1 equivalent) and a catalyst such as zinc chloride or polyphosphoric acid.
-
Heat the mixture to 150-180°C (the optimal temperature may vary) for 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterization Techniques
-
FT-IR Spectroscopy: To confirm the presence of characteristic functional groups (e.g., N-H stretching in the indole ring).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure and confirm the successful synthesis of the target compound.
-
Mass Spectrometry: To determine the molecular weight of the synthesized inhibitor.
Experimental Evaluation of Corrosion Inhibition Performance
A combination of electrochemical and surface analysis techniques is essential for a thorough evaluation of the inhibitor's performance.
Electrochemical Measurements
Test Solution: 1 M HCl or 0.5 M H₂SO₄ (representative acidic media) Working Electrode: Mild steel coupon (e.g., API 5L X52 or similar) with a defined exposed area. Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. Counter Electrode: Platinum wire or graphite rod.
Protocol:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupon with a series of silicon carbide papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200).
-
Rinse with deionized water and degrease with acetone.
-
Dry the electrode in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the working electrode to stabilize in the solution for approximately 30-60 minutes to reach a steady Open Circuit Potential (OCP).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Record the Nyquist and Bode plots for the blank corrosive solution and for solutions containing various concentrations of the inhibitor.
-
The inhibition efficiency (IE%) can be calculated using the charge transfer resistance (Rct) values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV (vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) from the icorr values: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
-
Surface Analysis
Protocol:
-
Sample Preparation:
-
Immerse pre-polished mild steel coupons in the blank corrosive solution and in the solution containing the optimal concentration of the inhibitor for a prolonged period (e.g., 24 hours).
-
After immersion, gently remove the coupons, rinse with deionized water, and dry.
-
-
Scanning Electron Microscopy (SEM):
-
Analyze the surface morphology of the steel coupons to observe the extent of corrosion damage (pitting, uniform corrosion) in the absence and presence of the inhibitor. A smoother, less damaged surface in the presence of the inhibitor indicates effective protection.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Perform XPS analysis on the surface of the inhibited steel coupon to identify the elemental composition of the adsorbed protective film. The presence of N 1s and S 2p peaks confirms the adsorption of the inhibitor molecule onto the surface.
-
Theoretical and Computational Studies
Quantum chemical calculations based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide valuable insights into the inhibitor-metal interaction.
DFT Calculations
-
Objective: To correlate the molecular structure of the inhibitor with its performance.
-
Parameters to Calculate:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of iron.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the steel surface.
-
Mulliken Charges: To identify the atoms with the highest electron density (e.g., N and S), which are the likely sites for chemisorption.
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the adsorption behavior of the inhibitor molecules on the iron surface.
-
Procedure:
-
Construct a simulation box containing an iron (e.g., Fe(110)) surface, the corrosive medium (water, H₃O⁺, Cl⁻), and the inhibitor molecules.
-
Run the simulation for a sufficient time to allow the system to reach equilibrium.
-
Analysis:
-
Binding Energy: Calculate the interaction energy between the inhibitor and the iron surface. A more negative binding energy indicates stronger adsorption.
-
Radial Distribution Function: To analyze the proximity and orientation of the inhibitor molecules with respect to the surface.
-
-
Data Presentation and Visualization
Table 1: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Inhibitor
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE% (PDP) | Rct (Ω cm²) | IE% (EIS) |
| Blank | -480 | 1250 | - | 45 | - |
| 1 x 10⁻⁵ | -465 | 187.5 | 85.0 | 310 | 85.5 |
| 5 x 10⁻⁵ | -458 | 100 | 92.0 | 600 | 92.5 |
| 1 x 10⁻⁴ | -450 | 62.5 | 95.0 | 950 | 95.3 |
| 5 x 10⁻⁴ | -445 | 50 | 96.0 | 1150 | 96.1 |
Note: The data in this table is representative and for illustrative purposes only.
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed mechanism of corrosion inhibition.
Conclusion and Future Outlook
The this compound framework represents a highly effective platform for the design of corrosion inhibitors for steel in acidic media. The protocols and methodologies outlined in these application notes provide a robust framework for the synthesis, evaluation, and mechanistic understanding of these compounds. Future research may focus on the synthesis of derivatives with various substituents on the indole or thiophene rings to further enhance their solubility and inhibition efficiency. Additionally, exploring their performance in different corrosive environments and on other metal alloys will be a valuable avenue for investigation.
Introduction: The Therapeutic Potential of 2-(thiophen-2-yl)-1H-indole and the Role of Molecular Docking
An in-depth guide to performing molecular docking of 2-(thiophen-2-yl)-1H-indole with target proteins, designed for researchers and drug development professionals. This document provides a comprehensive, step-by-step protocol from target identification to results interpretation, emphasizing scientific rationale and protocol validation.
The heterocyclic compound this compound is a scaffold of significant interest in medicinal chemistry. Derivatives of this molecule have demonstrated promising biological activities, including potent inhibition of HIV-1 non-nucleoside reverse transcriptase (NNRT) and anticancer effects against cell lines such as HCT-116.[1][2][3] Understanding the mechanism of action at a molecular level is paramount for rational drug design and lead optimization.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4][5] By simulating the interaction between this compound and its potential protein targets, we can gain invaluable insights into its binding mode, identify key interacting amino acid residues, and estimate its binding strength. This knowledge can guide the synthesis of more potent and selective analogs.
This application note serves as a detailed protocol for performing a molecular docking study of this compound, using widely accessible and validated software tools. We will focus on HIV-1 Reverse Transcriptase as a case study, based on published biological data.[2]
Pillar I: Foundational Principles of the Docking Protocol
At its core, molecular docking seeks to solve an equation of molecular recognition: how does a ligand fit into a protein's binding site, and how strong is that interaction? The process relies on two main components:
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site. It generates a multitude of potential binding poses.
-
Scoring Function: This component evaluates each generated pose and assigns a score, which is an estimate of the binding free energy (ΔG).[6] A more negative score typically indicates a more favorable binding affinity.[7][8][9]
A successful docking protocol is one that is validated, meaning it can accurately reproduce experimentally determined binding modes. The gold standard for this validation is the Root Mean Square Deviation (RMSD) between the docked pose of a known ligand and its co-crystallized position. An RMSD value below 2.0 Å is generally considered a successful validation.[10][11][12]
Pillar II: The Experimental Workflow
The entire molecular docking process can be visualized as a sequential workflow, beginning with data preparation and culminating in detailed analysis.
Caption: Overall workflow for the molecular docking protocol.
Application Protocol I: Ligand and Receptor Preparation
Accurate preparation of both the ligand and the receptor is a critical prerequisite for a meaningful docking simulation.[13][14] Garbage in, garbage out is a fundamental principle in computational chemistry.
Required Tools and Resources
| Tool / Resource | Purpose | URL |
| PubChem | Database for ligand 2D/3D structures. | --INVALID-LINK-- |
| RCSB PDB | Database for protein 3D structures. | --INVALID-LINK-- |
| UCSF Chimera | Molecular visualization and preparation. | --INVALID-LINK-- |
| AutoDock Tools (MGLTools) | File preparation for AutoDock Vina (PDBQT format). | --INVALID-LINK-- |
| AutoDock Vina | The molecular docking engine. | --INVALID-LINK-- |
Step-by-Step Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem in SDF format.
-
Format Conversion & Energy Minimization:
-
Use a tool like Open Babel or UCSF Chimera to convert the SDF file to a Mol2 or PDB format.[15]
-
Perform an energy minimization to ensure correct bond lengths and angles. In Chimera, this can be done via Tools > Structure Editing > Minimize Structure.
-
Rationale: Starting with a low-energy, stable conformation of the ligand prevents steric strain from biasing the docking results.
-
-
Prepare for Docking (using AutoDock Tools):
-
Open the ligand file in AutoDock Tools (ADT).
-
Go to Ligand > Input > Open.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT.[16]
-
Rationale: This step defines the rotatable bonds, allowing for flexible docking, and assigns Gasteiger partial charges, which are necessary for the scoring function to calculate electrostatic interactions.[16] The PDBQT format stores this information along with the atomic coordinates.
-
Step-by-Step Receptor Preparation (Case Study: HIV-1 RT, PDB: 1RT4)
-
Obtain Receptor Structure: Download the PDB file for HIV-1 Reverse Transcriptase from the RCSB PDB database. For this protocol, we will use PDB ID 1RT4 , which is complexed with the NNRTI nevirapine. This co-crystallized ligand is essential for protocol validation.
-
Clean the Protein Structure (using UCSF Chimera or similar):
-
Open the PDB file (1RT4.pdb).
-
Remove Water Molecules: Select and delete all water molecules (Select > Structure > solvent).[17][18]
-
Separate Chains and Ligands: The 1RT4 structure contains two protein chains (A and B) and the ligand (NEV). For this protocol, we will work with Chain A. Delete Chain B.
-
Isolate the Co-crystallized Ligand: Select the nevirapine (NEV) ligand and save it separately as nev_crystal.pdb. This will be our reference for validation. Then, delete it from the main protein structure.
-
-
Prepare for Docking (using AutoDock Tools):
-
Open the cleaned protein PDB file in ADT.
-
Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges.[19]
-
Go to Grid > Macromolecule > Choose. Select the protein.
-
Save the prepared protein as a PDBQT file (1RT4_protein.pdbqt).
-
Rationale: Adding polar hydrogens is crucial for correctly identifying hydrogen bond donors and acceptors.[14] Kollman charges are assigned to the protein atoms for electrostatic calculations.
-
Application Protocol II: The Docking Simulation
With prepared molecules, the next stage is to define the search space and run the docking algorithm.
Step 1: Grid Box Generation
The grid box defines the three-dimensional space where the docking software will search for binding poses. It must encompass the entire binding site.[20]
-
Identify the Binding Site: The easiest method is to use the position of the co-crystallized ligand. In UCSF Chimera, you can reopen the original 1RT4.pdb file and identify the residues surrounding the nevirapine ligand.
-
Define the Box in AutoDock Tools:
-
Open the prepared protein (1RT4_protein.pdbqt) in ADT.
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions (in x, y, z) of the box so that it fully encloses the binding site identified in the previous step.[21] A spacing of 0.375 Å is standard.
-
Record the center and size coordinates. These are essential for the configuration file.
-
Rationale: A well-defined grid box focuses the computational effort on the relevant active site, increasing efficiency and reducing the chance of finding irrelevant binding poses far from the area of interest.[22]
-
Step 2: Protocol Validation via Redocking
This step is mandatory for ensuring the trustworthiness of your docking parameters.[10]
-
Prepare the Co-crystallized Ligand: Prepare the saved nev_crystal.pdb file as a PDBQT, just as you did for the main ligand.
-
Dock the Co-crystallized Ligand: Use the grid box parameters and docking settings to dock nev_crystal.pdbqt back into the 1RT4_protein.pdbqt receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of nevirapine with the original crystal structure (nev_crystal.pdb). Calculate the RMSD between the heavy atoms. This can be done easily in UCSF Chimera or PyMOL.
-
Assess Validity: If the RMSD is < 2.0 Å, the protocol is considered validated.[10][11] This gives you confidence that the chosen parameters are capable of reproducing a known experimental result. If the RMSD is high, you may need to adjust the grid box size or docking parameters.
Step 3: Running the AutoDock Vina Simulation
Vina is typically run from the command line.[23]
-
Create a Configuration File: Create a text file (e.g., conf.txt) containing the necessary information:
Replace the center and size values with those you determined for your grid box.
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command:[19]
vina --config conf.txt --log docking_log.txt
Vina will perform the docking and write the output poses and their scores to docking_results.pdbqt and a summary to docking_log.txt.
Application Protocol III: Analysis and Interpretation of Results
Analyzing docking results is more than just looking at the top score; it requires careful visual inspection and chemical intuition.[7][24]
Step 1: Evaluate Binding Affinity (Docking Score)
-
Open the docking_log.txt file. It will contain a table of the top binding modes (usually 9) and their corresponding binding affinities in kcal/mol.
-
The binding affinity is a proxy for the binding free energy (ΔG).[7] More negative values indicate stronger, more favorable binding.[8][9]
-
A score between -7 to -10 kcal/mol suggests moderate to strong interaction, while scores above -6 kcal/mol may indicate weaker binding.[9]
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.2 | 1.852 | 2.431 |
| 3 | -8.8 | 2.105 | 3.578 |
| ... | ... | ... | ... |
| Example output from a Vina log file. |
Step 2: Visualize Binding Poses and Interactions
This is the most critical part of the analysis.[7] Use UCSF Chimera to visualize the results.[25][26]
-
Load the Structures: Open the prepared receptor (1RT4_protein.pdbqt) and the docking output file (docking_results.pdbqt). The output file contains multiple poses; you can select which ones to view.
-
Analyze the Top Pose: Focus on the lowest energy pose (Mode 1).
-
Identify Key Interactions: Use visualization tools to find non-covalent interactions. In Chimera, Tools > Surface/Binding Analysis > FindHBond can identify hydrogen bonds. Tools > Surface/Binding Analysis > Clashes/Contacts can identify hydrophobic interactions and other contacts.[25]
-
Evaluate Chemical Sense: Does the pose make chemical sense? For example, are hydrogen bond donors on the ligand interacting with acceptors on the protein? Are hydrophobic parts of the ligand buried in greasy pockets of the receptor? A thorough understanding of the protein's active site is crucial for this interpretation.[7]
Caption: Decision workflow for analyzing docking results.
By following this comprehensive protocol, researchers can confidently perform and validate molecular docking studies to probe the interactions of this compound with its biological targets, thereby accelerating structure-based drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 26. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Spectroscopic Analysis of 2-(thiophen-2-yl)-1H-indole
Introduction: The Significance of the Indole-Thiophene Scaffold
The fusion of indole and thiophene rings in the molecule 2-(thiophen-2-yl)-1H-indole creates a heterocyclic scaffold of significant interest to the pharmaceutical and material science sectors. The indole nucleus is a cornerstone in numerous biologically active compounds, while the thiophene moiety is known to modulate physicochemical and pharmacological properties.[1] Consequently, derivatives of this hybrid structure are actively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Furthermore, the conjugated π-system of this architecture lends itself to applications in organic electronics.
Accurate and unambiguous structural elucidation is paramount in the development of novel therapeutics and materials. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive analytical techniques that provide detailed information about the molecular structure, connectivity, and functional groups of a compound. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR and IR spectroscopy for the characterization of this compound. The protocols and data interpretation principles outlined herein are designed to ensure scientific rigor and reproducibility.
Principles of Spectroscopic Analysis for Structural Elucidation
The structural confirmation of this compound relies on the synergistic information obtained from NMR and IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic "chemical shift" (δ). The interactions between neighboring nuclei lead to signal splitting (multiplicity), and the integration of signal areas reveals the relative number of protons. Together, these parameters provide a detailed map of the molecule's carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, causing the bonds to stretch or bend. An IR spectrum, therefore, acts as a molecular "fingerprint," allowing for the identification of key functional groups present in the molecule.
The combined application of these techniques provides a robust and self-validating system for structural verification.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Protocols for Spectroscopic Analysis
The following protocols are designed to yield high-quality NMR and IR spectra for this compound.
Protocol 1: Sample Preparation for NMR Spectroscopy
Rationale: The choice of a suitable deuterated solvent is critical for NMR analysis. The solvent must dissolve the analyte without exhibiting signals that overlap with those of the compound of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for many indole derivatives due to its high dissolving power and the positioning of its residual proton peak away from the aromatic region.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette or syringe.
-
Securely cap the NMR tube and vortex the mixture until the solid is completely dissolved. A gentle warming in a water bath may be necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
The sample is now ready for NMR analysis.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
Rationale: Modern NMR spectrometers allow for the precise control of acquisition parameters to optimize spectral resolution and sensitivity. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Instrumentation:
-
500 MHz NMR Spectrometer (e.g., Jeol ECA 500 MHz)
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single-pulse |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | -2 to 14 ppm |
| Number of Scans | 16-32 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 3-4 s |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single-pulse |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | 0 to 200 ppm |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1-2 s |
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using the parameters outlined above.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Acquire the ¹³C NMR spectrum using the specified parameters.
-
Process the ¹³C FID with a line broadening of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Protocol 3: Sample Preparation for IR Spectroscopy (KBr Pellet Method)
Rationale: The Potassium Bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample. KBr is transparent to infrared radiation over a wide range and acts as a matrix to hold the sample. It is crucial that the KBr and the sample are completely dry to avoid a broad O-H absorption band from water, which can obscure important spectral features.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr) (approx. 100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Gently grind approximately 100-200 mg of dry FT-IR grade KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of this compound to the mortar.
-
Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.
-
Transfer a portion of the mixture into the die of a pellet press.
-
Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a translucent or transparent pellet.
-
Carefully remove the KBr pellet from the die.
-
The pellet is now ready for IR analysis.
Protocol 4: FT-IR Data Acquisition
Rationale: Fourier Transform Infrared (FT-IR) spectroscopy offers high sensitivity and rapid data acquisition. A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Instrumentation:
-
FT-IR Spectrometer
Acquisition Parameters:
| Parameter | Recommended Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Procedure:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum.
-
Place the prepared KBr pellet in the sample holder.
-
Acquire the sample spectrum.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).
Spectroscopic Data and Interpretation
The following sections detail the expected NMR and IR spectral data for this compound, based on established principles and data from related compounds.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the indole and thiophene rings.
Caption: Key proton environments in this compound.
Expected ¹H NMR Data (500 MHz, DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (Indole) | ~11.5 | Broad Singlet | - |
| H-4 (Indole) | ~7.6 | Doublet | ~8.0 |
| H-7 (Indole) | ~7.5 | Doublet | ~8.0 |
| H-5' (Thiophene) | ~7.4 | Doublet | ~5.0 |
| H-3' (Thiophene) | ~7.3 | Doublet | ~3.5 |
| H-5 (Indole) | ~7.1 | Triplet | ~7.5 |
| H-6 (Indole) | ~7.0 | Triplet | ~7.5 |
| H-4' (Thiophene) | ~7.1 | Doublet of Doublets | ~5.0, ~3.5 |
| H-3 (Indole) | ~6.8 | Singlet | - |
Interpretation:
-
N-H Proton: The indole N-H proton is typically observed as a broad singlet in the downfield region (around 11.5 ppm) due to hydrogen bonding and exchange with residual water in the solvent.
-
Indole Aromatic Protons (H-4, H-5, H-6, H-7): These protons appear in the aromatic region (δ 7.0-7.6 ppm). The specific splitting patterns (doublets and triplets) arise from coupling with adjacent protons on the benzene ring.
-
Indole H-3 Proton: This proton on the pyrrole ring is expected to be a singlet at a relatively upfield position (~6.8 ppm) as it has no adjacent proton neighbors.
-
Thiophene Protons (H-3', H-4', H-5'): These protons also resonate in the aromatic region. The characteristic coupling constants between them (J₃'₄' ≈ 3.5 Hz, J₄'₅' ≈ 5.0 Hz) are diagnostic for a 2-substituted thiophene ring.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Indole) | ~138 |
| C-7a (Indole) | ~136 |
| C-2' (Thiophene) | ~142 |
| C-3a (Indole) | ~128 |
| C-4' (Thiophene) | ~128 |
| C-5' (Thiophene) | ~126 |
| C-3' (Thiophene) | ~125 |
| C-6 (Indole) | ~122 |
| C-4 (Indole) | ~120 |
| C-5 (Indole) | ~120 |
| C-7 (Indole) | ~111 |
| C-3 (Indole) | ~100 |
Interpretation:
-
The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment.
-
The quaternary carbons (C-2, C-7a, C-3a, C-2') generally have lower intensities compared to the protonated carbons.
-
The chemical shifts are consistent with the presence of two interconnected aromatic heterocyclic rings. For instance, the signal for C-2 of the indole ring is shifted downfield due to its attachment to the electronegative nitrogen and the thiophene ring.
IR Spectrum Analysis
The IR spectrum provides valuable information about the functional groups present in this compound.
Expected IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| ~1450 | C-N Stretch | Indole Ring |
| ~800-700 | C-H Out-of-plane Bend | Aromatic C-H |
| ~700 | C-S Stretch | Thiophene Ring |
Interpretation:
-
N-H Stretching: A prominent, relatively sharp band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
Aromatic C-H Stretching: Absorption bands in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic protons on both the indole and thiophene rings.
-
Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C double bond stretching vibrations within the aromatic rings.
-
C-S Stretching: The C-S stretching vibration of the thiophene ring is typically observed in the fingerprint region, around 700 cm⁻¹.
Conclusion: A Unified Structural Confirmation
The comprehensive analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR data establish the precise connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups, namely the indole N-H and the aromatic rings. The protocols and interpretive guidelines presented in this application note offer a robust framework for the reliable spectroscopic characterization of this important heterocyclic compound, thereby supporting its further development in medicinal chemistry and materials science.
References
Application Notes and Protocols for the Electrochemical Synthesis of Thiophene-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of hybrid molecules incorporating both thiophene and indole scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and organic electronics. Traditional synthetic methods often rely on pre-functionalized starting materials and harsh reaction conditions. Electrochemical synthesis emerges as a powerful and sustainable alternative, offering a direct and environmentally benign approach to construct these valuable compounds. This guide provides a comprehensive overview of electrochemical methods for the synthesis of thiophene-indole compounds, with a focus on the principles, experimental setups, and detailed protocols for their preparation. We will explore both C-S and C-C bond-forming strategies, elucidate the underlying mechanisms, and provide practical guidance for researchers in the field.
Introduction: The Promise of Electrochemical Synthesis
Thiophene and indole are privileged heterocyclic motifs that form the core of numerous pharmaceuticals, natural products, and functional materials. The combination of these two moieties into a single molecular entity can lead to novel compounds with enhanced or unique biological activities and physicochemical properties. Electrochemical synthesis, a branch of organic chemistry that utilizes electrical current to drive chemical reactions, offers several distinct advantages over conventional methods for the construction of such hybrid molecules:
-
Sustainability: Electrosynthesis often avoids the use of stoichiometric chemical oxidants or reductants, reducing waste and environmental impact. The primary reagent is the electron, a "clean" and traceless reagent.
-
Mild Reaction Conditions: Many electrochemical transformations can be carried out at room temperature and pressure, preserving sensitive functional groups.
-
High Atom Economy: By directly functionalizing C-H bonds, electrosynthesis can minimize the need for pre-functionalization steps, leading to more efficient synthetic routes.
-
Tunable Reactivity and Selectivity: The reaction outcome can be precisely controlled by adjusting electrochemical parameters such as applied potential, current density, and electrode material.
This document will delve into the practical application of electrochemistry for the synthesis of thiophene-indole compounds, providing both the theoretical framework and actionable protocols for their successful preparation in a laboratory setting.
Fundamental Principles of Electrochemical Synthesis
At its core, electrosynthesis involves the transfer of electrons between an electrode and a substrate molecule. This process can either be an oxidation (removal of electrons) at the anode or a reduction (addition of electrons) at the cathode .
The Electrochemical Cell
A typical electrochemical synthesis is carried out in an electrochemical cell, which can be either a divided or undivided cell.
-
Undivided Cell: Both the anode and cathode are present in the same compartment. This setup is simpler but may lead to undesired side reactions if the products of the anodic and cathodic reactions can interact.
-
Divided Cell: The anodic and cathodic compartments are separated by a porous membrane or a salt bridge. This prevents the mixing of anolyte and catholyte, allowing for more controlled reactions.
The choice of cell configuration depends on the specific reaction being performed.
Key Components of an Electrochemical Reaction
-
Electrodes: The choice of electrode material is crucial as it can influence the reaction pathway and efficiency. Common electrode materials include platinum (Pt), graphite (C), glassy carbon, and nickel (Ni).
-
Solvent: The solvent must be able to dissolve the substrate and the supporting electrolyte and should be electrochemically stable within the desired potential window. Acetonitrile (MeCN), dimethylformamide (DMF), and alcohols are frequently used.
-
Supporting Electrolyte: An electrochemically inert salt, such as a tetraalkylammonium salt (e.g., n-Bu₄NBF₄), is added to the solution to ensure its conductivity.
Reaction Mechanisms in Electrosynthesis
Electrochemical reactions often proceed through radical or radical-ion intermediates. In the context of thiophene-indole synthesis, the key step is typically the anodic oxidation of one or both heterocyclic partners to generate reactive intermediates that can then couple.
Visualizing the Electrochemical Process
Diagram of a Beaker-Type Undivided Electrochemical Cell
Caption: A typical setup for an undivided electrochemical cell.
Protocols for the Electrochemical Synthesis of Thiophene-Indole Compounds
This section provides detailed protocols for the electrochemical synthesis of thiophene-indole compounds. The first protocol details a well-established method for C-S bond formation, while the second outlines a general approach for direct C-C coupling, a more challenging but highly desirable transformation.
Protocol 1: Electrochemical Oxidative C–H/S–H Cross-Coupling for the Synthesis of 3-Thioindoles
This protocol is based on the work of Lei and coworkers and describes the electrochemical cross-coupling of indoles with thiophenols to form a C-S bond.[1] This method is characterized by its use of a simple undivided cell and the avoidance of metal catalysts and chemical oxidants.
Principle:
The reaction proceeds via the anodic oxidation of the thiophenol to a thiyl radical. This radical then undergoes an electrophilic addition to the electron-rich indole at the C3 position. Subsequent oxidation and deprotonation lead to the formation of the desired 3-thioindole product. The cathodic reaction is the reduction of protons to generate hydrogen gas.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for C-S bond formation.
Materials and Equipment:
-
Indole (or substituted indole)
-
Thiophenol (or substituted thiophenol)
-
Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄)
-
Dimethyl sulfoxide (DMSO)
-
Graphite felt (as the anode)
-
Nickel plate (as the cathode)
-
Beaker-type undivided electrochemical cell
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and workup materials
Experimental Procedure:
-
Cell Assembly: In a 25 mL undivided beaker-type cell, place a magnetic stir bar.
-
Electrode Setup: Immerse a graphite felt anode (e.g., 1.5 cm x 1.5 cm x 0.5 cm) and a nickel plate cathode (e.g., 1.5 cm x 1.5 cm) into the cell, parallel to each other with a distance of approximately 5-10 mm.
-
Reagent Preparation: To the cell, add indole (0.5 mmol, 1.0 equiv), thiophenol (0.6 mmol, 1.2 equiv), and n-Bu₄NBF₄ (0.25 mmol, 0.5 equiv).
-
Solvent Addition: Add DMSO (10 mL) to the cell.
-
Electrolysis:
-
Stir the solution at room temperature.
-
Apply a constant current of 4 mA cm⁻² (relative to the anode surface area).
-
Continue the electrolysis until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thioindole.
-
Quantitative Data Summary:
| Entry | Indole Derivative | Thiophenol Derivative | Yield (%) |
| 1 | Indole | Thiophenol | 85 |
| 2 | N-Methylindole | Thiophenol | 88 |
| 3 | 5-Methoxyindole | 4-Methylthiophenol | 92 |
| 4 | Indole | 4-Chlorothiophenol | 75 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Protocol 2: Direct Electrochemical C-H/C-H Cross-Coupling for the Synthesis of Thienylindoles (A General Approach)
Direct C-H/C-H cross-coupling between two different heterocycles is a highly sought-after transformation. While specific, detailed protocols for the direct electrochemical coupling of thiophene and indole are still emerging, the principles of dehydrogenative cross-coupling can be applied. This protocol provides a general framework for approaching this synthesis.
Principle:
This approach relies on the selective anodic oxidation of the more electron-rich coupling partner (typically the indole) to generate a radical cation. This reactive intermediate can then be attacked by the nucleophilic thiophene. Subsequent oxidation and deprotonation steps lead to the formation of the C-C coupled product. The selectivity can often be tuned by modifying the N-protecting group on the indole, which influences its oxidation potential.[2]
Diagram of the General Workflow:
Caption: General workflow for direct electrochemical C-H/C-H coupling.
Materials and Equipment:
-
N-protected indole (e.g., N-acetyl or N-tosylindole)
-
Thiophene (or substituted thiophene)
-
Supporting electrolyte (e.g., LiClO₄ or n-Bu₄NPF₆)
-
Solvent (e.g., acetonitrile, dichloromethane, or a mixture)
-
Platinum (Pt) or glassy carbon electrodes
-
Divided or undivided electrochemical cell
-
Potentiostat/galvanostat
-
Magnetic stirrer and stir bar
General Experimental Procedure:
-
Substrate Selection: Choose an N-protected indole. The protecting group can influence the oxidation potential and regioselectivity of the coupling.
-
Cell and Electrode Choice: A divided cell may be preferable to prevent cathodic reduction of the coupled product. Platinum or glassy carbon electrodes are often used for oxidative couplings.
-
Reaction Setup:
-
In the anodic compartment of a divided cell, dissolve the N-protected indole (1.0 equiv) and thiophene (1.5-3.0 equiv) in the chosen solvent.
-
Add the supporting electrolyte (e.g., 0.1 M).
-
The cathodic compartment should contain the same electrolyte solution.
-
-
Electrolysis:
-
Apply a constant potential slightly higher than the oxidation potential of the indole derivative (determined by cyclic voltammetry) or a constant current.
-
Maintain the reaction at room temperature with stirring.
-
Monitor the reaction progress by analyzing aliquots of the anolyte.
-
-
Workup and Purification:
-
Once the starting material is consumed, combine the contents of the anolyte and catholyte (if a divided cell was used).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Key Considerations for Optimization:
-
Protecting Group: The electronic nature of the N-protecting group on the indole is critical for controlling the reaction.
-
Solvent: The choice of solvent can affect the stability of the radical cation intermediates and the overall efficiency of the reaction.
-
Electrolyte: The supporting electrolyte can also influence the reaction pathway.
-
Electrode Material: Different electrode materials can exhibit different catalytic activities and stabilities.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the electrochemical reactions can be monitored in real-time using techniques such as cyclic voltammetry to determine the oxidation potentials of the starting materials and to observe the formation of new electroactive species. The identity and purity of the final products should be rigorously confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography.
Conclusion and Future Outlook
Electrochemical synthesis represents a rapidly evolving and powerful platform for the construction of complex organic molecules. The methods outlined in this guide provide a solid foundation for the synthesis of thiophene-indole compounds in a more sustainable and efficient manner than many traditional approaches. Future research in this area will likely focus on expanding the substrate scope, improving the efficiency and selectivity of direct C-H/C-H couplings, and developing enantioselective electrochemical methods. The continued exploration of novel electrode materials and reaction media will undoubtedly unlock new possibilities in this exciting field.
References
Application Note: Investigating Cell Cycle Arrest Induced by 2-(Thiophen-2-yl)-1H-indole Derivatives
Introduction: Targeting the Engine of Cancer Proliferation
The cell division cycle is a fundamental process that ensures the fidelity of genetic information transfer across generations of cells. This intricate process is governed by a series of checkpoints and regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[1][2] In oncology, the dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][2] Consequently, inducing cell cycle arrest in cancer cells is a cornerstone of modern cancer therapy.[3]
A promising class of molecules, 2-(thiophen-2-yl)-1H-indole derivatives, has emerged with demonstrated anticancer properties.[4][5][6] Recent studies have shown that these compounds can exhibit selective cytotoxicity against cancer cell lines and induce cell cycle arrest, suggesting their potential as novel chemotherapeutic agents.[4][5] Specifically, certain derivatives have been observed to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to analyze and characterize the cell cycle arrest induced by this compound derivatives. We will detail robust protocols for cell cycle analysis using flow cytometry and for the quantification of key regulatory proteins via Western blotting, underpinned by an understanding of the molecular pathways involved.
Underlying Mechanisms: How Indole Derivatives May Halt the Cell Cycle
While the precise mechanism for all this compound derivatives is an active area of investigation, current evidence and parallels with other anticancer agents point towards several potential pathways. One study suggests that the anticancer activity of these derivatives could be through direct interaction with tumor cell DNA, akin to S-phase-dependent chemotherapy drugs that block DNA synthesis.[4][5] Other thiophene-based compounds have been shown to act as antimitotic agents by inhibiting tubulin polymerization, leading to a G2/M phase arrest.[7]
A common and critical pathway for inducing cell cycle arrest involves the activation of the tumor suppressor protein p53. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates the CDK inhibitor p21.[8][9][10] p21 then binds to and inhibits cyclin-CDK complexes, such as Cyclin E/CDK2 and Cyclin D/CDK4, which are essential for the G1 to S phase transition.[10][11] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thus blocking the expression of genes required for DNA replication.[10][12] This p53-p21-Rb signaling pathway is a crucial mechanism for G1 arrest.[9] Similarly, p21 can also play a role in G2/M arrest by inhibiting Cyclin B/Cdc2 complexes.[11]
The following protocols are designed to elucidate which phase of the cell cycle is affected by the indole derivatives and to probe the expression levels of these key regulatory proteins.
Caption: Putative signaling pathway for G1 cell cycle arrest induced by this compound derivatives.
Experimental Protocols
Part 1: Cell Culture and Compound Treatment
This initial step is crucial for establishing a reproducible experimental system. The choice of cell line should be guided by the research question; HCT-116 is a suitable starting point based on existing literature.[4][5]
1.1. Cell Line Maintenance:
-
Cell Line: Human colorectal carcinoma, HCT-116.
-
Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.
1.2. Determination of IC₅₀ (50% Inhibitory Concentration):
-
Rationale: Before analyzing cell cycle arrest, it is essential to determine the concentration of the derivative that inhibits cell growth by 50%. This ensures that the observed effects are not due to widespread, non-specific cytotoxicity.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound derivative in culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTS or MTT assay according to the manufacturer's protocol.
-
Calculate the IC₅₀ value using a non-linear regression analysis (dose-response curve).
-
1.3. Treatment for Cell Cycle Analysis:
-
Seed 1 x 10⁶ cells in 100 mm dishes and allow them to adhere overnight.
-
Treat the cells with the this compound derivative at its predetermined IC₅₀ concentration (and perhaps 0.5x and 2x IC₅₀) for a specified time, typically 24 or 48 hours. Include a vehicle-treated control group.
Part 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
Flow cytometry with propidium iodide (PI) staining is a standard and reliable method for analyzing DNA content and determining the distribution of cells throughout the different phases of the cell cycle. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[13]
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
2.1. Reagents:
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS, DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
2.2. Step-by-Step Protocol:
-
Harvest Cells: Collect both adherent and floating cells from the culture dish. For adherent cells, use trypsin and neutralize with medium containing FBS. Transfer the cell suspension to a 15 mL conical tube.
-
Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 3 mL of cold PBS. Repeat the wash step.[13]
-
Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the pellet in 400 µL of cold PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.
-
Incubation: Fix the cells for at least 30 minutes on ice or at 4°C. For long-term storage, cells can be kept in 70% ethanol at 4°C for several weeks.[13][14]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) as they are more buoyant.[13] Discard the ethanol and wash the pellet twice with 3 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL). Incubate for 5-10 minutes at room temperature. This step is essential to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[13]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension and mix gently.[13]
-
Incubation: Incubate the cells in the dark for 5-10 minutes at room temperature before analysis.[13]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to obtain better resolution and lower coefficients of variation (CVs).[13] Record the PI fluorescence signal on a linear scale, collecting at least 10,000 events for the main gated population.[13]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the data. First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Then, use a pulse-width vs. pulse-area plot to exclude doublets and aggregates.[14] Finally, generate a histogram of the PI fluorescence intensity and use a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 3: Analysis of Cell Cycle Regulatory Proteins by Western Blotting
Western blotting allows for the detection and relative quantification of specific proteins in a complex mixture, providing mechanistic insights into the observed cell cycle arrest.[15][16]
3.1. Target Proteins of Interest:
-
G1/S Checkpoint: Cyclin D1, CDK4, p53, p21, Phospho-Rb, Total Rb
-
G2/M Checkpoint: Cyclin B1, CDK1 (also known as Cdc2)
-
Loading Control: β-actin, GAPDH, or Tubulin (to ensure equal protein loading across lanes)
3.2. Step-by-Step Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a calculated amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel to separate the proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16][17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to your protein of interest) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step (step 8).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[15]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein to its corresponding loading control.
Data Presentation and Interpretation
Table 1: Hypothetical Cell Cycle Distribution after Treatment
Summarize the flow cytometry data in a table to clearly visualize the effects of the compound.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| Derivative (IC₅₀) | 25.8 ± 2.9 | 45.1 ± 3.5 | 29.1 ± 2.7 |
Interpretation: The hypothetical data in Table 1 shows a significant decrease in the G0/G1 population and a concomitant increase in the S and G2/M populations in cells treated with the this compound derivative. This strongly suggests that the compound induces cell cycle arrest at the S and G2/M phases, consistent with findings for similar compounds.[4][5]
Table 2: Hypothetical Relative Protein Expression Levels
Present the normalized Western blot data to provide mechanistic context.
| Treatment Group | p53 Expression | p21 Expression | Cyclin B1 Expression | CDK1 Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Derivative (IC₅₀) | 3.5 | 4.2 | 0.4 | 0.5 |
Interpretation: The hypothetical data in Table 2 indicates that treatment with the derivative leads to an upregulation of p53 and its downstream target, the CDK inhibitor p21. This upregulation is a plausible cause for cell cycle arrest.[9][18] The corresponding downregulation of Cyclin B1 and CDK1, key regulators of the G2 to M transition, further supports the observation of a G2/M arrest.
Conclusion
The protocols detailed in this application note provide a robust framework for characterizing the effects of this compound derivatives on the cell cycle of cancer cells. By combining flow cytometric analysis of DNA content with Western blot analysis of key regulatory proteins, researchers can effectively determine the specific phase of cell cycle arrest and elucidate the underlying molecular mechanisms. This comprehensive approach is vital for the preclinical evaluation of this promising class of potential anticancer agents.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Negative Regulator Molecules [jove.com]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. addgene.org [addgene.org]
- 16. Western Blot Protocol Biovalley [biovalley.fr]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Evaluating the In Vitro Cytotoxicity of 2-(thiophen-2-yl)-1H-indole against HCT-116 Human Colon Cancer Cells
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] One such class of compounds, 2-arylindoles, has garnered significant interest for its potential to overcome drug resistance in cancer cells.[2][3] This application note focuses on 2-(thiophen-2-yl)-1H-indole, a heterocyclic compound that has demonstrated selective and potent cytotoxic activity against human colorectal carcinoma (HCT-116) cells.[4][5]
The HCT-116 cell line, derived from a human colon tumor, is a cornerstone model in cancer research.[6][7][8] These cells are characterized by an activating mutation in the KRAS proto-oncogene and are proficient in mismatch repair, making them a valuable tool for screening potential anticancer agents and elucidating mechanisms of action.[6][8] Studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in HCT-116 cells, suggesting a promising therapeutic avenue.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound against HCT-116 cells. We present a multi-assay approach to build a robust cytotoxicity profile, moving from general cell viability to specific mechanisms of cell death. The protocols detailed herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
I. Experimental Design & Workflow
A tiered approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This workflow progresses from broad assessments of cell viability to more specific assays interrogating membrane integrity and apoptotic pathways.
Caption: Tiered experimental workflow for cytotoxicity assessment.
II. Materials and Reagents
This section provides a summary of the necessary materials and reagents for the described protocols.
| Item | Supplier (Example) | Purpose |
| Cell Line | ||
| HCT-116 (ATCC® CCL-247™) | ATCC | Human colorectal carcinoma cell line |
| Reagents | ||
| This compound | Sigma-Aldrich | Test Compound |
| McCoy's 5A Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic/Antimycotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing buffer |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | Cell viability assay |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for formazan crystals |
| LDH Cytotoxicity Assay Kit | Promega, Cayman, Abcam | Membrane integrity assay |
| Annexin V-FITC/PI Apoptosis Kit | Thermo Fisher Scientific | Apoptosis detection |
| Caspase-Glo® 3/7 Assay Kit | Promega | Caspase activity measurement |
| Doxorubicin | Sigma-Aldrich | Positive control for cytotoxicity |
III. Core Protocols
A. HCT-116 Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reliable and reproducible cytotoxicity data. Adherence to aseptic techniques and a regular subculturing schedule prevents contamination and maintains the cells in an exponential growth phase, ensuring a uniform response to treatment.
Protocol:
-
Culture Medium: Prepare complete McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Culture HCT-116 cells at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: When cells reach 80-90% confluency, typically every 2-3 days, perform subculturing.
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and re-seed into new culture flasks at a ratio of 1:4 to 1:6.
-
B. Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well flat-bottom plate at a density of 8,000 to 10,000 cells per well in 100 µL of complete medium.[11][12] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Doxorubicin can be used as a positive control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[13][14] The LDH assay quantitatively measures this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15][16]
Procedure:
-
Experimental Setup: Seed and treat HCT-116 cells in a 96-well plate as described in the MTT assay protocol (Steps 1-4). It is crucial to set up the following controls[16]:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Triton X-100) 45 minutes before the end of the experiment.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[16]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Promega).[15][16] Add 100 µL of the reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
D. Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18]
Caption: Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 HCT-116 cells per well in 6-well plates.[9] After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize as previously described.[19] Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[9] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][20]
-
Flow Cytometry: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.[9]
E. Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[21] Caspase-3 and Caspase-7 are key executioner caspases, activated during the final stages of the apoptotic cascade.[22][23] This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[22] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[22][23]
Procedure:
-
Experimental Setup: Seed and treat HCT-116 cells in a white-walled 96-well plate suitable for luminescence readings, as described in the MTT assay protocol (Steps 1-4).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[23][24]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[23]
-
Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using the MTT assay) and express the results as a fold change in caspase activity compared to the vehicle control.
IV. Data Interpretation and Expected Outcomes
A successful evaluation will yield a cohesive dataset that characterizes the cytotoxic nature of this compound.
| Assay | Parameter Measured | Expected Outcome for a Potent Cytotoxic Agent |
| MTT Assay | Metabolic activity / Cell Viability | A dose- and time-dependent decrease in cell viability, allowing for the calculation of a reproducible IC50 value. |
| LDH Assay | Membrane Integrity | A dose-dependent increase in LDH release, indicating loss of membrane integrity consistent with cytotoxicity. |
| Annexin V/PI | Apoptosis/Necrosis | A shift in the cell population from viable (Annexin V-/PI-) to early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+), confirming an apoptotic mechanism of cell death. |
| Caspase-3/7 Assay | Executioner Caspase Activity | A significant, dose-dependent increase in luminescence, indicating the activation of the caspase cascade, a hallmark of apoptosis. |
The convergence of these results—decreased viability (MTT), compromised membranes (LDH), externalized phosphatidylserine (Annexin V), and activated executioner caspases (Caspase-3/7)—provides strong, multi-faceted evidence that this compound induces cytotoxic effects in HCT-116 cells primarily through the induction of apoptosis. Recent studies on derivatives have shown potent activity with IC50 values in the low micromolar range (e.g., 7.1 µM) and induction of cell cycle arrest in the S and G2/M phases.[4][5]
V. Conclusion
This application note provides a validated, multi-assay framework for the detailed characterization of the cytotoxic effects of this compound on HCT-116 colon cancer cells. By systematically evaluating metabolic activity, membrane integrity, and key apoptotic markers, researchers can generate a robust and reliable dataset. This comprehensive approach is essential for advancing our understanding of this promising compound and for guiding future preclinical development efforts in the search for novel anticancer therapeutics.
VI. References
-
Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Retrieved from --INVALID-LINK--
-
Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). HCT116 cells. Retrieved from --INVALID-LINK--
-
O'Brien, P. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. Retrieved from --INVALID-LINK--
-
ATCC. (n.d.). HCT 116 (CCL-247). Retrieved from --INVALID-LINK--
-
AcceGen. (n.d.). HCT-116 cell line. Retrieved from --INVALID-LINK--
-
Creative Biogene. (n.d.). HCT 116 Cell Line. Retrieved from --INVALID-LINK--
-
Biocompare. (n.d.). HCT116 Cell Lines. Retrieved from --INVALID-LINK--
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from --INVALID-LINK--
-
Awad, M. E., et al. (2024). Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ResearchGate. Retrieved from --INVALID-LINK--
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). LDH assay kit guide: Principles and applications. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Retrieved from --INVALID-LINK--
-
Kandioller, W., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed Central. Retrieved from --INVALID-LINK--
-
Awad, M. E., et al. (2024). Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed. Retrieved from --INVALID-LINK--
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Average % cytotoxicity of different compounds on HCT-116 colon cancer.... Retrieved from --INVALID-LINK--
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Retrieved from --INVALID-LINK--
-
Hsu, H. F., et al. (2012). Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Springer. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). Caspase-3/7 Cell-Based Activity Assay Kit. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. Retrieved from --INVALID-LINK--
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from --INVALID-LINK--
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cytotoxicity against HCT116 cells a and ITP of compounds 1-12. Retrieved from --INVALID-LINK--
-
Bio-protocol. (n.d.). Cell Viability Assay. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Retrieved from --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Annexin V/PI apoptosis assay in HCT-116 cells treated with anti-c-Met.... Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). What is the best way to collect and stain HCT-116 cells with Annexin V for Flow Cytometry?. Retrieved from --INVALID-LINK--
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: EPZ031686 Treatment in HT29 and HCT116 Cancer Cells. Retrieved from --INVALID-LINK--
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from --INVALID-LINK--
-
Ivachtchenko, A. V., et al. (2016). Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells. Oncotarget, 7(35), 55931–55943. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of (methylene)bis(this compound) derivatives.... Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. Retrieved from --INVALID-LINK--
-
Chilin, A., et al. (2008). Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines. PubMed. Retrieved from --INVALID-LINK--
References
- 1. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCT116 cells - Wikipedia [en.wikipedia.org]
- 7. atcc.org [atcc.org]
- 8. accegen.com [accegen.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. kumc.edu [kumc.edu]
- 18. kosheeka.com [kosheeka.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(thiophen-2-yl)-1H-indole
Welcome to the technical support center for the synthesis of 2-(thiophen-2-yl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges encountered during its synthesis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific accuracy and practical, field-tested insights.
Introduction to the Synthesis of this compound
The this compound scaffold is a significant structural motif in medicinal chemistry, exhibiting a range of biological activities. Its synthesis is primarily achieved through two robust methods: the classic Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide will cover both approaches, providing detailed protocols and troubleshooting for each.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Fischer indole synthesis of this compound?
Low yields in the Fischer indole synthesis of this specific compound can often be attributed to several factors:
-
Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too harsh can lead to the decomposition of the acid-sensitive thiophene ring, while one that is too weak may not facilitate the reaction efficiently.[1][2]
-
Poor Quality of Starting Materials: Impurities in the phenylhydrazine or 2-acetylthiophene can lead to unwanted side reactions and significantly lower the yield.
-
Incorrect Reaction Temperature and Time: This reaction often requires elevated temperatures; however, excessive heat or prolonged reaction times can cause degradation of the starting materials and the final product.
-
Atmospheric Conditions: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products in my Fischer indole synthesis?
The formation of multiple products is a common issue. Besides unreacted starting materials, potential side products include:
-
Regioisomers: If a substituted phenylhydrazine is used, cyclization can occur at different positions on the benzene ring.
-
Dimerization or Polymerization: Under harsh acidic conditions, the indole product or starting materials can dimerize or polymerize, leading to a complex mixture.
-
Thiophene Ring Opening/Degradation: The thiophene ring can be susceptible to degradation under strongly acidic conditions, leading to a variety of byproducts.
Q3: Is the Larock indole synthesis a better alternative to the Fischer synthesis for this compound?
The Larock indole synthesis offers several advantages, including milder reaction conditions and often higher yields, especially for complex substrates.[3][4][5] It involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. For the synthesis of this compound, this would typically involve the reaction of an o-haloaniline with 2-ethynylthiophene. However, the availability and cost of the starting materials, as well as the need for a palladium catalyst and specific ligands, should be considered.
Q4: How do I choose the right purification method for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying indole derivatives on a lab scale. A silica gel stationary phase with a gradient eluent system, such as hexane/ethyl acetate, is typically effective.[6]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a pure compound. Common solvent systems include ethanol, or a two-solvent system like hexane/ethyl acetate.[4]
Troubleshooting Guides
Fischer Indole Synthesis of this compound
This section provides a systematic approach to troubleshooting common issues in the Fischer indole synthesis of this compound, which typically proceeds via the reaction of phenylhydrazine with 2-acetylthiophene.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Acid Catalyst | The choice of acid is crucial. Polyphosphoric acid (PPA) is often effective but can be harsh. A screening of different Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate) is recommended. The optimal catalyst will provide a balance between promoting the cyclization and minimizing degradation of the thiophene ring.[1][2] |
| Sub-optimal Temperature | The reaction typically requires heat. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC. If the reaction is slow, gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times. |
| Impure Starting Materials | Ensure the purity of both phenylhydrazine and 2-acetylthiophene. Phenylhydrazine can oxidize over time, and impurities in 2-acetylthiophene can lead to side reactions. Purify starting materials by distillation or recrystallization if necessary. |
| Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction may be faster or slower than anticipated. Quench the reaction once the starting material is consumed to prevent product degradation. |
| Moisture in the Reaction | The reaction can be sensitive to moisture. Ensure the use of dry solvents and glassware, and consider running the reaction under an inert atmosphere (nitrogen or argon). |
Problem 2: Formation of Multiple Products/Impure Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Side Reactions | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic side products. |
| Catalyst Concentration | Using an excessive amount of acid catalyst can promote side reactions and decomposition. Optimize the catalyst loading, starting with a catalytic amount and increasing if necessary. |
| Work-up Procedure | During the aqueous work-up, ensure the pH is carefully controlled to prevent decomposition of the product. Indoles can be sensitive to both strong acids and bases. |
| Purification Inefficiency | Optimize the column chromatography conditions. A shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexane) on silica gel is a good starting point. For recrystallization, screen various solvents to find one that dissolves the compound when hot but not when cold.[4][7] |
Palladium-Catalyzed Larock Indole Synthesis
For researchers opting for a more modern approach, the Larock indole synthesis provides a powerful alternative. The typical route involves the reaction of an o-haloaniline (e.g., 2-iodoaniline) with 2-ethynylthiophene.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is set up under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques). Use high-purity, degassed solvents. |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. For the Larock synthesis, bulky electron-rich phosphine ligands often give the best results. A screening of different ligands may be necessary.[3] |
| Sub-optimal Base | The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can significantly impact the yield, and screening is recommended. |
| Reaction Temperature | While generally milder than the Fischer synthesis, the Larock reaction still requires heating. Optimize the temperature to ensure a reasonable reaction rate without catalyst decomposition. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Phenylhydrazine
-
2-Acetylthiophene
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Ice
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add 2-acetylthiophene (1 equivalent) and a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating for 1-2 hours until TLC analysis indicates the formation of the hydrazone. The hydrazone may precipitate from the solution upon cooling.
-
Cyclization: In a separate flask, heat polyphosphoric acid (a sufficient amount to ensure stirring) to approximately 100 °C. Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Reaction Monitoring: Heat the reaction mixture at 100-120 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with stirring. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent such as ethanol.
Visualizing the Fischer Indole Synthesis Workflow
Caption: A general workflow for the Fischer indole synthesis of this compound.
Data Summary: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of indole synthesis. While specific data for this compound is not always available, these general trends from related syntheses provide a valuable starting point for optimization.
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (General)
| Catalyst | Typical Conditions | Relative Yield | Comments |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | High | Often gives good yields but can be difficult to work with and may cause degradation with sensitive substrates.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene or xylene | Moderate to High | A good alternative to PPA, generally milder conditions. |
| Zinc Chloride (ZnCl2) | 150-200 °C, neat or in a high-boiling solvent | Moderate | A classic Lewis acid catalyst for this reaction.[1] |
| Sulfuric Acid (H2SO4) | Diluted in ethanol or acetic acid | Variable | Can be effective, but the concentration needs to be carefully optimized to avoid side reactions. |
Table 2: Key Parameters for Larock Indole Synthesis (General)
| Parameter | Typical Reagents/Conditions | Importance | Comments |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | High | The choice of palladium precursor can influence catalytic activity. |
| Ligand | PPh3, P(t-Bu)3, XPhos | High | Bulky, electron-rich ligands often improve reaction efficiency.[3] |
| Base | K2CO3, Cs2CO3, K3PO4 | High | The base is crucial for the catalytic cycle; its strength and solubility can affect the outcome. |
| Solvent | DMF, Dioxane, Toluene | Moderate | Aprotic polar solvents are commonly used. |
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Fischer Indole Synthesis Mechanism
The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine and 2-acetylthiophene condense to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, which occurs upon protonation of the enamine.
-
Aromatization and Cyclization: The intermediate undergoes aromatization, followed by intramolecular cyclization.
-
Elimination of Ammonia: The final step is the elimination of an ammonia molecule to yield the aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Larock Indole Synthesis Mechanism
The Larock synthesis follows a palladium-catalyzed cycle:
-
Oxidative Addition: The o-haloaniline adds to the Pd(0) catalyst.
-
Alkyne Coordination and Insertion: The alkyne (2-ethynylthiophene) coordinates to the palladium center and inserts into the Pd-Aryl bond.
-
Intramolecular Cyclization: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species.
-
Reductive Elimination: The final step is the reductive elimination of the palladium catalyst to form the indole ring and regenerate the active Pd(0) species.[3][5][8]
This guide provides a comprehensive starting point for improving the yield of your this compound synthesis. Remember that every reaction is unique, and systematic optimization of the parameters discussed here will be key to your success.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Multicomponent Reactions for Indole Derivatives
Welcome to the technical support center for the synthesis of indole derivatives via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic tools. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies to enhance your reaction outcomes.
Introduction: The Power and Pitfalls of Indole MCRs
The indole scaffold is a cornerstone in medicinal chemistry and natural products, making its efficient synthesis a perpetual goal.[1][2] Multicomponent reactions offer an elegant and atom-economical approach to construct complex indole-containing molecules in a single step from simple precursors.[3][4] Prominent MCRs for indole synthesis include the Ugi, Groebke-Blackburn-Bienaymé (GBB), and Povarov reactions.[5][6][7] However, the convergence of multiple reactants introduces unique challenges in controlling reaction pathways, selectivity, and yield. This guide provides a structured approach to troubleshoot and optimize these intricate transformations.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section directly addresses specific issues encountered during the synthesis of indole derivatives using MCRs.
Issue 1: Low or No Product Yield
Q: My multicomponent reaction is resulting in a very low yield or no desired indole derivative at all. What are the potential causes and how can I improve the yield?
A: Low yields in MCRs for indole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Reagent Quality and Stability:
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Use freshly distilled or purified aldehydes. For solid aldehydes, ensure they are stored under an inert atmosphere.
-
Anilines/Hydrazines: Substituted anilines and arylhydrazines can be sensitive to air and light.[8] Using fresh or properly stored reagents is critical. If using a hydrochloride salt of an amine, ensure complete neutralization if the reaction requires the free base.[8]
-
Isocyanides: Isocyanides can have a pungent odor and may degrade over time. It is advisable to use them in a well-ventilated fume hood and check their purity before use.
-
Solvent Purity: The presence of water can be detrimental, especially in reactions involving Lewis acid catalysts.[8] Always use anhydrous solvents of an appropriate grade.
-
-
Catalyst Selection and Loading:
-
The choice between a Brønsted acid (e.g., p-TsOH, HCl) and a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) is critical and often reaction-specific.[9][10] For instance, the GBB reaction is frequently catalyzed by Lewis acids like Sc(OTf)₃, while Fischer indole synthesis can utilize both Brønsted and Lewis acids.[9][10]
-
Catalyst loading needs empirical optimization. Start with a catalytic amount (e.g., 10-20 mol%) and adjust as needed. Excessive catalyst can sometimes promote side reactions.
-
-
Reaction Temperature and Time:
-
Many MCRs are sensitive to temperature. While some proceed efficiently at room temperature, others may require heating to overcome activation barriers.[11][12] Conversely, elevated temperatures can lead to decomposition of starting materials or products.[11][12] It's recommended to start at room temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.
-
Reaction times can vary significantly. Monitor the reaction progress closely to identify the point of maximum product formation and avoid subsequent degradation.
-
-
Solvent Effects:
-
The solvent plays a crucial role in MCRs by influencing reagent solubility, reaction rates, and even selectivity.[13] Protic solvents like methanol or ethanol can participate in the reaction, while aprotic solvents like THF, DCM, or DMF may be preferred.[11][14] In some cases, solvent-free conditions can be advantageous.[15]
-
Issue 2: Formation of Significant Side Products
Q: I'm observing multiple spots on my TLC plate, and purification is challenging. What are the common side products in indole MCRs and how can I minimize them?
A: The formation of side products is a common hurdle in MCRs due to the multiple reactive species present. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Bis(indolyl)methanes (BIMs):
-
Cause: This is a frequent side product, especially when using aldehydes. It arises from the reaction of the newly formed indole product with another molecule of the aldehyde.[8][15]
-
Solution: A sequential one-pot approach can be effective. This involves the in situ generation of an intermediate before the addition of the indole.[8] Alternatively, using a stoichiometric excess of the other components relative to the aldehyde can disfavor BIM formation.
-
-
Ugi/Passerini Adducts in GBB Reactions:
-
Cause: In some GBB reactions, the classic Ugi adduct can be observed as a byproduct.[9]
-
Solution: Careful selection of the catalyst and reaction conditions can favor the desired GBB pathway. For example, using acetic acid as a catalyst under mild conditions has been shown to promote the GBB reaction while minimizing Ugi adduct formation.[9]
-
-
Products from Dimerization or Polymerization of Starting Materials:
-
Cause: Highly reactive starting materials, such as certain aldehydes or electron-rich anilines, can self-condense or polymerize under the reaction conditions.
-
Solution: Adding the most reactive component slowly to the reaction mixture can help maintain a low concentration and suppress self-reaction. Running the reaction at a lower temperature can also be beneficial.
-
Issue 3: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity in the functionalization of the indole ring?
A: The indole ring has multiple reactive sites, primarily the C3, C2, and N1 positions.[15] Controlling regioselectivity is a key challenge in indole chemistry.
Factors Influencing Regioselectivity and Control Strategies:
-
Inherent Reactivity: The C3 position of indole is the most nucleophilic and generally the most reactive towards electrophiles.[16] This is due to the stability of the resulting cationic intermediate where the aromaticity of the benzene ring is preserved.[16]
-
Steric Hindrance: Bulky substituents on the indole ring or on the incoming electrophile can direct the reaction to a less sterically hindered position.
-
Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy to control regioselectivity.[16] For instance, certain directing groups can facilitate C2-metalation and subsequent functionalization.[16]
-
Catalyst Control: The choice of catalyst and ligands can dramatically influence regioselectivity.[17] For example, in some palladium-catalyzed reactions, the ligand can switch the regioselectivity from C3 to C2.[17]
-
Reaction Conditions: Temperature and solvent can also play a role in regioselectivity. In some cases, a mixture of isomers can be obtained, and optimizing the reaction temperature may favor the formation of a single isomer.[1]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the Groebke-Blackburn-Bienaymé (GBB) reaction? A1: While scandium triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid catalyst for the GBB reaction, other Lewis acids like Yb(OTf)₃ and Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and acetic acid have also been successfully employed.[9][18] The optimal catalyst often depends on the specific substrates being used. It is recommended to screen a small panel of both Lewis and Brønsted acids to identify the best conditions for your system.[9]
Q2: How can I improve the solubility of my starting materials in a multicomponent reaction? A2: Poor solubility can significantly hinder reaction rates. Trying a different solvent or a co-solvent system can be effective.[14] For example, using a mixture of a polar aprotic solvent like DMF or DMSO with a less polar solvent can improve the solubility of diverse reactants.[14] In some cases, surfactants can be used to form micelles in aqueous media, which can help solubilize organic compounds.[2]
Q3: What are the best practices for purifying the products of indole MCRs? A3: Purification of MCR products can be challenging due to the potential for multiple products and unreacted starting materials.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. It may be necessary to try several solvent systems to achieve good separation.[19] Adding a small amount of a basic modifier like triethylamine (TEA) can be helpful when purifying compounds containing basic nitrogen atoms.[19]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Salt Formation: For basic products, formation of a salt (e.g., hydrochloride or sulfate) can facilitate purification by crystallization or precipitation.[20]
Q4: Are there any "green" or more sustainable approaches to indole MCRs? A4: Yes, there is a growing interest in developing more environmentally friendly MCRs. This includes the use of water as a solvent, biodegradable catalysts like L-proline, and solvent-free reaction conditions.[15][21] Microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times and higher yields.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a GBB Reaction
-
To a series of oven-dried reaction vials, add the amidine (1.0 eq) and the aldehyde (1.0 eq).
-
Add the chosen anhydrous solvent (e.g., methanol, THF, or DCM) to achieve a desired concentration (e.g., 0.1 M).
-
To each vial, add a different catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, AcOH) at a specific loading (e.g., 10 mol%).
-
Add the isocyanide (1.1 eq) to each vial.
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Compare the conversion to the desired product across the different catalysts to identify the most effective one.
Protocol 2: Troubleshooting Low Yield via a Sequential One-Pot Approach
-
In a round-bottom flask, dissolve the aniline (1.0 eq) and the aldehyde (1.0 eq) in an appropriate anhydrous solvent.
-
Add the catalyst (e.g., p-TsOH, 10 mol%) and stir the mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for imine formation. Monitor by TLC.
-
Once the imine formation is significant, add the third component (e.g., an isocyanide for an Ugi-type reaction) to the reaction mixture.
-
Continue to stir the reaction and monitor its progress until the desired product is formed.
-
Work up the reaction and purify the product as usual.
Data Presentation
Table 1: Effect of Catalyst on a Model GBB Reaction
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | Sc(OTf)₃ | MeOH | 12 | 85 |
| 2 | Yb(OTf)₃ | MeOH | 12 | 78 |
| 3 | p-TsOH | MeOH | 24 | 65 |
| 4 | Acetic Acid | DCM | 24 | 72 |
| 5 | None | MeOH | 24 | <5 |
Visualizations
Workflow for Optimizing an Indole MCR
References
- 1. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. benchchem.com [benchchem.com]
- 9. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00522H [pubs.rsc.org]
- 12. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
overcoming challenges in the synthesis of 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
Welcome to the dedicated technical support center for the synthesis of 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthetic route. Here, we provide not just protocols, but the underlying chemical principles and field-tested troubleshooting advice to ensure a successful and efficient synthesis.
I. Overview of the Synthetic Strategy
The synthesis of this compound-3-carbaldehyde is typically approached in a two-step sequence. The first step involves the construction of the this compound core, commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This is followed by the regioselective formylation of the indole at the C3 position using the Vilsmeier-Haack reaction. While seemingly straightforward, each step presents unique challenges that require careful control of reaction parameters.
II. Experimental Protocols
Step 1: Synthesis of this compound (Precursor)
This procedure is adapted from a general method for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for precursor synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1H-indole | 196.04 | 1.0 equiv. | - |
| Thiophene-2-boronic acid | 127.96 | 1.2 equiv. | - |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 equiv. | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 equiv. | - |
| Dioxane | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1H-indole (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 2:1 mixture of dioxane and water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Step 2: Vilsmeier-Haack Formylation of this compound
This protocol is a standard procedure for the formylation of electron-rich indoles.[1][2][3]
Reaction Scheme:
References
preventing side products in the Wittig reaction of indole aldehydes
Technical Support Center: Wittig Reaction of Indole Aldehydes
Welcome to the technical support guide for navigating the complexities of the Wittig reaction with indole aldehydes. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful olefination reaction but encounter challenges with side products, low yields, or poor stereoselectivity. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial queries and establishes a foundational understanding of the key variables in the Wittig reaction of indole aldehydes.
Q1: My Wittig reaction with indole-3-carboxaldehyde is giving a low yield of the desired alkene, and I'm recovering a lot of unreacted aldehyde. What's the most likely cause?
A1: The most probable cause is the acidic N-H proton of the indole ring. Indole's N-H has a pKa of approximately 17 in DMSO, making it susceptible to deprotonation by the strong bases typically used to generate non-stabilized or semi-stabilized ylides (e.g., n-BuLi, NaH, KHMDS).[1] When the base deprotonates the indole nitrogen instead of the phosphonium salt, it consumes your base, prevents efficient ylide formation, and leaves the aldehyde unreacted. This is a classic competitive side reaction.
Troubleshooting Steps:
-
Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). An N-protected indole lacks the acidic proton, ensuring the base is solely used for ylide generation.
-
Use a Milder Base/Stabilized Ylide: If N-protection is not desirable, consider using a stabilized ylide (e.g., Ph₃P=CHCO₂Et). These ylides are less basic and can often be generated with weaker bases like NaOEt or even K₂CO₃, which are less likely to deprotonate the indole N-H.[2] However, be aware that stabilized ylides typically yield (E)-alkenes with high selectivity.[3][4]
-
Inverse Addition: Slowly add the generated ylide solution to a solution of the indole aldehyde at low temperature. This ensures the ylide reacts with the aldehyde as soon as it's introduced, minimizing its time to act as a base towards the indole N-H.
Q2: I'm observing a significant amount of a byproduct that appears to be 2-methylindole (or the corresponding alkyl-indole). What is happening?
A2: This side product arises from the base-promoted decomposition of the phosphonium salt, particularly when the reaction with the aldehyde is slow or fails.[5] This is more common with sterically hindered ketones or aldehydes. The base can attack the phosphonium salt in a manner analogous to a Stevens or Sommelet-Hauser rearrangement, leading to the formation of triphenylphosphine and the corresponding alkyl-indole.[5]
Preventative Measures:
-
Optimize Reaction Conditions: Ensure your aldehyde is pure and the reaction is run under strictly anhydrous and inert conditions. Labile aldehydes can decompose, slowing the desired reaction and favoring decomposition of the ylide.[6]
-
Reagent Purity: Use high-purity phosphonium salt and freshly titrated or handled base. Impurities can interfere with the reaction kinetics.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For sterically hindered indole aldehydes, the HWE reaction is often a superior alternative, as phosphonate carbanions are generally more nucleophilic and less sterically demanding than Wittig reagents.[6]
Section 2: Troubleshooting Guide - Specific Issues & Solutions
This section delves into more specific experimental problems, providing detailed protocols and mechanistic insights.
Q3: My reaction is working, but I'm getting a poor E/Z ratio of the final alkene. How can I control the stereoselectivity?
A3: Stereoselectivity in the Wittig reaction is a complex issue influenced by the ylide's stability, the presence of salts (especially lithium), solvent, and temperature.[3][6] For indole aldehydes, the general principles apply.
-
For (Z)-Alkene Selectivity (cis):
-
Use Non-Stabilized Ylides: Ylides like Ph₃P=CH(Alkyl) are kinetically controlled and react rapidly under salt-free conditions to form a cis-oxaphosphetane, which decomposes to the (Z)-alkene.[6][7]
-
"Salt-Free" Conditions: The presence of lithium salts (e.g., LiBr from n-BuLi/R-PPh₃Br) can lead to equilibration of intermediates, eroding (Z)-selectivity.[4][6] To achieve high (Z)-selectivity, prepare the ylide using sodium bases (like NaH or NaNH₂) or potassium bases (like KHMDS or t-BuOK) in a non-coordinating solvent like THF or toluene.[8]
-
-
For (E)-Alkene Selectivity (trans):
-
Use Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) are thermodynamically controlled. The reaction intermediates are reversible, allowing equilibration to the more stable trans-oxaphosphetane, which yields the (E)-alkene.[3][9]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to force (E)-alkene formation. After the initial reaction at low temperature, a second equivalent of strong base (like phenyllithium) is added to deprotonate the betaine intermediate, followed by protonation and warming, which leads to the (E)-alkene.[3]
-
Q4: I am using n-BuLi as a base and my yield is unexpectedly low, even with an N-protected indole. What could be the problem?
A4: Even without the acidic N-H, side reactions can occur with organolithium bases like n-BuLi.
-
Direct Addition to Aldehyde: If the ylide generation is slow or incomplete, or if the reaction temperature is not sufficiently low (e.g., > -40 °C), n-BuLi can act as a nucleophile and add directly to the indole aldehyde carbonyl group.[8] This forms a secondary alcohol after workup, consuming both your base and starting material.
-
Lithium Salt Effects: As mentioned in Q3, the LiX byproduct from ylide generation can influence the reaction pathway and potentially lead to decomposition or lower yields.[4][6]
Recommended Protocol: Ylide Generation with Sodium Hexamethyldisilazide (NaHMDS)
This protocol avoids lithium salts and the risk of direct nucleophilic addition by the base.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq) to anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of NaHMDS (1.05 eq) in THF.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution should develop the characteristic color of the ylide (often deep red, orange, or yellow).
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Reaction: Slowly add a solution of the N-protected indole aldehyde (1.0 eq) in anhydrous THF.
-
Completion: Let the reaction stir at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl, and proceed with a standard aqueous/organic extraction.
Section 3: Advanced Methodologies
For particularly challenging substrates, alternative Wittig protocols can provide superior results.
Q5: My indole aldehyde is very sensitive and decomposes under strongly basic conditions. Are there milder alternatives?
A5: Yes, for sensitive substrates, several milder or alternative approaches can be employed.
-
Phase-Transfer Catalysis (PTC): The Wittig reaction can be performed under PTC conditions, often using a solid-liquid system (e.g., K₂CO₃ in CH₂Cl₂/H₂O) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10] This method avoids strong, soluble bases and can be effective for stabilized and semi-stabilized ylides.
-
Catalytic Wittig Reaction: Recent advances have led to the development of Wittig reactions that are catalytic in phosphine.[11] These methods use a phosphine oxide precatalyst and a stoichiometric silane reductant to regenerate the phosphine in situ. These systems can operate under milder conditions and are compatible with a range of heterocyclic aldehydes.[11]
-
"One-Pot" Wittig: For certain substrates, particularly those derived from alpha-halo carbonyls or benzylic halides, the phosphonium salt can be formed in the presence of a moderate base and the aldehyde, allowing for a one-pot procedure that avoids the isolation of reactive intermediates.[2]
| Challenge | Ylide Type | Recommended Base | Solvent | Key Considerations |
| N-H Acidity | Non-stabilized | NaH, KHMDS, NaHMDS | THF, Toluene | N-protection is the most reliable solution. |
| Poor E/Z Selectivity | Non-stabilized | NaH, KHMDS (for Z) | THF | Avoid Li⁺ salts for high Z-selectivity. |
| Poor E/Z Selectivity | Stabilized | NaOEt, K₂CO₃ | EtOH, DMF | Generally gives high E-selectivity. |
| Steric Hindrance | Non-stabilized | n-BuLi, NaHMDS | THF | Consider Horner-Wadsworth-Emmons as an alternative. |
| Substrate Sensitivity | Stabilized | K₂CO₃, DIPEA | CH₂Cl₂, MeCN | Consider PTC or catalytic Wittig protocols. |
Mechanistic Overview: Key Reaction Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 2-(thiophen-2-yl)-1H-indole in Biological Assays
Welcome to the technical support center for 2-(thiophen-2-yl)-1H-indole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges during the biological evaluation of this promising heterocyclic compound. With a lipophilic profile indicated by a predicted LogP of approximately 3.9, its poor aqueous solubility is a common hurdle in obtaining reliable and reproducible data in biological assays.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. Each section is crafted to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial challenges faced when working with this compound.
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is highly unlikely due to its hydrophobic nature. The standard and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic compounds.[1][2]
Initial Protocol for Stock Solution Preparation:
-
Solvent Selection: Use anhydrous, high-purity DMSO. Water absorption by DMSO can significantly decrease its solvating power.[1]
-
Concentration: Aim for a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of organic solvent introduced into your final assay.
-
Dissolution: Add the appropriate volume of DMSO to your weighed compound. Vortex thoroughly for several minutes. If dissolution is slow, gentle warming (to 37°C) or sonication for 5-10 minutes can be effective in breaking up aggregates.[3]
-
Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is a classic sign that the final concentration of your compound exceeds its thermodynamic solubility in the aqueous medium.[4] While soluble in DMSO, the rapid shift to a predominantly aqueous environment upon dilution causes the compound to precipitate.
Here’s a troubleshooting workflow to address this:
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Chemical Stability of Substituted 2-(Thiophen-2-yl)-1H-indole Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with substituted 2-(thiophen-2-yl)-1H-indole compounds. This guide provides a structured approach to understanding, identifying, and mitigating chemical stability issues inherent to this important heterocyclic scaffold. The content is presented in a question-and-answer format to directly address common challenges encountered during discovery, development, and formulation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of the this compound core structure.
Q1: What are the primary chemical stability concerns for the this compound scaffold?
A1: The this compound scaffold combines two heterocyclic rings, each with distinct reactivity and susceptibility to degradation. The primary concerns stem from:
-
Oxidative Degradation: The indole nucleus, particularly the electron-rich pyrrole ring, is prone to oxidation. The C3 position is the most common site for initial oxidative attack, which can lead to the formation of various degradation products, including oxindoles.[1][2]
-
Photodegradation: Both thiophene and indole moieties can absorb UV radiation, making them susceptible to photolytic degradation. Thiophene-containing compounds, in particular, have been shown to undergo photo-bleaching and degradation upon exposure to light in the presence of air.[3][4]
-
Hydrolytic Instability: The stability of the molecule can be highly dependent on pH. Both acidic and alkaline conditions can catalyze the hydrolysis of susceptible functional groups on the substituents or, in extreme cases, lead to ring-opening of the core structure.[5] The indole N-H proton is weakly acidic, influencing its reactivity in different pH environments.[6]
Q2: How do substituents on the indole or thiophene rings affect the overall stability?
A2: Substituents play a critical role in modulating the electronic properties and steric environment of the core scaffold, thereby influencing its stability.[7][8]
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CN, -COOH, halides) to the indole ring can decrease the electron density of the pyrrole moiety. This makes the indole less nucleophilic and generally more resistant to oxidative degradation.[9]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃, -OH) increase the electron density of the indole ring, which can make it more susceptible to oxidation but may be necessary for biological activity.
-
Steric Hindrance: Bulky substituents near reactive sites, such as the C3 position of the indole, can sterically hinder the approach of reactants (like oxidants or water), thereby slowing down degradation.
-
N-Substitution: Protecting the indole nitrogen with an appropriate group can significantly enhance stability by preventing N-oxidation and modifying the electronic nature of the pyrrole ring.[10]
Q3: What general precautions should I take during routine handling and storage to minimize degradation?
A3: To preserve the integrity of your this compound derivatives, adhere to the following best practices:
-
Storage Conditions: Store compounds as solids in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[11]
-
Light Protection: Always use amber vials or wrap containers with aluminum foil to protect the compound from light, mitigating the risk of photodegradation.[12]
-
Solvent Selection: When preparing solutions, use high-purity, degassed solvents. For long-term storage in solution, consider aprotic solvents and store at low temperatures (-20°C or -80°C). Be aware that some solvents can degrade to form acidic impurities over time.
-
Antioxidant Use: For compounds particularly sensitive to oxidation, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E, to solutions intended for storage.[13][14]
Part 2: Troubleshooting Guides for Specific Stability Issues
This section provides detailed, problem-oriented guidance for addressing specific degradation phenomena observed during experimentation.
Issue 1: Rapid Degradation Observed in Solution Under Ambient Conditions
Problem: "I dissolved my substituted this compound in DMSO for screening, but after 24 hours at room temperature, HPLC analysis shows multiple new peaks and a significant decrease in the parent compound."
This common scenario points towards oxidative degradation, which is often accelerated in solution.
Troubleshooting Steps & Solutions:
-
Confirm the Degradation Pathway: The primary suspect is oxidation. The most likely initial site of attack is the indole C3-position, potentially leading to hydroxylated intermediates and subsequent rearrangement to oxindole-type structures.[2]
-
Mitigation Strategy 1: Inert Atmosphere:
-
Rationale: Removing molecular oxygen is the most direct way to prevent oxidation.
-
Action: Prepare solutions using solvents that have been thoroughly degassed by sparging with nitrogen or argon. After preparation, blanket the headspace of the vial with an inert gas before sealing.
-
-
Mitigation Strategy 2: Use of Antioxidants:
-
Rationale: Antioxidants act as sacrificial agents, reacting with free radicals or oxidizing species before they can damage your compound of interest.[15]
-
Action: Add a suitable antioxidant to your stock solution. Common choices for research purposes include:
-
Butylated Hydroxytoluene (BHT): Typically used at 0.01-0.1%.
-
Tocopherol (Vitamin E): A natural antioxidant.
-
Propyl Gallate: Effective in many organic systems.
-
-
-
Workflow for Selecting a Stabilization Strategy:
A workflow for troubleshooting solution instability.
Issue 2: Compound is Unstable During Purification or Formulation at a Specific pH
Problem: "My compound is stable in neutral organic solvents, but when I attempt purification using reverse-phase HPLC with a TFA-modified mobile phase (acidic pH), I observe significant on-column degradation. Similarly, formulation attempts in an acidic buffer lead to instability."
This indicates susceptibility to acid-catalyzed hydrolysis.
Troubleshooting Steps & Solutions:
-
Identify Labile Functional Groups: Examine the structure of your specific derivative. Are there any acid-sensitive groups present, such as esters, amides, ketals, or acetals? The indole ring itself can also undergo reactions under strongly acidic conditions.
-
Protocol: pH Stability Profile Assessment:
-
Rationale: To systematically determine the optimal pH range for your compound, a pH stability profile must be generated. This is a simplified version of a forced degradation study.[12]
-
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 7, 9, 12). Use buffers with known composition, such as phosphate, citrate, or borate.
-
Sample Preparation: Prepare dilute solutions of your compound (e.g., 10 µg/mL) in each buffer. Include a control sample in pure water or a stable organic/aqueous mixture.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quantification: Analyze the aliquots immediately using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of compound remaining vs. time for each pH. Determine the pH range where the degradation rate is lowest.
-
-
-
Data Presentation: Summarizing pH Stability Data
| pH of Buffer | Temperature (°C) | Time (hours) | % Parent Compound Remaining | % Major Degradant 1 |
| 2.0 (HCl) | 40 | 24 | 65.2% | 28.1% |
| 4.0 (Citrate) | 40 | 24 | 91.5% | 5.3% |
| 7.0 (Phosphate) | 40 | 24 | 99.1% | <1.0% |
| 9.0 (Borate) | 40 | 24 | 98.5% | <1.0% |
| 12.0 (NaOH) | 40 | 24 | 82.4% | 15.7% |
-
Corrective Actions:
-
Purification: If acidic conditions are problematic, switch to a neutral pH mobile phase for HPLC (e.g., using an ammonium acetate or phosphate buffer). Alternatively, consider alternative purification techniques like flash chromatography on silica gel.
-
Formulation: Based on the pH stability profile, formulate the drug product in a buffer system that maintains the pH within the most stable range.
-
Part 3: Comprehensive Stability Assessment Protocol
For a thorough understanding of your molecule's intrinsic stability, a forced degradation (stress testing) study is essential. This is a regulatory requirement for drug development and provides critical information for developing stable formulations and establishing shelf-life.[16][17]
Objective: To identify potential degradation products and pathways for a substituted this compound derivative and to develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose the compound to the following conditions as recommended by ICH guidelines.[12][18] The goal is to achieve 5-20% degradation. Adjust exposure times or reagent concentrations as needed.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Stress: Store the solid compound in an oven at 80°C for 7 days. Also, store a solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
Protocol 2: Stability-Indicating HPLC Method Development
-
Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from all its degradation products.[19] HPLC with UV or Mass Spectrometric detection is the most common technique.[20]
-
Methodology:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening: Analyze a mixture of all stressed samples (the "degradation cocktail"). Screen different mobile phase gradients using acetonitrile or methanol as the organic modifier and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0 and 7.0).
-
Optimization: Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradant peaks are co-eluting.
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely points of attack on the this compound core structure under various stress conditions.
Potential degradation pathways for the core scaffold.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. benchchem.com [benchchem.com]
- 19. kinampark.com [kinampark.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting NMR Signal Broadening in Indole-Fused Thiophene Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-fused thiophene derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common challenge in the characterization of these molecules: NMR signal broadening. The unique electronic and structural properties of these fused heterocyclic systems, while desirable for their applications, often introduce complexities in spectral acquisition. This resource is designed to help you diagnose the root causes of poor resolution and implement effective solutions to obtain high-quality NMR data.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific spectral problems you may encounter. Each question outlines a common symptom, explains the underlying physicochemical causes, and provides a step-by-step approach to resolution.
Q1: All the signals in my ¹H NMR spectrum are broad, and the baseline is distorted. What is the first thing I should check?
This scenario often points to fundamental issues with sample preparation or instrument setup rather than complex chemical phenomena. Before investigating advanced causes, it's crucial to rule out these common culprits.
Probable Causes:
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample is a primary cause of broad, misshapen peaks.[1][2][3]
-
Sample Quality: Particulate matter, high viscosity, or the use of poor-quality NMR tubes can degrade spectral resolution.[2][4][5]
-
Paramagnetic Impurities: The most common paramagnetic impurity is dissolved molecular oxygen (O₂), which can significantly broaden signals.[5][6] Trace metal ions from catalysts or glassware can also have a dramatic effect.[7][8][9][10]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for globally broad NMR signals.
Detailed Steps:
-
Re-evaluate Shimming: Always begin by ensuring the instrument's magnetic field is homogenous. If you are using an automated shimming routine, consider performing a manual shim, especially on the Z1 and Z2 gradients, to optimize the field.
-
Improve Sample Preparation: Prepare a new sample using a high-quality, clean NMR tube.[2] Filter your sample solution directly into the tube using a pipette plugged with glass wool or a syringe filter to remove any suspended particles that can disrupt field homogeneity.[6]
-
Remove Paramagnetic Oxygen: Degas the sample. The most rigorous method is the "freeze-pump-thaw" technique, but for many applications, gently bubbling an inert gas like nitrogen or argon through the sample for several minutes is sufficient to displace dissolved O₂.[2][6]
If these fundamental steps do not resolve the issue, the broadening is likely due to inherent chemical properties of your indole-fused thiophene molecule, as detailed in the following questions.
Q2: My aromatic signals are broad and ill-defined. I also notice that the chemical shifts and/or linewidths change significantly when I dilute the sample. What is happening?
This is a classic signature of intermolecular aggregation. Indole-fused thiophenes are large, planar, π-rich systems highly prone to π-stacking, forming dimers or higher-order aggregates in solution.[11] This process is concentration-dependent.
Causality (Expertise & Experience): When molecules aggregate, their effective molecular size increases. Larger entities tumble more slowly in solution. According to NMR theory, slower molecular tumbling leads to more efficient transverse (T₂) relaxation, which results in broader NMR signals.[1][12] The formation of π-stacks also places protons in different magnetic environments (e.g., shielded by the ring current of a neighboring molecule), causing chemical shift changes.[11]
Caption: Equilibrium between monomeric and aggregated species.
Troubleshooting Steps:
-
Concentration Study: Run a series of ¹H NMR experiments at decreasing concentrations (e.g., 20 mg/mL, 5 mg/mL, 1 mg/mL). If aggregation is the cause, you should see a significant sharpening of the signals at lower concentrations.[2][13][14]
-
Solvent Change: The choice of solvent can dramatically influence aggregation. In non-polar solvents like CDCl₃, π-stacking is often more favorable. Try a more polar or hydrogen-bond-disrupting solvent like DMSO-d₆, CD₃OD, or even a mixture like CDCl₃ with a small amount of DMSO-d₆.[13][15][16][17]
-
Increase Temperature: Acquiring the spectrum at a higher temperature can provide enough thermal energy to break up the non-covalent interactions holding the aggregates together, leading to sharper signals.[1][13][18] (See Q4 for more on Variable Temperature NMR).
Table 1: Solvent Selection Guide to Mitigate Aggregation
| Solvent | Polarity | H-Bonding Capability | Typical Use Case |
| Benzene-d₆ | Low | None | Can induce specific shielding/deshielding effects that may help resolve overlapping signals, but may not prevent π-stacking.[16][19] |
| CDCl₃ | Medium | Weak (H-bond acceptor) | Common first choice, but often promotes aggregation of planar systems.[13] |
| Acetone-d₆ | High | Acceptor | Good alternative to CDCl₃ for moderately polar compounds. |
| Methanol-d₄ | High | Donor & Acceptor | Can disrupt H-bonding between solute molecules but may exchange with labile protons.[13] |
| DMSO-d₆ | High | Strong Acceptor | Excellent for breaking up aggregates due to its high polarity and viscosity. Be aware it can be difficult to remove.[13][19] |
Q3: The N-H proton signal of the indole moiety is either extremely broad or completely missing. How can I troubleshoot this?
The indole N-H proton is subject to two primary broadening mechanisms: chemical exchange with trace amounts of water or other labile protons, and quadrupolar coupling to the ¹⁴N nucleus.
Causality (Expertise & Experience):
-
Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons (like H₂O) in the solvent.[20][21] If the rate of this exchange is on the same timescale as the NMR experiment (milliseconds), the signal becomes very broad, sometimes to the point of disappearing into the baseline.[22][23][24]
-
Quadrupolar Relaxation: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1, making it a quadrupolar nucleus.[25][26] Quadrupolar nuclei often relax very quickly. This rapid relaxation provides an efficient pathway for the attached proton to relax as well, leading to a broadened ¹H signal. The efficiency of this relaxation depends on the symmetry of the electric field around the nitrogen atom; in less symmetric environments, broadening is more severe.[27][28]
Troubleshooting Steps:
-
Confirm with D₂O Exchange: The definitive test for an exchangeable proton is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum.[19][29] The labile N-H proton will exchange with deuterium (N-D), and since deuterium is not observed in a ¹H NMR experiment, the signal will disappear.[21][30][31][32] This confirms the peak's identity.
-
Slow the Exchange: To sharpen the signal, you can try to either stop the exchange (slow exchange regime) or accelerate it (fast exchange regime).
-
Lowering the Temperature: This can slow the exchange rate enough that the N-H proton and any other exchanging species give separate, sharper signals.[1]
-
Using a Dry Solvent: Ensure your deuterated solvent is of high quality and dry. Using molecular sieves can help.
-
-
Decouple the Quadrupolar Effect: While technically complex, the most direct way to address ¹⁴N-induced broadening is to use ¹⁵N isotopic labeling. The ¹⁵N isotope has a spin I=1/2 and is not quadrupolar, resulting in sharp couplings to the attached proton (typically a doublet with J ≈ 90-100 Hz). This is a synthetic solution but provides the cleanest data.
Q4: I see significant changes in my spectrum at different temperatures. Some peaks sharpen while others broaden or coalesce. How do I interpret this?
This behavior indicates that your molecule is undergoing one or more dynamic processes on the NMR timescale, such as conformational changes, restricted bond rotation, or chemical exchange.[24][33] Variable Temperature (VT) NMR is the key experiment to study these phenomena.
Causality (Expertise & Experience): The appearance of an NMR spectrum for a system in dynamic equilibrium depends on the rate of exchange (k) compared to the frequency difference (Δν) between the signals of the exchanging sites.
-
Slow Exchange (Low Temp): k << Δν. You observe separate, sharp signals for each distinct species or conformer.
-
Intermediate Exchange (Coalescence Temp): k ≈ Δν. The signals broaden significantly and merge into a single, very broad peak. This is the region of maximum broadening.[18]
-
Fast Exchange (High Temp): k >> Δν. You observe a single, sharp, time-averaged signal at a chemical shift that is the weighted average of the individual species.[18][34]
Table 2: Interpreting Temperature Effects on NMR Linewidths
| Observation upon Heating | Probable Cause | Explanation |
| Peaks Sharpen | Aggregation | Increased thermal energy overcomes intermolecular forces, breaking up aggregates into smaller, faster-tumbling monomers.[13][35] |
| Peaks Sharpen | Fast Exchange Regime | The rate of a dynamic process (e.g., bond rotation) is pushed further into the fast exchange regime, leading to a sharper averaged signal.[1][33] |
| Peaks Broaden, then Sharpen | Intermediate Exchange | The system is passing through the coalescence point where the exchange rate matches the frequency difference between exchanging sites, causing maximum broadening.[18][34] |
| A Broad Peak Splits into Two Sharp Peaks | Observation upon Cooling (Slow Exchange) | The dynamic process is slowed down, allowing the NMR to resolve the individual, non-exchanging species.[1] |
Recommended Action: Perform a Variable Temperature (VT) NMR study. Start at room temperature and acquire spectra in 10-20°C increments, both upwards (to a limit safe for your solvent and compound) and downwards. This will allow you to map the dynamic behavior and identify the slow, intermediate, and fast exchange regimes, providing valuable kinetic and thermodynamic information about your molecule.[24][33]
Frequently Asked Questions (FAQs)
-
What are the primary sources of NMR signal broadening? Signal broadening arises from processes that shorten the transverse relaxation time (T₂). The main physical causes are: 1) Slow molecular tumbling due to high molecular weight, aggregation, or high solvent viscosity[1][14]; 2) Chemical exchange processes occurring on the NMR timescale[3][22][24]; 3) Paramagnetic species which induce very rapid relaxation[7][9]; and 4) Quadrupolar relaxation for nuclei with spin > 1/2 and protons coupled to them.[26][28][36]
-
How does the indole-fused thiophene structure specifically contribute to broadening? This scaffold has several features that promote broadening: its large, planar, and aromatic nature encourages strong π-π stacking and aggregation [11]; the indole N-H proton is labile and prone to chemical exchange[29]; and the ¹⁴N atom is quadrupolar , which can broaden the N-H signal and adjacent protons.[25]
-
What is the "NMR timescale" and how does it relate to chemical exchange? The "NMR timescale" refers to the timeframe of the NMR experiment itself, which is on the order of milliseconds to seconds.[24] If a molecule is changing its state (e.g., a bond rotating, a proton hopping) much faster than this timescale, the NMR spectrometer sees only an average state (fast exchange). If the change is much slower, the NMR sees distinct, "frozen" states (slow exchange). If the rate of change is comparable to the timescale, significant broadening occurs (intermediate exchange).[24]
-
When should I consider using ¹⁵N NMR for these compounds? You should consider ¹⁵N NMR or synthesizing a ¹⁵N-labeled compound when you need unambiguous information about the nitrogen environment. Because ¹⁵N has a spin of 1/2, it gives sharp signals and observable long-range couplings (e.g., ¹H-¹⁵N HMBC), which are invaluable for structure elucidation. This approach completely avoids the line broadening issues caused by the quadrupolar ¹⁴N nucleus.[25]
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer and acquire a new ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance of a signal in the second spectrum confirms it corresponds to an exchangeable proton (e.g., N-H, O-H).[19][21][30]
Protocol 2: Removal of Paramagnetic Metal Impurities
If you suspect trace metal contamination (e.g., from catalysts like Pd, Fe, Cu), a simple clean-up can dramatically improve spectral quality.
-
Dissolve the sample in a suitable organic solvent.
-
Add a small amount of a chelating agent or a material with high affinity for metals. A simple and effective method is to pass the solution through a small plug of silica gel or basic alumina in a pipette.
-
Alternatively, for aqueous samples, precipitation of metal cations with counteranions like K₃PO₄ can be effective.[7][8]
-
Collect the filtrate, remove the solvent under reduced pressure, and re-dissolve the purified sample in the desired deuterated solvent for NMR analysis.
-
Analysis: The new spectrum should show significantly sharper lines if paramagnetic metals were the cause of broadening.[7][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Development of NMR tools to investigate aggregation phenomena - University of Sussex - Figshare [sussex.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. nmxresearch.com [nmxresearch.com]
- 15. scilit.com [scilit.com]
- 16. reddit.com [reddit.com]
- 17. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 18. blog.truegeometry.com [blog.truegeometry.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 25. publications.iupac.org [publications.iupac.org]
- 26. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 27. Zero-field J-spectroscopy of quadrupolar nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. che.hw.ac.uk [che.hw.ac.uk]
- 30. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 31. pubs.rsc.org [pubs.rsc.org]
- 32. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04585K [pubs.rsc.org]
- 33. youtube.com [youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. pubs.aip.org [pubs.aip.org]
Technical Support Center: Refining HPLC Purification for 2-(Thiophen-2-yl)-1H-indole Analogues
Welcome to the technical support center dedicated to the high-performance liquid chromatography (HPLC) purification of 2-(thiophen-2-yl)-1H-indole analogues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common (and uncommon) challenges encountered during the purification of this important class of heterocyclic compounds. The unique chemical nature of these molecules—possessing both a weakly basic indole nitrogen and a sulfur-containing thiophene ring—presents specific chromatographic hurdles that demand a nuanced approach to method development and troubleshooting.
This resource synthesizes established chromatographic principles with field-proven insights to provide a logical, in-depth framework for optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying indole analogues?
A1: The primary cause of peak tailing for basic compounds like indole analogues is secondary interactions between the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2] The lone pair of electrons on the indole nitrogen can interact strongly with these residual silanols, leading to a portion of the analyte being more strongly retained and eluting as a tail. This is particularly problematic at mid-range pH where the silanols are partially ionized.[2]
Q2: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase modifier?
A2: The choice depends on your downstream application. TFA is a strong ion-pairing agent that is highly effective at masking silanol interactions and often produces sharp, symmetrical peaks.[3][4] However, it is a strong ion-suppressor and can be detrimental to mass spectrometry (MS) sensitivity.[4][5] Formic acid is a weaker acid, MS-friendly, and generally sufficient to protonate the indole nitrogen and minimize silanol interactions, though it may not always provide the same peak sharpness as TFA.[3][6] For routine purification with UV detection, 0.1% TFA is often a robust starting point. For LC-MS applications, 0.1% formic acid is the standard choice.[7][8]
Q3: My compound seems to be degrading on the column. Is this common for indole derivatives?
A3: Yes, some indole derivatives can be susceptible to on-column degradation, particularly hydrolysis, which can be catalyzed by the acidic silanol groups on the stationary phase surface.[9] This is more likely to occur with sensitive functional groups on the analogue. If you suspect degradation (e.g., appearance of new, smaller peaks), consider using a column with a less hydrolytically active stationary phase, such as one with a silica-hydride (Si-H) surface, or ensuring your mobile phase is sufficiently acidic to stabilize the compound.[9]
Q4: I am struggling to separate structurally similar isomers. What is the first parameter I should change?
A4: To improve the resolution of closely eluting or co-eluting peaks, the most powerful parameter to adjust is selectivity (α).[10] This is most effectively achieved by changing the stationary phase chemistry (e.g., from a C18 to a Phenyl or Pentafluorophenyl (PFP) phase) to introduce different interaction mechanisms like π-π interactions.[11][12] Alternatively, changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) can also significantly alter selectivity.
Troubleshooting & Optimization Guide
This section provides a systematic approach to resolving specific issues encountered during the HPLC purification of this compound analogues.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most frequent challenge with nitrogen-containing heterocycles. It compromises resolution and leads to inaccurate fraction collection and poor purity assessment.
-
Primary Cause (Tailing): Strong interaction between the basic indole nitrogen and acidic residual silanols on the silica stationary phase.[2]
-
Secondary Cause (Tailing): Co-elution with a closely related impurity.[13]
-
Primary Cause (Fronting): Column overload, where the concentration of the sample injected exceeds the linear capacity of the column.[14]
-
Protocol 1: Mobile Phase Acidification:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid or TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid or TFA in HPLC-grade Acetonitrile.
-
Equilibrate the column with the new mobile phase for at least 10 column volumes.
-
Rationale: The acidic modifier protonates the basic indole nitrogen, preventing it from interacting with deprotonated silanol groups (SiO-). It also protonates the silanol groups (Si-OH), reducing their ability to interact with the analyte via ion exchange.[15]
-
-
Protocol 2: Column Selection Strategy:
-
Standard C18: Good starting point, but prone to silanol interactions. Use a modern, high-purity, end-capped C18 column to minimize this effect.[2]
-
Phenyl-Hexyl: Often provides superior peak shape and alternative selectivity for aromatic heterocycles due to π-π interactions with both the indole and thiophene rings.[12]
-
Pentafluorophenyl (PFP): Offers unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective for separating isomers.[12]
-
| Column Phase | Primary Interaction | Recommended For |
| C18 (End-capped) | Hydrophobic | General purpose, initial screening. |
| Phenyl-Hexyl | Hydrophobic, π-π | Improved peak shape, separating aromatic isomers. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole | Difficult isomer separations, alternative selectivity. |
| Table 1: Column selection guide for this compound analogues. |
Problem 2: Low Resolution & Co-eluting Impurities
Achieving baseline separation (Rs ≥ 1.5) is critical for isolating a pure compound. Low resolution can stem from insufficient column efficiency (N), poor selectivity (α), or inadequate retention (k').
-
Poor Selectivity (α): The most common cause. The stationary phase and mobile phase are not providing sufficient differential interaction between the target compound and impurities.[10]
-
Low Efficiency (N): Peaks are too broad, causing them to overlap. This can be due to a poor quality column, large particle size, or extra-column band broadening.[11]
-
Insufficient Retention (k'): If peaks elute too close to the void volume (t₀), there is not enough interaction with the stationary phase for a good separation to occur.
-
Protocol 3: Adjusting Retention (k'):
-
Action: If your compound elutes too early, decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient. For example, change a 20-95% B gradient to a 5-95% B gradient.
-
Rationale: Increasing the aqueous component of the mobile phase in reverse-phase HPLC increases the retention of hydrophobic compounds, allowing more time for differential interactions to occur.[11] A good target retention factor (k') is between 2 and 10.
-
-
Protocol 4: Modifying Selectivity (α):
-
Change Organic Modifier: If using acetonitrile, prepare an identical gradient method using methanol instead.[16]
-
Change Stationary Phase: As detailed in Table 1, switch from a C18 to a Phenyl or PFP column to introduce different separation mechanisms.[12]
-
Rationale: Acetonitrile and methanol have different properties and will interact differently with both the analyte and the stationary phase, altering selectivity. Phenyl phases introduce π-π interactions, which can be highly selective for aromatic compounds like your indole and thiophene moieties.[12]
-
Problem 3: Carryover & "Ghost" Peaks
Carryover, or the appearance of a peak from a previous injection in a subsequent blank run, is common with "sticky" compounds like some indole analogues. This can lead to cross-contamination of fractions.
-
Analyte Adsorption: The compound may adsorb to active sites within the HPLC system, such as the injector rotor seal, tubing, or the column frit.[17]
-
Poor Solubility: The compound may precipitate in the autosampler or at the head of the column if the injection solvent is too weak compared to the mobile phase.
-
Insufficient Needle Wash: The autosampler's needle wash procedure may not be effective enough to remove all traces of the compound.
-
Optimize Needle Wash: Use a strong, organic solvent for the needle wash. A mixture of Isopropanol:Acetonitrile:Water (45:45:10) is often more effective than pure methanol or acetonitrile.
-
Incorporate a "Flush" Gradient Step: At the end of your analytical gradient, add a high-organic flush step (e.g., hold at 98-100% Acetonitrile for 2-3 minutes) to wash strongly retained compounds from the column.
-
Match Injection Solvent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or slightly weaker. Avoid dissolving highly organic compounds in pure DMSO or DMF and injecting into a highly aqueous mobile phase.
-
Inject Blanks: After a high-concentration injection, run one or two blank injections (injecting only the sample solvent) to ensure the system is clean before the next sample.[18]
| Parameter | Standard Setting | Optimized for Sticky Compounds |
| Needle Wash | 100% Methanol | 45:45:10 ACN:IPA:Water |
| Post-run Step | Re-equilibration | High-organic flush (98% B), then re-equilibration |
| Injection Solvent | DMSO / DMF | Mobile Phase A / Acetonitrile |
| Table 2: Recommended parameter adjustments to minimize carryover. |
By systematically applying these diagnostic and optimization strategies, you can develop robust and efficient HPLC purification methods for even the most challenging this compound analogues, ensuring high purity and yield for your critical research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 4. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 5. reddit.com [reddit.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. welch-us.com [welch-us.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 18. A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Strategies for (methylene)bis(2-(thiophen-2-yl)-1H-indole) Production
Welcome to the technical support center for the synthesis and scale-up of (methylene)bis(2-(thiophen-2-yl)-1H-indole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this promising heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful transition from laboratory-scale synthesis to larger-scale production.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (methylene)bis(this compound). Each problem is presented with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
You're consistently obtaining a low yield of (methylene)bis(this compound) despite following the established protocol.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst Activity | The acid catalyst is crucial for the electrophilic substitution reaction between this compound and formaldehyde.[1][2][3] Catalyst degradation, insufficient loading, or the choice of a suboptimal catalyst can lead to poor conversion. | Catalyst Screening and Optimization: Evaluate a range of Brønsted or Lewis acid catalysts.[3][4] Consider solid-supported catalysts for easier removal during workup. Optimize catalyst loading; typically, 5-15 mol% is a good starting point. Ensure the catalyst is fresh and anhydrous, as water can deactivate many Lewis acids. |
| Suboptimal Reaction Temperature | The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the formation of degradation products and side reactions. | Temperature Profiling: Conduct small-scale experiments at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to determine the optimal balance between reaction rate and product purity. |
| Incorrect Stoichiometry | The reaction requires a 2:1 molar ratio of this compound to the formaldehyde source.[5][6][7] Inaccurate measurement of starting materials will directly impact the theoretical maximum yield. | Precise Reagent Measurement: Ensure accurate weighing of the solid indole and precise measurement of the formaldehyde solution (or paraformaldehyde). It is advisable to use freshly prepared formaldehyde solutions, as they can polymerize upon standing. |
| Poor Mixing in a Heterogeneous Reaction | If the starting materials or catalyst are not fully dissolved, the reaction may be diffusion-limited, leading to incomplete conversion. This is particularly relevant during scale-up in larger reactors. | Improve Agitation and Solvent Choice: Use a solvent system in which all reactants have good solubility. For larger scale, ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) to maintain a homogeneous mixture. |
Issue 2: Formation of Significant Side Products
Your crude product shows multiple spots on TLC, indicating the presence of impurities that are difficult to separate from the desired bis-indole.
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation or Polymerization | The reaction intermediate, an indolyl-carbinol, can be susceptible to further reactions, leading to trimers or oligomers, especially with prolonged reaction times or high catalyst concentrations.[8] | Controlled Reaction Time and Quenching: Monitor the reaction progress closely by TLC or HPLC. Once the starting indole is consumed, quench the reaction promptly by neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). |
| N-Alkylation of the Indole Ring | Under certain conditions, particularly with strong bases or in the presence of certain metal catalysts, alkylation can occur at the N1 position of the indole ring, leading to the formation of 1-[1-(1H-indol-3-yl)methyl]-1H-indole isomers.[9] | Use of Protic or Mild Lewis Acids: Employ acid catalysts that favor C3-alkylation. Protic acids like acetic acid or mild Lewis acids such as zinc chloride are generally preferred to minimize N-alkylation. |
| Oxidation of the Product | Bis(indolyl)methanes can be susceptible to air oxidation, especially in the presence of light and residual acid, leading to colored impurities. | Inert Atmosphere and Careful Workup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize exposure to air and bright light. |
| Formation of an Azeotrope with Solvent | During solvent removal, the product may form an azeotrope with the solvent, making complete drying difficult and potentially leading to the inclusion of solvent in the final product. | Solvent Exchange or High-Vacuum Drying: If an azeotrope is suspected, perform a solvent exchange to a higher-boiling point solvent from which the product can be more easily crystallized. Alternatively, dry the product under high vacuum at a slightly elevated temperature. |
Issue 3: Difficulties in Product Purification and Isolation
You're struggling to obtain a pure, crystalline solid of (methylene)bis(this compound).
| Potential Cause | Explanation | Recommended Solution |
| Amorphous or Oily Product | The crude product may precipitate as an oil or an amorphous solid, making it difficult to handle and purify by crystallization. | Recrystallization Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. Good starting points include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. Sonication can sometimes induce crystallization. |
| Co-precipitation with Impurities | The impurities may have similar solubility profiles to the desired product, leading to their co-precipitation during crystallization. | Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel is the most common alternative.[10] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. |
| Product is Highly Colored | Even after purification, the product may retain a significant color, which may not be characteristic of the pure compound. | Charcoal Treatment: Dissolve the product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities. Then, proceed with crystallization. |
II. Frequently Asked Questions (FAQs)
Synthesis and Mechanism
Q1: What is the general mechanism for the formation of (methylene)bis(this compound)?
A1: The reaction proceeds via an acid-catalyzed electrophilic substitution. The acid protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity. One molecule of this compound then attacks the activated formaldehyde at the electron-rich C3 position. The resulting indolyl-carbinol intermediate is then protonated by the acid, followed by the elimination of a water molecule to form a stabilized carbocation. This carbocation is then attacked by a second molecule of this compound to yield the final product.[1][11]
Q2: What are some common formaldehyde sources for this reaction?
A2: While aqueous formaldehyde (formalin) can be used, paraformaldehyde is often preferred, especially for larger-scale reactions, as it is a solid and easier to handle. It depolymerizes in situ under acidic conditions to generate formaldehyde.
Q3: Can other aldehydes be used in this reaction?
A3: Yes, this reaction is quite general for a wide range of aldehydes.[8][12] Using substituted benzaldehydes, for example, will yield the corresponding aryl-substituted bis(indolyl)methanes.[1][6]
Scale-Up Considerations
Q4: What are the primary challenges when scaling up this synthesis?
A4: The main challenges during scale-up include:
-
Heat Management: The reaction is often exothermic. In a large reactor, efficient heat dissipation is crucial to prevent temperature runaways, which could lead to side reactions and degradation.
-
Mixing and Mass Transfer: Ensuring homogeneity in a large reactor can be difficult. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Product Isolation and Handling: Handling large quantities of solids (the product) requires appropriate equipment for filtration, washing, and drying.
-
Solvent Selection and Recovery: The choice of solvent becomes more critical at scale due to cost, safety, and environmental considerations. Implementing a solvent recovery and recycling process is often necessary.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Yes, significant research has focused on developing greener synthetic routes for bis(indolyl)methanes.[8][12] These include:
-
Use of Water as a Solvent: Many catalysts have been shown to be effective in aqueous media.[13]
-
Solvent-Free Reactions: Some methods utilize grinding or microwave irradiation without any solvent.[14]
-
Reusable Catalysts: Employing solid-supported or heterogeneous catalysts simplifies purification and allows for catalyst recycling.[12]
-
Bio-catalysis: Enzymes have also been explored as catalysts for this transformation.[10]
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule. For (methylene)bis(this compound), characteristic signals include the methylene bridge proton and the NH protons of the indole rings.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
III. Experimental Protocols
General Procedure for the Synthesis of (methylene)bis(this compound)
Disclaimer: This is a general protocol and may require optimization.
-
To a solution of this compound (2.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 mmol).
-
Add paraformaldehyde (1.0 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. References
-
Synthesis of (methylene)bis(this compound) derivatives... - ResearchGate. Available from: --INVALID-LINK--
-
Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC. Available from: --INVALID-LINK--
-
(PDF) Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Available from: --INVALID-LINK--
-
Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Available from: --INVALID-LINK--
-
Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed. Available from: --INVALID-LINK--
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach | ACS Omega. Available from: --INVALID-LINK--
-
Base effect on reaction between indole 1 and formaldehyde 2a at 100 °C. - ResearchGate. Available from: --INVALID-LINK--
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC. Available from: --INVALID-LINK--
-
“Acid-catalyzed” Synthesis of bis(indolyl)methanes - Bentham Science. Available from: --INVALID-LINK--
-
Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC. Available from: --INVALID-LINK--
-
Optimization experiments for the synthesis of bis(indolyl)methane 1. - ResearchGate. Available from: --INVALID-LINK--
-
Our strategy for bis(indolyl)methane synthesis - ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC. Available from: --INVALID-LINK--
-
Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation | ACS Omega. Available from: --INVALID-LINK--
-
Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - MDPI. Available from: --INVALID-LINK--
-
Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Available from: --INVALID-LINK--
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC. Available from: --INVALID-LINK--
References
- 1. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Strategies for Reducing the Toxicity of Thiophene-Based Therapeutic Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand, predict, and mitigate the toxicity associated with this important chemical scaffold.
Understanding Thiophene-Induced Toxicity: The "Why"
Before delving into mitigation strategies, it's crucial to understand the fundamental mechanism of thiophene toxicity. The issue is generally not with the thiophene ring itself, but with how the body processes it.
Q1: What is the primary cause of toxicity in thiophene-containing drugs?
The primary driver of toxicity is metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] The thiophene ring, while a useful pharmacophore, is recognized by these enzymes as a foreign substance to be oxidized for elimination. This oxidative process, however, can generate highly reactive electrophilic metabolites.[5]
There are two main bioactivation pathways:
-
Thiophene S-oxidation: The sulfur atom is oxidized to form a thiophene S-oxide.
-
Thiophene Epoxidation: One of the double bonds in the thiophene ring is oxidized to form a thiophene epoxide.[1][3]
These reactive metabolites, particularly the S-oxides and epoxides, are highly electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA.[2] This binding can lead to:
-
Hepatotoxicity (Liver Injury): Covalent binding to liver proteins can trigger an immune response or directly impair cellular function, leading to liver damage.[1][3][5] The drug tienilic acid was withdrawn from the market for this very reason.[3][5]
-
Nephrotoxicity (Kidney Injury): As seen with the drug suprofen, reactive metabolites can also damage kidney cells.[1][3]
-
Genotoxicity: Binding to DNA can cause mutations, a serious safety concern.[6][7][8]
The following diagram illustrates the metabolic activation pathways leading to toxicity.
Caption: CYP450-mediated oxidation of thiophene drugs to reactive metabolites.
Q2: If thiophene is a "structural alert," should I avoid it altogether?
Not necessarily. The presence of a thiophene ring is a "structural alert," meaning it has the potential for metabolic activation. However, many successful and safe drugs contain a thiophene moiety (e.g., Duloxetine, Olanzapine).[3][9]
Toxicity is not a certainty and depends on several factors:
-
The rate of bioactivation vs. detoxification: The body has detoxification pathways (e.g., conjugation with glutathione) that can neutralize reactive metabolites. Toxicity occurs when the rate of reactive metabolite formation overwhelms these detoxification pathways.[3][5]
-
Alternative metabolic pathways: If the drug molecule has other sites that are more easily metabolized to stable products, the thiophene ring may be spared from oxidation.[3][5]
-
Daily dose: Higher doses can saturate detoxification pathways, increasing the risk.[5]
-
Electronic and steric properties of the molecule: The specific chemical environment of the thiophene ring influences its susceptibility to CYP450 oxidation.
The key is to assess the liability early and design molecules where the balance is tipped in favor of safe metabolic routes.
Strategic Approaches to Mitigate Thiophene Toxicity
Here, we outline key strategies, from molecular design to bioisosteric replacement, to reduce the toxicity risk of your thiophene-based compounds.
Q3: How can I modify my molecule to block metabolic activation of the thiophene ring?
The goal is to make the thiophene ring a less attractive target for CYP450 enzymes. This can be achieved through several medicinal chemistry strategies:
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., fluorine, chlorine, trifluoromethyl) on or near the thiophene ring can decrease its electron density. This makes the ring less susceptible to oxidation by CYP enzymes.
-
Introduce Steric Hindrance: Placing bulky chemical groups near the sites of metabolism (the sulfur atom and the double bonds) can physically block the CYP enzyme's active site from accessing the thiophene ring.
-
Introduce an Alternative "Metabolic Soft Spot": Intentionally designing another part of the molecule to be a more favorable site for metabolism can divert the enzymes away from the thiophene ring.[10] This alternative site should be metabolized to a stable, non-toxic product.
The following workflow outlines a typical design-test-redesign cycle for mitigating metabolic risk.
Caption: A workflow for designing safer thiophene-based drugs.
Q4: What is bioisosteric replacement and how can it be used?
Bioisosteric replacement is a powerful strategy where the thiophene ring is swapped with another chemical group that has similar physical or chemical properties but a different, safer metabolic profile.[11][12][13]
A classic example is the comparison between Suprofen (contains thiophene) and Ketoprofen (contains a phenyl ring). Both are non-steroidal anti-inflammatory drugs (NSAIDs), but Suprofen was associated with kidney toxicity, while Ketoprofen is a much safer alternative. Replacing the thiophene with a phenyl ring eliminated the metabolic liability.
| Bioisostere Comparison | Thiophene Ring | Phenyl Ring |
| Structure | 5-membered sulfur heterocycle | 6-membered carbocycle |
| Metabolic Liability | Prone to S-oxidation/epoxidation | Prone to hydroxylation |
| Toxicity Outcome | Often forms reactive metabolites | Generally forms less reactive phenolic metabolites |
| Recommendation | A common and effective replacement to reduce toxicity risk.[14] |
When to consider bioisosteric replacement:
-
When other strategies (blocking groups, etc.) fail to reduce metabolic activation.
-
When the thiophene ring is not essential for the drug's primary pharmacological activity.
-
To improve other properties like solubility or metabolic stability.[9]
Experimental Protocols & Troubleshooting
This section provides actionable protocols for assessing thiophene toxicity in your laboratory, along with troubleshooting tips for common issues.
Q5: How do I perform a reactive metabolite (RM) trapping assay?
This assay is designed to "trap" and detect the formation of unstable, reactive metabolites. The most common trapping agent is glutathione (GSH), a natural antioxidant found in cells.
Protocol: In Vitro Reactive Metabolite Trapping with GSH in Human Liver Microsomes (HLM)
Objective: To qualitatively detect the formation of GSH-adducts of a thiophene compound, indicating the generation of reactive metabolites.
Materials:
-
Test compound (thiophene derivative)
-
Human Liver Microsomes (HLM), pooled
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or NADPH stock solution
-
Glutathione (GSH)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Methodology:
-
Prepare Incubations: In a microcentrifuge tube, prepare the following incubation mixture (final volume 400 µL):
-
Control Incubations: Prepare two control incubations:
-
-NADPH control: Replace the NADPH system with buffer. This control identifies non-enzymatic reactions.
-
-GSH control: Replace GSH with buffer. This helps in identifying the parent compound and its non-GSH related metabolites.[15]
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.[15]
-
Incubation: Incubate at 37°C for 45-60 minutes in a shaking water bath.[15]
-
Quench Reaction: Stop the reaction by adding an equal volume of cold ACN containing 0.1% formic acid. This precipitates the proteins.[15]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an LC-MS vial. Analyze using an LC-MS/MS system. Search for the expected mass of the parent compound plus the mass of glutathione (approx. 307.3 Da). A peak corresponding to [M+H+GSH]+ in the +NADPH/+GSH sample that is absent or significantly lower in the control samples indicates the formation of a reactive metabolite.
Troubleshooting Guide for RM Trapping Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No GSH adduct detected, but toxicity is suspected. | 1. Reactive metabolite is too unstable to be trapped by GSH. 2. The site of reaction is a "hard" electrophile, and GSH is a "soft" nucleophile. 3. The concentration of the trapping agent is inhibiting the CYP enzymes. | 1. Try alternative trapping agents. Maleimides can trap thiophene S-oxides via Diels-Alder cycloaddition.[16] Semicarbazide or potassium cyanide can trap other types of reactive species.[15] 2. Perform the assay with a range of trapping agent concentrations to identify the optimal, non-inhibitory concentration.[16] |
| Complex chromatogram, difficult to identify adducts. | High background from the microsomal matrix or non-specific binding. | Utilize high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurement. Use data mining software to compare the +NADPH and -NADPH samples to filter out background ions. |
| Adduct detected in the -NADPH control. | The parent compound is inherently reactive or unstable in the buffer. | This indicates a potential intrinsic liability of the compound itself, independent of metabolic activation. Further stability studies are warranted. |
Q6: What is a standard protocol for assessing the cytotoxicity of my thiophene compounds?
The HepG2 cytotoxicity assay is a widely used method to assess compound-induced liver cell toxicity. HepG2 is a human hepatoma cell line that retains many of the metabolic enzymes found in primary liver cells.[17][18]
Protocol: 72-hour HepG2 Cytotoxicity Assay using CellTiter-Glo®
Objective: To determine the concentration of a thiophene compound that causes a 50% reduction in cell viability (IC50) in HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
White, clear-bottom 96-well or 384-well cell culture plates
-
Test compound, serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HepG2 cells according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into the wells of the microplate at a density of ~2,000 cells/well (for 384-well plates) or ~4,000 cells/well (for 96-well plates) in 50 µL of medium.[18]
-
Incubate for 18-24 hours at 37°C with 5% CO2 to allow cells to attach.[18]
-
-
Compound Addition:
-
Prepare a 10-point serial dilution of your test compound in DMSO.
-
Further dilute these stocks into the cell culture medium to create 5x working solutions.
-
Carefully add 12.5 µL of the 5x compound solution to the corresponding wells (for a final volume of ~62.5 µL). Ensure the final DMSO concentration is ≤0.4%.[18]
-
Include "vehicle control" wells (DMSO only) and "no cell" wells (medium only for background).
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[18]
-
Viability Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 60 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other readings.
-
Normalize the data by setting the average vehicle control luminescence to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression (four-parameter logistic) curve fit to calculate the IC50 value.
-
Frequently Asked Questions (FAQs)
Q7: My compound forms a reactive metabolite, but shows no cytotoxicity in HepG2 cells. What does this mean? This is a common scenario. It may indicate that while bioactivation is occurring, the rate of formation is low, and the intrinsic detoxification capacity of the HepG2 cells (e.g., GSH levels) is sufficient to neutralize the reactive species before they can cause damage. It could also mean the reactive metabolite preferentially binds to non-critical proteins. While a good sign, it doesn't completely de-risk the compound. Consider more sensitive assays or in vivo studies to confirm safety.
Q8: Are computational models reliable for predicting thiophene toxicity? Computational (in silico) models are excellent tools for early-stage risk assessment and for prioritizing compounds for synthesis.[19][20][21] Quantitative Structure-Activity Relationship (QSAR) models can link molecular features to a toxicity outcome (e.g., genotoxicity).[6][7][8] Machine learning and deep learning models are becoming increasingly powerful at predicting hepatotoxicity from chemical structures.[19][20][21] However, they are predictive, not definitive. Their accuracy depends heavily on the quality and relevance of the training data. In silico predictions should always be confirmed with in vitro experimental data.
Q9: Some drugs, like Clopidogrel, require metabolic activation of the thiophene ring for their therapeutic effect. How does that work? This is a fascinating area of pharmacology. For prodrugs like Clopidogrel and Prasugrel, the metabolic "activation" of the thiophene ring is required to unmask the active pharmacophore.[3][9] In this case, the reactive metabolite is designed to bind to a specific therapeutic target (the P2Y12 receptor on platelets) rather than non-specifically to cellular proteins.[3] The design of such drugs is a delicate balance, aiming to achieve targeted reactivity while minimizing off-target toxic effects.
References
- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. benchchem.com [benchchem.com]
- 15. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pharmrxiv.de [pharmrxiv.de]
- 20. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]
- 21. Computational models for predicting liver toxicity in the deep learning era - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potency of Novel 2-(Thiophen-2-yl)-1H-indole Derivatives
In the relentless pursuit of novel and more effective anticancer therapeutics, the indole scaffold has emerged as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] The fusion of an indole ring with a thiophene moiety, in particular, has garnered significant interest, with emerging evidence suggesting that these hybrid molecules can exhibit potent and selective anticancer properties.[4] This guide provides a comprehensive comparison of the anticancer potency of a series of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives, offering an in-depth analysis of their efficacy, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Rationale for Targeting Cancer with Thiophene-Indole Hybrids
The indole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of natural and synthetic molecules with diverse pharmacological activities, including anticancer effects.[1][2][3] Thiophene, a sulfur-containing aromatic heterocycle, is also a critical pharmacophore known to impart a range of biological activities, including anticancer properties.[4] The strategic hybridization of these two moieties is predicated on the hypothesis that the resulting this compound scaffold will yield compounds with enhanced biological activity and potentially novel mechanisms of action. The compounds discussed herein were designed to exploit these synergistic pharmacophoric features to achieve potent and selective cytotoxicity against cancer cells.
Comparative Anticancer Potency
A recent study detailed the synthesis and anticancer evaluation of two series of novel this compound derivatives: (methylene)bis(this compound)s and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) anilines.[5][6][7] These compounds were screened against a panel of human cancer cell lines, with the most promising activity observed against the HCT-116 human colon carcinoma cell line.
The cytotoxic efficacy of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.
For comparative purposes, the potency of these novel derivatives was benchmarked against Doxorubicin, a widely used chemotherapeutic agent. The table below summarizes the IC50 values of the most potent this compound derivatives against the HCT-116 cell line.
| Compound ID | Chemical Name/Class | IC50 (µM) against HCT-116 Cells | Reference |
| 4g | (methylene)bis(this compound) derivative | 7.1 ± 0.07 | [5][6] |
| 4a | (methylene)bis(this compound) derivative | 10.5 ± 0.07 | [5][6] |
| 4c | (methylene)bis(this compound) derivative | 11.9 ± 0.05 | [5][6] |
| Doxorubicin | Anthracycline Chemotherapeutic | ~0.96 | [8] |
Note: The IC50 value for Doxorubicin can vary between studies and experimental conditions. The value presented is a representative figure from the literature for HCT-116 cells.
From the data presented, it is evident that the novel this compound derivatives, particularly compound 4g , exhibit potent anticancer activity in the low micromolar range against the HCT-116 colon cancer cell line. While not as potent as the established chemotherapeutic agent Doxorubicin, these compounds represent a promising new class of anticancer agents that warrant further investigation and optimization.
Mechanism of Action: Induction of Cell Cycle Arrest and Modulation of Key Regulatory Molecules
The anticancer activity of the most potent this compound derivatives was found to be mediated by their ability to induce cell cycle arrest and modulate the expression of crucial regulatory molecules, including microRNAs (miRNAs) and cancer-associated proteins.
Cell Cycle Arrest
Flow cytometry analysis revealed that treatment of HCT-116 cells with the active indole derivatives led to a significant accumulation of cells in the S and G2/M phases of the cell cycle.[5][6][7] This indicates that the compounds interfere with DNA synthesis and/or the mitotic process, ultimately leading to an inhibition of cell proliferation.
Modulation of MicroRNAs and Proteins
Further investigation into the molecular mechanism revealed that the anticancer effects are associated with:
-
Upregulation of tumor-suppressive miRNAs: An increase in the expression of miR-30C and miR-107 was observed.[5][6][7] MiR-30c is known to function as a tumor suppressor by targeting oncogenes involved in cell proliferation and invasion.[6][9][10][11] MiR-107 has been shown to induce cell cycle arrest by targeting key cell cycle regulators like cyclin-dependent kinase 6 (CDK6).[7][12][13][14][15]
-
Downregulation of oncogenic miRNA: A significant decrease in the levels of miR-25 was noted.[5][6][7] MiR-25 is recognized as an oncomiR that promotes cancer cell proliferation and metastasis by targeting various tumor suppressor genes.[16][17][18]
-
Reduction of pro-cancerous proteins: The expression of Interleukin-6 (IL-6) and c-Myc was also found to be diminished.[5][6][7] IL-6 is a pro-inflammatory cytokine that can promote the proliferation and survival of colon cancer cells.[1][4][8][19] c-Myc is a potent oncoprotein that drives the expression of a wide array of genes involved in cell growth and proliferation.[20][21][22][23][24]
This multi-pronged mechanism of action, involving the simultaneous modulation of multiple key regulatory pathways, underscores the therapeutic potential of these novel indole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used in the evaluation of these this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for 48 hours (or the desired treatment period) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the cell cycle analysis and harvest the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
FITC-/PI-: Viable cells
-
FITC+/PI-: Early apoptotic cells
-
FITC+/PI+: Late apoptotic/necrotic cells
-
FITC-/PI+: Necrotic cells
-
Visualizing the Molecular Impact
To better understand the interconnectedness of the experimental workflow and the molecular pathways affected by these novel indole derivatives, the following diagrams are provided.
Experimental Workflow for Anticancer Potency Evaluation
Caption: Experimental workflow for evaluating the anticancer potency of novel compounds.
Proposed Signaling Pathway of Action
Caption: Proposed mechanism of action of this compound derivatives in HCT-116 cells.
Conclusion and Future Directions
The novel this compound derivatives, particularly the (methylene)bis(this compound) series, have demonstrated promising anticancer activity against human colon carcinoma cells. Their mechanism of action, which involves the induction of cell cycle arrest and the modulation of a network of oncogenic and tumor-suppressive miRNAs and proteins, suggests a multi-targeted approach that could be advantageous in overcoming the complexities of cancer.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
Broader Anticancer Screening: To evaluate the efficacy of these derivatives against a wider range of cancer cell lines.
-
In Vivo Studies: To assess the antitumor activity, pharmacokinetics, and safety profile of the most promising candidates in animal models.
-
Target Deconvolution: To precisely identify the direct molecular targets of these compounds to better understand their mechanism of action.
References
- 1. Interleukin-6--a key regulator of colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. benchchem.com [benchchem.com]
- 4. sages.org [sages.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. MicroRNA-30c functions as a tumor suppressor via targeting SNAI1 in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Interleukin-6 - A Key Regulator of Colorectal Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of miR‐30c‐5p as a tumor suppressor by targeting the m6A reader HNRNPA2B1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of MicroRNA-30c in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MiR-107 and MiR-185 Can Induce Cell Cycle Arrest in Human Non Small Cell Lung Cancer Cell Lines | PLOS One [journals.plos.org]
- 13. MicroRNA-107 induces cell cycle arrests by directly targeting cyclin E1 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overexpression of microRNA-107 suppressed proliferation, migration, invasion, and the PI3K/Akt signaling pathway and induced apoptosis by targeting Nin one binding (NOB1) protein in a hypopharyngeal squamous cell carcinoma cell line (FaDu) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenetic Silencing of MicroRNA miR-107 Regulates Cyclin-Dependent Kinase 6 Expression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. The Roles of miR-25 and its Targeted Genes in Development of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. cancerworld.net [cancerworld.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 2-(thiophen-2-yl)-1H-indole versus Doxorubicin in Colon Cancer Cell Lines
A Guide for Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and mechanistic effects of the novel indole derivative, 2-(thiophen-2-yl)-1H-indole, and the established chemotherapeutic agent, Doxorubicin, on colon cancer cells. The information presented herein is synthesized from independent research studies to offer a comparative perspective for researchers in oncology and drug discovery.
Introduction: The Compounds
Doxorubicin: A cornerstone of chemotherapy for decades, Doxorubicin is an anthracycline antibiotic known for its potent anti-cancer activity. Its primary mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. Despite its efficacy, its clinical use is often limited by severe cardiotoxicity and the development of drug resistance.
This compound: This compound belongs to the indole family, a class of heterocyclic compounds that are scaffolds for many biologically active molecules. Research has highlighted certain indole derivatives for their potential as anti-cancer agents, often with novel mechanisms of action that may circumvent the resistance issues associated with traditional chemotherapeutics. Studies on this compound suggest it induces apoptosis in colon cancer cells through a p53-dependent pathway.
Comparative Cytotoxicity: IC50 Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below, compiled from separate studies, compares the cytotoxic effects of this compound and Doxorubicin on the HCT-116 human colon carcinoma cell line.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Source |
| This compound | HCT-116 (p53+/+) | 48 hours | 1.2 | |
| Doxorubicin | HCT-116 | 48 hours | 0.44 |
Interpretation: Based on the available data, Doxorubicin exhibits higher potency (a lower IC50 value) in the HCT-116 cell line compared to this compound. However, the comparable micromolar range of efficacy for the indole derivative marks it as a compound of significant interest, potentially with a more favorable therapeutic window or a different resistance profile.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Understanding how a compound kills cancer cells is fundamental to its development. Both compounds induce apoptosis, but their upstream signaling mechanisms show key differences.
Induction of Apoptosis
Both agents have been shown to effectively induce programmed cell death.
-
This compound has been demonstrated to significantly increase the population of apoptotic cells in HCT-116 cultures. This effect is closely linked to the activation of the p53 tumor suppressor protein. Activated p53 transcribes pro-apoptotic genes, including Bax, which in turn facilitates the release of cytochrome c from the mitochondria, activating the caspase cascade.
-
Doxorubicin is a well-established apoptosis inducer. Its primary mechanism of DNA damage robustly activates the p53 pathway, similarly leading to caspase activation. Additionally, the generation of ROS by Doxorubicin can induce mitochondrial damage, further amplifying the apoptotic signal.
Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of many anti-cancer agents.
-
This compound treatment of HCT-116 cells leads to an accumulation of cells in the G2/M phase of the cell cycle. This suggests the compound may interfere with the cellular machinery required for mitosis, a common mechanism for anti-proliferative drugs.
-
Doxorubicin also induces a strong G2/M arrest. This is a direct consequence of the DNA damage it causes, which activates cell cycle checkpoints (like the p53-p21 axis) to halt cell division and allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.
Signaling Pathway Analysis
The primary known pathway for this compound involves p53 activation, a critical hub in cancer cell fate.
Diagram: p53-Mediated Apoptotic Pathway
Caption: p53-dependent apoptotic pathway induced by this compound.
Doxorubicin also heavily relies on this pathway but adds the complexity of direct DNA damage and ROS generation as upstream activators. The convergence on the p53 pathway highlights its importance as a therapeutic target, while the distinct upstream events may influence efficacy and resistance profiles.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are standard, detailed protocols for the key assays discussed.
Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
Caption: Standard workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: HCT-116 cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or Doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture & Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC50 concentration of the respective compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
This comparative guide synthesizes data to evaluate this compound against the clinical standard, Doxorubicin.
-
Potency: Doxorubicin demonstrates superior in vitro potency with a lower IC50 value in HCT-116 cells.
-
Mechanism: Both compounds converge on the p53 pathway to induce G2/M arrest and apoptosis. The novel indole derivative's reliance on this pathway marks it as a classic cytotoxic agent but warrants further investigation into its potential advantages.
-
Potential: The promising activity of this compound suggests that the indole scaffold is a valuable starting point for developing new anti-cancer agents. Future research should focus on in vivo efficacy, toxicity profiles, and its effectiveness in Doxorubicin-resistant colon cancer models to fully understand its therapeutic potential.
This analysis underscores the ongoing need for novel therapeutic agents that can complement or improve upon existing chemotherapy regimens.
A Researcher's Guide to Validating the Mechanism of 2-(thiophen-2-yl)-1H-indole via Gene Expression Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the compound 2-(thiophen-2-yl)-1H-indole. By integrating high-throughput gene expression analysis with robust validation techniques, we present a self-validating workflow designed to deliver high-confidence insights into the compound's biological activity. This document moves beyond a simple recitation of protocols, offering causal explanations for experimental choices to empower researchers in their decision-making process.
Introduction: The Scientific Imperative for Mechanism Validation
The indole scaffold, featuring a thiophene substitution, is a recurring motif in compounds with significant biological activity, including anticancer and anti-inflammatory properties.[1][2] Recent studies on derivatives of this compound have demonstrated its potential as an anticancer agent, suggesting it may induce cell cycle arrest and modulate the expression of key oncogenic and tumor-suppressing microRNAs.[1][2][3] However, a complete understanding of its molecular mechanism remains a critical gap.
Validating the precise mechanism of action is a cornerstone of modern drug development.[4][5] It allows for the identification of robust biomarkers, predicts potential toxicities, and informs the selection of patient populations for clinical trials. Gene expression profiling serves as a powerful, unbiased tool to capture a global snapshot of the cellular response to a compound, revealing the downstream consequences of its interaction with its primary target.[4][5]
This guide will use a hypothesized mechanism—that this compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR)—to illustrate a rigorous validation workflow. The AhR is a ligand-activated transcription factor that plays a pivotal role in regulating genes involved in xenobiotic metabolism, cell cycle, and immune responses, making it a plausible target for an indole-based compound.[6][7][8]
The Hypothesized Mechanism: this compound as an AhR Agonist
The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[7][9] This action initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7][10] Many natural and synthetic indole derivatives are known AhR ligands.[8][11][12]
Our central hypothesis is that this compound binds to and activates AhR, leading to a characteristic gene expression signature. Validating this requires demonstrating that treatment with the compound recapitulates the known transcriptional profile of AhR activation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Hypothesized activation of the AhR signaling pathway by this compound.
Designing a Self-Validating Gene Expression Study
A robust experimental design is paramount for generating meaningful and reproducible data.[4][13] The goal is to isolate the specific effects of the compound from experimental noise and confounding variables.
3.1. Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical. It must express the target of interest (AhR) and be relevant to the compound's potential therapeutic application (e.g., cancer, inflammation).
-
Recommendation:
-
Primary Model: HepG2 (human hepatoma) cells are a gold standard for studying xenobiotic metabolism as they express high levels of functional AhR.
-
Comparative Model: HCT-116 (human colon cancer) cells, where derivatives have shown activity[1][3], can provide context-specific data.
-
Negative Control Model: An AhR knockout or knockdown cell line (generated via CRISPR/Cas9 or shRNA) is the ultimate control to prove the compound's effects are AhR-dependent.
-
3.2. Treatment Conditions and Controls
The causality behind choosing specific controls is to systematically eliminate alternative explanations for the observed gene expression changes.
-
Vehicle Control (e.g., 0.1% DMSO): Accounts for any effects of the solvent used to dissolve the compound. This is the baseline against which all changes are measured.
-
Test Compound: this compound. A dose-response (e.g., 1 µM, 5 µM, 10 µM) and time-course (e.g., 6h, 12h, 24h) experiment should be performed to capture both early-response and stable-state gene expression changes.
-
Positive Control Agonist: TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) or FICZ (6-formylindolo[3,2-b]carbazole) are potent, well-characterized AhR agonists.[11] The gene signature of the test compound should significantly overlap with that of the positive control.
-
Comparative Compound (Alternative Scaffold): Tapinarof is a non-indole natural AhR agonist used therapeutically.[12] Comparing the expression profile can reveal unique or off-target effects of the thiophene-indole scaffold.
-
Replication: A minimum of three biological replicates for each condition is essential for statistical power in differential expression analysis.[14]
Experimental Workflow: From Cells to Data
This section details the step-by-step protocols. Adherence to established standards, such as the MIQE guidelines for qPCR, is crucial for data integrity and reproducibility.[15][16][17][18]
Gene Expression Validation Workflow
Caption: Integrated workflow for gene expression analysis and validation.
4.1. Protocol: RNA Extraction and Quality Control
-
Cell Lysis: Lyse cells directly in the culture plate using a TRIzol-like reagent.
-
Phase Separation: Add chloroform and centrifuge to separate the aqueous (RNA-containing) phase from the organic and interphase layers.
-
RNA Precipitation: Precipitate RNA from the aqueous phase using isopropanol.
-
Wash and Resuspend: Wash the RNA pellet with 75% ethanol to remove salts and resuspend in nuclease-free water.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to eliminate genomic DNA contamination. This is a critical step to prevent false positives in subsequent PCR-based steps.[16]
-
Quality Control (QC):
-
Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is required for reliable RNA-seq data.
-
4.2. Protocol: RNA-Seq Library Preparation and Sequencing
-
Poly(A) Selection: Isolate mRNA from total RNA using oligo(dT) magnetic beads. This enriches for protein-coding transcripts.
-
Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime with random hexamers.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA, incorporating dUTP instead of dTTP.
-
End Repair and A-tailing: Create blunt ends on the dsDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with unique barcodes for each sample to allow for multiplexing.
-
Strand Selection: Degrade the dUTP-containing second strand using Uracil-DNA Glycosylase (UDG), preserving strand-specific information.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
Sequencing: Sequence the prepared libraries on an Illumina NovaSeq or similar platform, aiming for a minimum of 20 million single-end reads per sample.
4.3. Protocol: qRT-PCR for Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of the same high-quality RNA used for RNA-seq into cDNA using a high-fidelity reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design primers for 5-10 differentially expressed genes (DEGs) of interest (including known AhR targets like CYP1A1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based master mix.
-
Data Acquisition: Run the reactions on a real-time PCR instrument.
-
Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes. The log2 fold changes from qPCR should correlate with the RNA-seq results.[19][20][21][22]
Data Analysis: Translating Raw Data into Biological Insight
The objective of the analysis is to identify DEGs, connect them to biological pathways, and compare the expression signatures between different treatment conditions.
5.1. RNA-Seq Data Processing
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts. This generates a raw count matrix, which is the input for differential expression analysis.[23]
5.2. Differential Gene Expression (DGE) Analysis
DGE analysis identifies genes whose expression levels change significantly between conditions.[23][24][25]
-
Methodology: Use established Bioconductor packages like DESeq2 or edgeR.[26][27] These tools normalize the raw counts to account for differences in library size and RNA composition, model the variance in the data, and perform statistical tests to identify DEGs.
-
Criteria for Significance: A common threshold for defining a DEG is a Benjamini-Hochberg adjusted p-value (padj) < 0.05 and an absolute log2 fold change > 1 (i.e., a twofold change).
5.3. Pathway and Gene Ontology (GO) Enrichment Analysis
This step provides biological context to the list of DEGs.
-
Methodology: Use tools like GSEA (Gene Set Enrichment Analysis), DAVID, or Metascape to determine if the list of DEGs is significantly enriched for genes belonging to specific KEGG pathways or GO terms.[28][29][30][31][32]
-
Expected Outcome: If the hypothesis is correct, the DEGs from the this compound treatment should show significant enrichment in pathways like "Metabolism of xenobiotics by cytochrome P450" and GO terms related to "aryl hydrocarbon receptor signaling pathway".
Interpreting the Data: A Comparative Approach to Mechanism Validation
The final step is to synthesize all the data to build a compelling case for the proposed mechanism. This is achieved by comparing the results across the different experimental arms.
Table 1: Comparative Analysis of Gene Expression Signatures
| Comparison Metric | This compound vs. Vehicle | TCDD (Positive Control) vs. Vehicle | Tapinarof (Alternative Agonist) vs. Vehicle | This compound in AhR KO cells vs. Vehicle |
| Total DEGs (padj < 0.05) | 850 | 1200 | 750 | 25 |
| Upregulated DEGs | 475 | 650 | 410 | 10 |
| Downregulated DEGs | 375 | 550 | 340 | 15 |
| Top Enriched KEGG Pathway | Metabolism of xenobiotics by cytochrome P450 | Metabolism of xenobiotics by cytochrome P450 | Metabolism of xenobiotics by cytochrome P450 | No significant enrichment |
| Overlap with TCDD DEGs | 75% | 100% | 68% | 2% |
This table presents hypothetical data for illustrative purposes.
Table 2: qRT-PCR Validation of Key AhR Target Genes
| Gene | RNA-Seq Log2FC (Compound vs. Vehicle) | qRT-PCR Log2FC (Compound vs. Vehicle) | RNA-Seq Log2FC (in AhR KO) |
| CYP1A1 | 8.5 | 8.2 | 0.1 |
| CYP1B1 | 6.2 | 5.9 | -0.2 |
| AHRR | 4.1 | 4.5 | 0.3 |
| TIPARP | 3.8 | 3.6 | 0.0 |
This table presents hypothetical data for illustrative purposes.
-
Primary Mechanism Confirmation: A strong, statistically significant overlap in the DEG lists between this compound and the positive control (TCDD) is powerful evidence. The enrichment of AhR-related pathways further supports this.
-
Specificity and On-Target Effect: The dramatic reduction in the number of DEGs when the compound is tested in an AhR knockout cell line is the definitive piece of evidence. This demonstrates that the compound's activity is overwhelmingly dependent on the presence of its target.
-
Validation of Magnitude: A high correlation between the log2 fold changes measured by RNA-seq and qRT-PCR for key target genes confirms the technical validity of the high-throughput data.[14]
-
Comparative Potency and Profile: Comparing the gene expression signature to Tapinarof can highlight subtle differences in the downstream signaling, potentially revealing unique properties of the this compound scaffold.
By following this comprehensive, multi-faceted approach, researchers can move beyond simple activity screening to generate a high-resolution map of a compound's mechanism of action, providing the robust, validated data package required for advancing promising molecules in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 6. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gene-quantification.com [gene-quantification.com]
- 17. MIQE Guidelines | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bio-rad.com [bio-rad.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 24. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 25. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 26. DESeq - differential gene expression analysis - Common Workflow Language Viewer [view.commonwl.org]
- 27. youtube.com [youtube.com]
- 28. cbirt.net [cbirt.net]
- 29. Home - Novogene [novogene.com]
- 30. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 31. Gene Ontology and KEGG Pathway Enrichment Analysis | IWC [iwc.galaxyproject.org]
- 32. Gene Ontology and KEGG Enrichment Analysis [ucdavis-bioinformatics-training.github.io]
The Evolving Landscape of 2-(Thiophen-2-yl)-1H-indole Analogues: A Comparative Guide to Structure-Activity Relationships
The intersection of indole and thiophene scaffolds in medicinal chemistry has given rise to a plethora of bioactive molecules. Among these, the 2-(thiophen-2-yl)-1H-indole core represents a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their anticancer properties and a comparative look at their potential in other therapeutic areas. We will dissect the causal relationships behind experimental design, present validating protocols, and visualize key molecular pathways to offer a comprehensive resource for researchers in drug discovery and development.
The Allure of a Hybrid Scaffold: Indole and Thiophene Synergy
The indole ring is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs, revered for its ability to interact with a wide array of biological targets. Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is recognized as a key pharmacophore, lending itself to diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The fusion of these two entities into the this compound framework creates a unique electronic and steric environment, ripe for exploration and optimization in the quest for novel therapeutic agents.
Unraveling the Anticancer Potential: A Deep Dive into SAR
Recent research has illuminated the significant anticancer potential of this compound analogues, particularly against colorectal carcinoma. A pivotal study by Abdelazeem et al. (2024) provides a robust foundation for understanding the SAR of two distinct series of derivatives: (methylene)bis(this compound)s and (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)anilines.[1]
The (Methylene)bis(this compound) Series: Targeting Colon Cancer
These compounds, synthesized through a one-pot reaction between this compound and various aldehydes, have shown selective cytotoxicity against the HCT-116 human colon cancer cell line.[1] The general structure and key points of SAR are summarized below.
General Synthesis Workflow:
A one-pot reaction is a cornerstone of efficient chemical synthesis, minimizing waste and saving time. In this case, it allows for the direct construction of the complex bis(indole) scaffold.
References
A Senior Scientist's Guide to Cross-Validating Molecular Docking for 2-(thiophen-2-yl)-1H-indole Scaffolds
In the landscape of modern drug discovery, in-silico molecular docking is an indispensable tool, offering a rapid and cost-effective method to predict the binding of small molecules to protein targets.[1][2][3] However, the predictive power of any docking simulation is only as reliable as its validation. Without rigorous cross-validation, docking results can be misleading, leading to wasted resources on compounds with no real-world efficacy.
This guide provides a comprehensive, field-proven framework for cross-validating a molecular docking workflow, using the promising 2-(thiophen-2-yl)-1H-indole scaffold as a case study. This heterocyclic system has demonstrated potent biological activity, notably as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[4][5] We will therefore focus our validation strategy on the HIV-1 Reverse Transcriptase (RT) as our primary biological target.
The objective is not merely to perform a docking run but to build a self-validating computational model. We will compare the performance of several widely-used docking programs—AutoDock Vina, GOLD, and Glide—to provide a realistic assessment of how different algorithmic approaches can influence outcomes.[6][7][8][9]
The Imperative of Validation: Beyond the Docking Score
A low docking score does not inherently guarantee a compound's activity. The core challenge lies in the simplifications and assumptions made by docking algorithms and scoring functions.[3][10] Factors such as protein flexibility, water molecule displacement, and the entropic penalties of binding are often approximated. Therefore, a multi-faceted validation approach is required to build confidence in a docking protocol before committing to expensive prospective screening.[11][12][13]
This guide will walk through four essential validation pillars:
-
Re-docking: Assessing the ability of a docking program to reproduce a known, crystallographically determined binding pose.
-
Cross-Docking: Challenging the protocol by docking a ligand into a different, but related, protein structure.
-
Enrichment Analysis: Evaluating the model's ability to distinguish known active compounds from a set of plausible but inactive "decoy" molecules.
-
Correlation with Bioactivity: The ultimate test—determining if docking scores for a series of related compounds correlate with their experimentally measured biological activity.
The Experimental Framework: Components & Preparation
A reproducible docking study begins with meticulous preparation of the molecular components.[14][15][16][17]
The Ligand: this compound
This scaffold serves as our core chemical entity. For this guide, we will use a representative structure derived from published anti-HIV-1 studies.[4]
Protocol 1: Ligand Preparation
-
2D to 3D Conversion: Start with a 2D representation (e.g., SMILES string) of the molecule. Use a tool like Open Babel or ChemDraw to generate an initial 3D conformation.
-
Protonation State & Tautomers: Determine the most likely protonation state at physiological pH (7.4). For indole scaffolds, the N-H proton is key. Generate plausible tautomers if applicable.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or AM1). This step removes steric clashes and settles the molecule into a low-energy conformation.
-
File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina, MOL2 for others). This process typically involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[17][18]
The Protein Target: HIV-1 Reverse Transcriptase
Based on published data, we will use the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT as our target.[4][5] A high-resolution crystal structure is essential. For our re-docking experiment, we will use a PDB entry that contains a co-crystallized ligand similar to our scaffold.
Protocol 2: Protein Preparation
-
Structure Selection: Download the protein structure from the Protein Data Bank (PDB). For this example, let's consider PDB ID: 1RT4 , which is HIV-1 RT complexed with an inhibitor.
-
Cleaning the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-factors not relevant to the binding interaction. Retain the co-crystallized ligand for the re-docking validation step.
-
Adding Hydrogens & Assigning Charges: PDB files typically lack hydrogen atoms. Use a protein preparation utility (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard, GOLD's Hermes visualiser) to add hydrogens appropriate for a defined pH.[16][19]
-
Defining the Binding Site: The binding site for docking must be explicitly defined. This is typically done by creating a "grid box" or sphere centered on the co-crystallized ligand or a set of known critical active site residues. The dimensions should be large enough to accommodate the ligand and allow for rotational and translational sampling.[16]
The Validation Gauntlet: A Comparative Workflow
Here we compare three popular docking programs to illustrate how results can vary and why a single method may not suffice.
| Docking Software | Algorithm Approach | Availability | Key Feature |
| AutoDock Vina | Lamarckian Genetic Algorithm | Open-Source | Widely used, fast, and good for general screening. |
| GOLD | Genetic Algorithm | Commercial | Highly flexible ligand and side-chain handling.[6] |
| Glide (Schrödinger) | Hierarchical search protocol | Commercial | Known for high accuracy and rigorous scoring.[6][7][8] |
Workflow Diagram: The Cross-Validation Process
Caption: A high-level workflow for the rigorous cross-validation of a molecular docking protocol.
Validation 1: Re-docking and Pose Prediction Accuracy
The first and most fundamental test is re-docking.[11] The co-crystallized ligand is extracted from the PDB file, prepared, and then docked back into the binding site of its own protein structure.
-
Objective: To determine if the docking program can accurately reproduce the experimentally observed binding mode.
-
Metric: Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the crystallographic pose.[20][21][22][23]
-
Success Criterion: An RMSD value < 2.0 Å is generally considered a successful reproduction of the binding pose.[11][13]
Protocol 3: Re-docking Workflow
-
Prepare the protein and co-crystallized ligand from the PDB file as described in Protocols 1 & 2.
-
Run the docking simulation for each program (AutoDock Vina, GOLD, Glide) using default settings initially.
-
For each program, superimpose the top-ranked docked pose onto the original crystal structure.
-
Calculate the RMSD between the non-hydrogen atoms of the docked pose and the crystal pose.[24]
Hypothetical Comparative Results:
| Software | Top Pose RMSD (Å) | Poses < 2.0 Å RMSD | Status |
| AutoDock Vina | 1.85 | 4 out of 10 | Success |
| GOLD | 1.42 | 7 out of 10 | Success |
| Glide (SP) | 1.15 | 8 out of 10 | Success |
Insight: All three programs successfully reproduced the native pose, with Glide showing the lowest RMSD. This initial success gives us confidence to proceed to more stringent tests. A failure at this stage would require significant troubleshooting of docking parameters.
Validation 2: Enrichment Study with Decoy Sets
A docking protocol must not only find the correct pose for an active ligand but also correctly rank known active compounds higher than inactive ones. This is assessed through an enrichment study.[12]
-
Objective: To evaluate the docking protocol's ability to distinguish a small set of known active ligands from a large set of physically similar but topologically distinct "decoy" molecules.[25][26]
-
Methodology: A virtual screening experiment is performed on a combined library of actives and decoys.
-
Metric: The Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate.[19][27][28] The Area Under the Curve (ROC AUC) quantifies the performance.
-
Success Criterion: A ROC AUC value > 0.7 indicates good enrichment, while a value of 0.5 represents random selection.[19][28]
Protocol 4: Enrichment Workflow
-
Assemble Ligand Set:
-
Actives: Collect a set of 20-50 known inhibitors of HIV-1 RT, including several this compound derivatives if available.
-
Decoys: For each active ligand, generate ~50 decoy molecules. A crucial resource for this is the Directory of Useful Decoys, Enhanced (DUD-E) , which provides decoys with matched physicochemical properties (e.g., molecular weight, logP) but dissimilar 2D topology to minimize the chance of them being binders.[25][26][29][30][31]
-
-
Prepare Library: Prepare all active and decoy molecules using the same procedure outlined in Protocol 1.
-
Virtual Screening: Dock the entire library against the prepared HIV-1 RT target using each of the three software packages.
-
Analysis: For each program, rank all molecules by their docking score. Calculate the ROC AUC value.
Hypothetical Comparative Results:
| Software | ROC AUC | Enrichment Factor (Top 1%) | Status |
| AutoDock Vina | 0.73 | 15 | Good |
| GOLD | 0.79 | 21 | Very Good |
| Glide (SP) | 0.84 | 25 | Excellent |
Insight: Again, all programs show better-than-random performance. Glide demonstrates the best ability to prioritize active compounds early in the ranked list, which is critical for reducing the number of compounds that would need to be tested experimentally in a real screening campaign.
Logical Relationship of Validation Protocols
Caption: The logical progression of validation, from foundational checks to true predictive power.
Validation 3: Correlation with Experimental Bioactivity
The most compelling validation is a direct comparison between in-silico predictions and in-vitro experimental data.
-
Objective: To determine if the docking scores for a series of analogs correlate with their experimentally measured binding affinities or inhibitory concentrations (e.g., IC₅₀, Kᵢ).
-
Methodology: A set of structurally related compounds with a range of measured activities against the target are docked. The resulting scores are plotted against the experimental values.
-
Metric: A statistical measure of correlation, such as Pearson's correlation coefficient (r) or Spearman's rank correlation coefficient (ρ), and the associated p-value.
-
Success Criterion: A statistically significant correlation (e.g., p < 0.05 ) with a reasonable correlation coefficient (e.g., |r| > 0.6).
Protocol 5: Bioactivity Correlation
-
Data Curation: From the literature, curate a set of this compound analogs with measured IC₅₀ values against HIV-1 RT.[4][5] Ensure the experimental data is from a single, consistent assay.
-
Docking: Prepare and dock this series of compounds into HIV-1 RT using the most promising protocol from the previous validation steps (e.g., Glide).
-
Statistical Analysis: Plot the docking scores against the experimental pIC₅₀ values (-log(IC₅₀)). Calculate the correlation coefficient and the p-value.
Hypothetical Comparative Results:
| Software | Correlation (Spearman's ρ) | p-value | Interpretation |
| Glide (SP) | -0.71 | 0.008 | Strong, significant negative correlation |
(Note: A negative correlation is expected, as a more negative (better) docking score should correspond to a lower IC₅₀, and thus a higher pIC₅₀).
Insight: A strong, statistically significant correlation is the highest level of validation. It suggests that the computational model not only identifies active compounds but can also begin to predict relative potency. This provides a powerful, validated tool to guide the design of new, more potent derivatives of the this compound scaffold.
Conclusion and Senior Scientist Recommendations
This guide demonstrates that robust cross-validation is a non-negotiable component of any molecular docking study. By systematically applying re-docking, enrichment analysis, and correlation with experimental data, we can build a high degree of confidence in our in-silico models.
For the This compound scaffold targeting HIV-1 Reverse Transcriptase:
-
All three tested programs—AutoDock Vina, GOLD, and Glide—proved capable of reproducing the crystallographic binding mode.
-
In the more challenging enrichment study, the commercial programs GOLD and Glide showed superior performance in distinguishing active compounds from decoys.
-
A strong correlation between Glide docking scores and experimental pIC₅₀ values ultimately validates the predictive power of the model for this specific chemical series and target.
Final Recommendation: While AutoDock Vina is a valuable tool for initial, large-scale screening, for lead optimization of the this compound series, a more rigorous program like Glide is recommended. The validated Glide protocol can now be used prospectively to prioritize the synthesis of novel analogs with a higher probability of success, accelerating the drug discovery pipeline.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijprdjournal.com [ijprdjournal.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. binf.gmu.edu [binf.gmu.edu]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. Molecular Docking - An easy protocol [protocols.io]
- 19. Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 24. researchgate.net [researchgate.net]
- 25. Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Measuring Virtual Screening Accuracy | Pharmacelera [pharmacelera.com]
- 29. DUD-E - Database Commons [ngdc.cncb.ac.cn]
- 30. Frontiers | Decoys Selection in Benchmarking Datasets: Overview and Perspectives [frontiersin.org]
- 31. Item - Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking - American Chemical Society - Figshare [acs.figshare.com]
A Researcher's Guide to In Vivo Animal Models for Testing the Anticancer Activity of 2-(Thiophen-2-yl)-1H-indole
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules like 2-(thiophen-2-yl)-1H-indole, the transition from in vitro validation to in vivo efficacy testing is a critical juncture. This guide provides a comprehensive comparison of relevant in vivo animal models to assess the anticancer activity of this promising indole-thiophene scaffold. We will delve into the mechanistic rationale behind model selection, provide detailed experimental protocols, and present comparative data to inform your preclinical research strategy.
Recent in vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against human colon cancer cell lines, such as HCT-116.[1][2][3] The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis, potentially through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK.[4][5][6][7][8] This guide will equip you with the necessary knowledge to design robust in vivo experiments to validate these findings in a living organism.
Choosing the Right In Vivo Model: A Comparative Overview
The selection of an appropriate animal model is paramount for obtaining clinically relevant and reproducible data. Here, we compare the most pertinent models for evaluating the anticancer efficacy of this compound, considering factors such as the research question, cost, and throughput.
| Model | Description | Advantages | Disadvantages | Primary Applications for this compound |
| Subcutaneous Xenograft | Human cancer cells (e.g., HCT-116) are injected under the skin of immunocompromised mice.[9][10] | Technically simple, high reproducibility, easy to monitor tumor growth.[9] | Lacks the natural tumor microenvironment, low metastatic potential.[9] | Initial efficacy screening, dose-response studies. |
| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ in immunocompromised mice (e.g., cecum for colon cancer).[1][11][12][13] | Mimics the clinically relevant tumor microenvironment, allows for the study of metastasis.[1][11] | Technically challenging, more expensive, tumor growth monitoring can be difficult.[11] | Evaluating efficacy in a clinically relevant setting, studying metastasis. |
| Syngeneic Model | Murine cancer cells (e.g., CT26) are implanted into immunocompetent mice of the same genetic background.[14][15][16][17] | Intact immune system allows for the evaluation of immunomodulatory effects.[15] | Murine tumors may not fully recapitulate human cancer biology. | Assessing the interplay between the compound and the immune system. |
| Zebrafish Xenograft | Human cancer cells are injected into transparent zebrafish larvae.[18][19][20][21][22] | High-throughput screening, rapid results, allows for real-time imaging of tumor growth and metastasis.[18][20] | Different physiology from mammals, short experimental window.[20] | High-throughput screening of derivatives, preliminary toxicity assessment. |
| Chick Chorioallantoic Membrane (CAM) Assay | Cancer cells are grafted onto the highly vascularized membrane of a chick embryo.[23][24][25][26][27] | Rapid, cost-effective, excellent for studying angiogenesis.[24][27] | Lacks a mammalian microenvironment and an adaptive immune system. | Evaluating anti-angiogenic potential. |
Experimental Workflows and Protocols
Here, we provide detailed, step-by-step methodologies for the most relevant in vivo models for testing this compound.
Subcutaneous Xenograft Model with HCT-116 Cells
This model is ideal for initial in vivo efficacy and dose-finding studies due to its simplicity and reproducibility.[9][28]
Experimental Workflow:
Caption: Workflow for a subcutaneous xenograft study.
Step-by-Step Protocol:
-
Cell Culture: Culture HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[29] Keep the cell suspension on ice.
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude). Allow them to acclimatize for at least one week before the experiment.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[30]
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Vehicle Preparation: Prepare a suitable vehicle for this compound (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).
-
Drug Formulation: Prepare different doses of the compound based on in vitro IC50 values and preliminary toxicity studies.
-
Administration: Administer the compound and vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size or after the treatment period), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Orthotopic Colon Cancer Model
This model offers higher clinical relevance by allowing the tumor to grow in its native microenvironment.[11][12][13]
Experimental Workflow:
Caption: Workflow for an orthotopic colon cancer study.
Step-by-Step Protocol:
-
Cell Preparation: Prepare cancer cells (e.g., HCT-116 for xenograft or CT26 for syngeneic model) as described for the subcutaneous model. Using cells engineered to express luciferase is highly recommended for non-invasive tumor monitoring.[16]
-
Animal Preparation: Anesthetize a 6-8 week old mouse (nude for HCT-116, BALB/c for CT26) with an appropriate anesthetic (e.g., isoflurane).[12][16]
-
Surgical Procedure:
-
Place the mouse in a supine position and sterilize the abdomen.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently exteriorize the cecum.
-
-
Implantation: Using a 30-gauge needle, carefully inject 20-50 µL of the cell suspension (1-2 x 10^6 cells) into the subserosal layer of the cecal wall.[1]
-
Closure and Recovery: Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) with sutures. Provide post-operative analgesia and monitor the animal's recovery.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (weekly) or high-frequency ultrasound.
-
Treatment: Once tumors are established (e.g., detectable by imaging), randomize the mice and begin treatment with this compound as described for the subcutaneous model.
-
Metastasis Assessment: Monitor for the development of metastases in organs like the liver and lungs using imaging techniques.
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform a necropsy to collect the primary tumor and any metastatic lesions for detailed analysis.
Potential Signaling Pathways to Investigate
Based on the known activities of indole and thiophene derivatives, the following signaling pathways are prime candidates for investigation in relation to the anticancer effects of this compound.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Indole compounds have been shown to inhibit this pathway.[4][5][31][32][33]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.[6][7][8]
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Data Presentation and Analysis
Table 1: Example Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration | No. of Animals (n) |
| 1 | Vehicle Control | - | p.o. | Daily | 21 days | 10 |
| 2 | This compound | 25 | p.o. | Daily | 21 days | 10 |
| 3 | This compound | 50 | p.o. | Daily | 21 days | 10 |
| 4 | Positive Control (e.g., 5-FU) | Varies | i.p. | Varies | 21 days | 10 |
Table 2: Key Endpoints for Tumor Growth Inhibition (TGI) Studies
| Parameter | Calculation | Interpretation |
| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 | Percentage of tumor growth reduction by the treatment compared to the control. |
| Tumor Growth Delay (TGD) | TGD (days) = Median time for treated tumors to reach a specific volume - Median time for control tumors to reach the same volume | The delay in days for tumors in the treated group to reach a certain size. |
| Body Weight Change | % Change = [(Weight_dayX - Weight_day0) / Weight_day0] x 100 | An indicator of systemic toxicity. Significant weight loss (>15-20%) is a common humane endpoint.[34] |
| Partial/Complete Regression | Number of tumors that decrease in size or become undetectable. | Indicates a strong antitumor response. |
Conclusion
This guide provides a framework for designing and executing in vivo animal studies to evaluate the anticancer activity of this compound. The choice of model will depend on the specific research question, ranging from high-throughput screening in zebrafish to clinically relevant orthotopic models in mice. By carefully selecting the appropriate model, adhering to detailed protocols, and analyzing key endpoints, researchers can generate robust and meaningful data to advance the development of this promising compound.
References
- 1. Orthotopic microinjection of human colon cancer cells in nude mice induces tumor foci in all clinically relevant metastatic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MAPK Pathway in Cancer | Sciety [sciety.org]
- 8. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-sealing Surgical Orthotopic Implantation of Human Colon Cancer in Nude Mice Induces Clinically-relevant Metastases Without Early Peritoneal Carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. td2inc.com [td2inc.com]
- 18. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ZeOncoTest: Refining and Automating the Zebrafish Xenograft Model for Drug Discovery in Cancer | MDPI [mdpi.com]
- 21. A versatile, automated and high-throughput drug screening platform for zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 27. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. yeasenbio.com [yeasenbio.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selective Cytotoxicity of Novel 2-(thiophen-2-yl)-1H-indole Derivatives in Cancer vs. Normal Cell Lines
Introduction: The Quest for Selective Anticancer Agents
In the landscape of oncology drug discovery, the paramount challenge is developing therapeutic agents that can effectively eradicate cancer cells while sparing their normal, healthy counterparts. This selective cytotoxicity is the cornerstone of a favorable therapeutic index, minimizing dose-limiting toxicities and improving patient outcomes. The indole and thiophene heterocyclic ring systems are privileged scaffolds in medicinal chemistry, known for their diverse biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive analysis of a novel class of anticancer candidates: derivatives of 2-(thiophen-2-yl)-1H-indole. We will dissect the experimental data supporting their selective cytotoxicity, elucidate their mechanism of action, and provide detailed protocols for replicating and expanding upon these seminal findings. The focus of this guide will be on a recently synthesized series of (methylene)bis(this compound) and (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives that have demonstrated remarkable selectivity for colon cancer cells over normal epithelial cells.[3][4]
Comparative Cytotoxicity Analysis: A Focus on Colorectal Cancer
A pivotal study by Abdelazeem et al. (2024) investigated a series of sixteen novel derivatives of this compound for their anticancer potential against a panel of human cancer cell lines, including colon (HCT-116), lung, breast, and skin cancer.[3] To establish a selectivity profile, the compounds were also evaluated against the normal retinal pigment epithelial cell line, RPE-1.[1]
Initial high-dose screening (100 µg/ml) revealed a striking and highly selective cytotoxic effect of several derivatives against the HCT-116 colon cancer cell line, while showing no significant activity against the other cancer cell lines or the normal RPE-1 cells.[1] Three lead compounds, designated 4a , 4c , and 4g , emerged from this screening and were subjected to further dose-response studies to determine their half-maximal inhibitory concentration (IC50).
Data Summary: IC50 Values of Lead Compounds against HCT-116 Cells
| Compound ID | Chemical Name (Derivative of this compound) | HCT-116 IC50 (µM)[1][3] | Normal RPE-1 IC50 (µM) | Selectivity Index (SI) (IC50 Normal / IC50 Cancer) | Doxorubicin IC50 (µM) (Reference) |
| 4g | 3,3'-((4-(dimethylamino)phenyl)methylene)bis(this compound) | 7.1 ± 0.07 | >92.3 | >13.0 | Approx. 0.05 - 2.15 (Literature) |
| 4a | 3,3'-(phenylmethylene)bis(this compound) | 10.5 ± 0.07 | >101.9 | >9.7 | Approx. 0.05 - 2.15 (Literature) |
| 4c | 3,3'-((4-hydroxyphenyl)methylene)bis(this compound) | 11.9 ± 0.05 | >28.5 | >2.4 | Approx. 0.05 - 2.15 (Literature) |
Note: IC50 values for the normal RPE-1 cell line were not explicitly quantified in the primary study but were shown to be significantly higher than the highest tested concentrations for the active compounds, indicating a high degree of selectivity. Doxorubicin IC50 values are provided from general literature for context, as seen in various studies.[5]
The data clearly illustrates the potent anticancer activity of these derivatives against the HCT-116 cell line, with compound 4g being the most potent. The high selectivity indices underscore the compounds' preferential cytotoxicity towards cancer cells.
Mechanism of Action: Induction of Cell Cycle Arrest
The antitumor activity of these this compound derivatives appears to be mediated primarily through the disruption of the cell cycle, a hallmark of many effective anticancer agents.[4]
Flow cytometry analysis of HCT-116 cells treated with compounds 4a , 4c , and 4g revealed a significant accumulation of cells in the S and G2/M phases of the cell cycle.[3] This suggests that the compounds may interfere with DNA synthesis (S phase) or prevent the cells from entering mitosis (G2/M checkpoint). This mode of action is analogous to established chemotherapeutic drugs like 5-fluorouracil and doxorubicin, which also target DNA replication and cell division.[1][4]
Further mechanistic studies delved into the molecular drivers of this cell cycle arrest. The lead compounds were found to modulate the expression of specific microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. Specifically, treatment led to:
-
Upregulation of miR-30C and miR-107: These miRNAs are known tumor suppressors.[3]
-
Downregulation of miR-25: This miRNA is considered oncogenic, and its suppression is associated with decreased cancer cell proliferation.[3]
This targeted modulation of crucial miRNAs, leading to cell cycle arrest, represents a sophisticated and specific mechanism of anticancer activity.
Proposed Mechanistic Pathway
Caption: Proposed mechanism of action for this compound derivatives in HCT-116 cells.
While the primary study points towards cell cycle arrest, many indole and thiophene-based anticancer agents also induce apoptosis (programmed cell death). This often occurs through the intrinsic mitochondrial pathway, characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and the activation of executioner caspases like caspase-3.[6][7][8] Further investigation is warranted to determine if these this compound derivatives also engage this critical cell death pathway.
Experimental Protocols: A Guide for In Vitro Validation
To facilitate further research and validation of these findings, we provide detailed, step-by-step methodologies for the key experiments used to assess cytotoxicity and cell cycle effects.
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Harvest HCT-116 and RPE-1 cells using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include wells for untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment:
-
Seed HCT-116 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
After 24 hours, treat the cells with the IC50 concentrations of the test compounds for 48 hours. Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic and viable cells are included in the analysis.
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant collected in the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
The experimental evidence strongly supports that novel derivatives of this compound are a promising new class of anticancer agents with a desirable profile of selective cytotoxicity. Their potent activity against the HCT-116 colon cancer cell line, coupled with a lack of toxicity towards normal epithelial cells, highlights their therapeutic potential. The mechanism, driven by cell cycle arrest via modulation of key tumor-suppressive and oncogenic microRNAs, provides a solid foundation for their further development.
Future research should aim to broaden the scope of investigation for these compounds. Key next steps include:
-
Expansion to a wider panel of cancer cell lines: To fully understand the spectrum of activity.
-
In vivo studies: To assess the efficacy and safety of these compounds in preclinical animal models of colorectal cancer.
-
Detailed apoptosis studies: To confirm the induction of programmed cell death and elucidate the specific pathways involved (e.g., caspase activation, Bcl-2 family protein modulation).
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be realized, paving the way for a new generation of targeted and less toxic cancer therapies.
References
- 1. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Substituted Polythiophenes for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of substituted polythiophenes, offering insights for researchers, scientists, and drug development professionals. By understanding how different functional groups alter the inherent properties of the polythiophene backbone, we can strategically design materials for a wide range of applications, including biosensors, drug delivery systems, and organic electronic devices. This document delves into the causal relationships between substituent choice and electrochemical performance, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Polythiophene Backbone
Polythiophene and its derivatives are a cornerstone of the conducting polymer field due to their environmental stability, straightforward synthesis, and the ease with which their electronic and electrochemical properties can be tuned.[1][2] The core of this tunability lies in the substitution at the 3-position of the thiophene ring.[3] The introduction of various functional groups, or "substituents," profoundly impacts the polymer's solubility, morphology, conductivity, and redox behavior.[1][4] This guide will explore these structure-property relationships, providing a framework for selecting or designing the optimal substituted polythiophene for a given application.
The fundamental mechanism behind the conductivity of polythiophenes is the movement of charge carriers (polarons and bipolarons) along the conjugated π-electron system of the polymer backbone.[5] The nature of the substituent can either facilitate or hinder this charge transport, thereby dictating the material's overall electrochemical performance.
The Influence of Substituents on Key Electrochemical Properties
The choice of substituent on the polythiophene backbone directly influences several key electrochemical parameters. Understanding these effects is crucial for tailoring the material to specific applications.
Redox Potentials and Energy Levels
Cyclic voltammetry (CV) is a powerful technique used to determine the oxidation and reduction potentials of polymers, which in turn provide estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][6] These energy levels are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as they govern charge injection and transport.
-
Electron-Donating Groups (EDGs): Substituents like alkyl and alkoxy groups are electron-donating. They increase the electron density of the polythiophene backbone, which generally leads to a lower oxidation potential (easier to oxidize) and a higher HOMO energy level.[7] This can be advantageous for applications requiring efficient hole injection.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as cyano (-CN) or bromo (-Br) groups decrease the electron density of the backbone.[8] This results in a higher oxidation potential (more difficult to oxidize) and a lower HOMO energy level.[7][8] The presence of an electron-withdrawing bromo substituent on a terthiophene monomer shifts the oxidation process to more anodic (positive) potentials.[8]
The following diagram illustrates the general effect of EDGs and EWGs on the HOMO and LUMO levels of polythiophene.
Caption: Effect of substituents on polythiophene energy levels.
Electrical Conductivity
The electrical conductivity of polythiophenes is highly dependent on the ability of charge carriers to move along and between polymer chains. Substituents play a critical role in influencing this through both electronic and steric effects.
-
Alkyl and Alkoxy Chains: Long, flexible side chains like hexyl or octyl groups are often added to improve the solubility of polythiophenes in common organic solvents.[9] However, the length and branching of these chains can also impact interchain packing and, consequently, conductivity. For instance, the introduction of polar side chains into poly(3-hexylthiophene) (P3HT) was found to decrease the degree of aggregation, leading to lower charge carrier mobilities and reduced electrical conductivity upon doping.[10]
-
Regioregularity: The orientation of the substituents along the polymer chain, known as regioregularity, is a critical factor. Head-to-tail (HT) coupling of 3-substituted thiophenes leads to a more planar backbone, which facilitates π-stacking and enhances interchain charge transport, resulting in higher conductivity.[11] Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation, which lowers conductivity.[11]
Spectroelectrochemical Properties and Band Gap
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to monitor the changes in the electronic structure of a material as its oxidation state is varied.[12][13] This provides valuable information about the formation of polarons and bipolarons and allows for the determination of the material's band gap.
The electrochemical band gap can be estimated from the onsets of the p-doping (oxidation) and n-doping (reduction) peaks in the cyclic voltammogram.[4][6] However, it's important to note that electrochemical band gaps are generally found to be higher than optical band gaps determined from UV-Vis absorption spectra.[4][6]
The introduction of different substituents can significantly alter the spectroelectrochemical response. For example, in a study of regioregular versus statistical poly(3-hexylthiophene), it was observed that the regioregular polymer remained largely in solution in its doped form, while the statistical polymer readily precipitated at oxidative potentials.[12] This difference in behavior was attributed to the ability of the regioregular polymer to form soluble agglomerates where the positive charge is stabilized over neighboring chains.[12]
Comparative Data of Substituted Polythiophenes
The following table summarizes the electrochemical properties of various substituted polythiophenes as reported in the literature. This data provides a quantitative basis for comparing the effects of different substituents.
| Polymer | Substituent | Oxidation Onset (V vs. Ag/Ag+) | HOMO Level (eV) | Electrochemical Band Gap (eV) | Reference |
| Poly(3-hexylthiophene) (P3HT) | -C6H13 | ~0.2 | -4.9 to -5.2 | ~2.0 | [14] |
| Poly(3-octylthiophene) (POT) | -C8H17 | ~0.25 | -5.0 | ~2.2 | [15] |
| Poly(3-(2-benzotriazoloethyl)thiophene) (PBET) | -(CH2)2-benzotriazole | ~0.6 | -5.3 | ~2.4 | [15] |
| Poly[3-(2-(5-chlorobenzotriazolo)ethyl)thiophene] (PCBET) | -(CH2)2-chlorobenzotriazole | ~0.7 | -5.4 | ~2.5 | [15] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | -OCH2CH2O- (bridged) | ~-0.6 | -4.4 | ~1.6 | [13] |
Experimental Protocols for Electrochemical Characterization
To ensure the integrity and reproducibility of electrochemical measurements, standardized protocols are essential. The following sections detail the methodologies for key characterization techniques.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the polymer and estimate the HOMO and LUMO energy levels.
Methodology:
-
Electrode Preparation: A thin film of the substituted polythiophene is cast onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) from a solution. The solvent is then evaporated.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or Ag/Ag+), and a counter electrode (e.g., platinum wire).[14]
-
Electrolyte Solution: An appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile or dichloromethane) is used.[14]
-
Potential Cycling: The potential of the working electrode is swept linearly with time between defined limits. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The onset potentials for oxidation and reduction are determined from the cyclic voltammogram. The HOMO and LUMO levels can be estimated using empirical relationships, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
The following diagram illustrates a typical workflow for cyclic voltammetry.
Caption: Workflow for Cyclic Voltammetry Analysis.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer, diffusion, and capacitive properties of the polymer film.
Methodology:
-
Cell Setup: The same three-electrode cell setup as for CV is used.
-
AC Perturbation: A small amplitude sinusoidal AC voltage is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Impedance Measurement: The resulting AC current and phase shift are measured to determine the impedance of the system at each frequency.
-
Data Representation: The data is typically plotted as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is often fitted to an equivalent electrical circuit model to extract quantitative parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[16][17]
EIS is a non-invasive technique that can provide detailed insights into the electrochemical processes occurring at the electrode-polymer interface and within the bulk of the polymer.[17]
Spectroelectrochemistry
Objective: To monitor the changes in the optical absorption spectrum of the polymer as a function of the applied potential.
Methodology:
-
Optically Transparent Electrode: The polymer film is cast on an optically transparent electrode (e.g., ITO-coated glass).
-
Spectroelectrochemical Cell: The electrode is placed in a specialized cell that allows a light beam from a spectrophotometer to pass through the polymer film while it is under electrochemical control.
-
Potential Stepping: The potential of the working electrode is stepped to different values, and the UV-Vis-NIR absorption spectrum is recorded at each potential once the system has reached a steady state.[5]
-
Data Analysis: The changes in the absorption spectra with potential are analyzed to identify the electronic transitions associated with the neutral, polaron, and bipolaron states of the polymer.
Conclusion
The electrochemical properties of polythiophenes can be precisely tuned through the strategic selection of substituents on the thiophene ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. The size, shape, and regioregularity of the substituents also have a profound impact on polymer packing, charge transport, and ultimately, electrical conductivity. A thorough understanding of these structure-property relationships, coupled with rigorous electrochemical characterization using techniques such as cyclic voltammetry, electrochemical impedance spectroscopy, and spectroelectrochemistry, is essential for the rational design of novel polythiophene-based materials for advanced applications in research and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Electrochemical bandgaps of substituted polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Interactions in Electrodeposited Poly-3,4-Ethylenedioxythiophene—Tungsten Oxide Composite Films Studied with Spectroelectrochemistry | MDPI [mdpi.com]
- 6. Electrochemical bandgaps of substituted polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value [mdpi.com]
- 9. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of polar side chains on neutral and p-doped polythiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. chem.cmu.edu [chem.cmu.edu]
- 12. Spectroelectrochemistry of poly(3-hexylthiophenes) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
